molecular formula C8H9ClN2O2 B3029671 Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate CAS No. 744253-37-0

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Cat. No.: B3029671
CAS No.: 744253-37-0
M. Wt: 200.62
InChI Key: BYRWXFDWTJXLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-7(9)11-5(2)10-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRWXFDWTJXLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856079
Record name Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744253-37-0
Record name Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This pyrimidine derivative is a valuable heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules. Its utility stems from the strategically placed reactive chloro-group, which allows for facile derivatization.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₉ClN₂O₂[1][2]
Molecular Weight 200.62 g/mol [1][3][4]
CAS Number 744253-37-0[2]
Appearance Off-white to pale yellow solid (predicted)
Canonical SMILES CCOC(=O)C1=CC(=NC(=N1)C)Cl[3]
InChIKey BYRWXFDWTJXLBT-UHFFFAOYSA-N[1]

Strategic Synthesis: A Rationale-Driven Approach

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. For the target compound, a robust and logical two-step approach is proposed, starting from readily available commercial reagents. This pathway involves a condensation reaction to construct the pyrimidine core, followed by a chlorination step.

Causality of the Synthetic Design: The chosen strategy is predicated on reliability and efficiency. The initial condensation of an amidine with a β-dicarbonyl equivalent is a classic and high-yielding method for forming the pyrimidine ring. The subsequent conversion of a hydroxyl group to a chloro group using phosphoryl chloride (POCl₃) is a standard, nearly quantitative transformation for heteroaromatic systems, providing the desired reactive handle for further chemistry.

Synthesis_Workflow Start Starting Materials (Diethyl Malonate + Acetamidine) Step1 Step 1: Condensation (Sodium Ethoxide, Ethanol) Start->Step1 Intermediate Intermediate (Ethyl 6-hydroxy-2-methyl- pyrimidine-4-carboxylate) Step1->Intermediate Forms pyrimidine core Step2 Step 2: Chlorination (Phosphoryl Chloride, Reflux) Intermediate->Step2 Product Final Product (Ethyl 6-chloro-2-methyl- pyrimidine-4-carboxylate) Step2->Product Installs reactive chloro group Purification Purification (Recrystallization) Product->Purification

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

  • Reaction Initiation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Condensation: Add acetamidine hydrochloride (1.0 eq) to the reaction mixture in one portion.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with concentrated hydrochloric acid until the pH is ~6-7, which will cause the product to precipitate.

  • Isolation: Filter the resulting solid, wash with cold water and then a small amount of cold ethanol to remove impurities. Dry the white solid under vacuum. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, charge a round-bottom flask with the dried Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate (1.0 eq) from the previous step.

  • Chlorination: Carefully add phosphoryl chloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The solution should become clear.

  • Removal of Excess Reagent: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This must be done slowly in a fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield the final product as a crystalline solid.

Comprehensive Characterization: Structure Elucidation and Purity Verification

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Characterization_Workflow Crude Crude Product from Synthesis Purify Purification (Recrystallization) Crude->Purify Pure Pure, Dry Compound Purify->Pure Analysis Spectroscopic Analysis Pure->Analysis HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR Confirm Structure & Purity Confirmed HNMR->Confirm CNMR->Confirm MS->Confirm IR->Confirm

Caption: Standard workflow for the characterization of the final product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Samples are typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.[5]

Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50Singlet1HC5-H (pyrimidine)Aromatic proton in an electron-deficient ring.
~4.45Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~2.75Singlet3HC2-CH₃ Methyl group attached to the pyrimidine ring.
~1.40Triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the adjacent methylene group.

Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C =OCarbonyl carbon of the ethyl ester.[6]
~165.0C 2-CH₃Pyrimidine carbon attached to the methyl group and two nitrogens.
~162.0C 6-ClPyrimidine carbon attached to the chlorine atom.
~158.0C 4-COOEtPyrimidine carbon attached to the carboxylate group.
~120.0C 5-HPyrimidine carbon bearing a hydrogen atom.
~62.0-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~25.0C2-CH₃ Methyl carbon attached to the ring.
~14.0-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

Expected Data (Electron Impact, EI)

m/zAssignmentRationale
200/202[M]⁺Molecular ion peak. The 3:1 intensity ratio of the two peaks is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[1]
172/174[M - CO]⁺Loss of carbon monoxide from the ester.
155/157[M - OC₂H₅]⁺Loss of the ethoxy radical, a common fragmentation for ethyl esters.[7]
127[M - OC₂H₅ - CO]⁺Subsequent loss of carbon monoxide.
C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Representative Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2980MediumC-H stretch (alkyl)C-H bonds of the methyl and ethyl groups.[8]
~1735StrongC=O stretch (ester)Characteristic strong absorption for an ester carbonyl group.[9]
~1580, 1550Strong-MediumC=N, C=C stretchAromatic ring stretches of the pyrimidine core.
~1250StrongC-O stretch (ester)Asymmetric C-O-C stretch of the ester.
~780MediumC-Cl stretchCarbon-chlorine bond stretch.

Safety and Handling

All chemical manipulations should be performed by trained personnel in a well-equipped laboratory.

  • Hazard Identification: While specific data for this compound is limited, related chloropyrimidines are classified as irritants to the skin, eyes, and respiratory system.[10] Some are harmful if swallowed and toxic to aquatic life.[11] Assume this compound has similar properties.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: All operations, especially those involving phosphoryl chloride (POCl₃) and heating, must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors and fumes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a key intermediate. Its value lies in the reactivity of the C6-chloro substituent.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the modular synthesis of diverse libraries of compounds.[12]

    • Amination: Reaction with primary or secondary amines introduces substituted amino groups, a common feature in kinase inhibitors and other targeted therapies.[13][14]

    • Thiolation: Reaction with thiols provides access to sulfur-containing pyrimidines.

    • Alkoxylation: Reaction with alkoxides can introduce ether linkages.

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the synthesis of more complex scaffolds.[15]

The ability to easily modify the C6 position makes this compound a valuable starting point for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This guide outlines a logical and reliable pathway for the synthesis of this compound. The detailed characterization data provides a benchmark for researchers to verify the structure and purity of their synthesized material. By understanding the chemistry and handling of this versatile intermediate, scientists can effectively leverage its reactivity to accelerate the discovery and development of novel chemical entities.

References

  • Supporting Information - The Royal Society of Chemistry. (URL: )
  • SAFETY D
  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)
  • SAFETY D
  • ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR spectrum - ChemicalBook. (URL: )
  • ETHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE - Safety D
  • Ethyl 2-chloro-6-methylpyridine-4-carboxyl
  • Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxyl
  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem. (URL: )
  • Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)
  • Ethyl 6-chloropyrimidine-4-carboxylate | C7H7ClN2O2 | CID 22756838 - PubChem. (URL: )
  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. (URL: )
  • Ethyl 6-chloro-2-(methylthio)
  • CAS RN 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | MFCD17215889 - Hoffman Fine Chemicals. (URL: )
  • Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl) - NIH. (URL: )
  • Ethyl 6-chloro-2-methylpyrimidine-4-carboxyl
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • Table of Characteristic IR Absorptions. (URL: )
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates - ResearchG
  • Functionlization and Heteroannelation of Ethyl 2-(4'-Chlorophenyl)
  • ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | CAS# 265328-14-1 | MFCD00662808 | BB-4003149 - Hit2Lead. (URL: )
  • Ethyl 6-chloro-2-methylpyrimidine-4-carboxyl
  • 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxyl
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem. (URL: )
  • 2-((6-Chloro-2-methylpyrimidin-4-yl)amino) - BLDpharm. (URL: )
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates - ResearchG
  • Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups - PubMed - NIH. (URL: )
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. (URL: )

Sources

An In-depth Technical Guide on the Crystal Structure of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine scaffolds are fundamental heterocyclic motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, dictates many of a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of ethyl 6-chloro-2-methylpyrimidine-4-carboxylate and its derivatives. While the specific crystal structure of the parent compound is not publicly available, this document synthesizes data from closely related analogues to infer its likely structural characteristics, intermolecular interactions, and crystal packing. Furthermore, it details the experimental methodologies required for the synthesis, crystallization, and structural elucidation of this important class of molecules, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of nucleic acids—the building blocks of life—and is a privileged scaffold in drug design. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituents on the pyrimidine ring play a crucial role in modulating this activity. Specifically, the presence of a chlorine atom, a methyl group, and an ethyl carboxylate ester, as in this compound, offers multiple points for chemical modification and interaction with biological targets.

Understanding the solid-state structure of these molecules is paramount. The crystal packing, driven by a network of non-covalent interactions, influences the material's properties and, consequently, its suitability as a pharmaceutical agent. Single-crystal X-ray diffraction is the definitive technique for determining these intricate three-dimensional structures.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various established synthetic routes in organic chemistry. A common approach involves the condensation of a β-keto ester with an appropriate amidine or urea derivative, followed by chlorination.

General Synthetic Protocol

A plausible synthetic route to the title compound and its analogues is outlined below. This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives.

Step-by-step Methodology:

  • Reaction Setup: To a solution of a suitable β-keto ester (e.g., ethyl acetoacetate) and a substituted amidine in an appropriate solvent like ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

  • Reaction Execution: The reaction mixture is typically stirred at reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pyrimidinone intermediate.

  • Chlorination: The pyrimidinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chloro group at the 6-position. This reaction is often carried out at elevated temperatures.

  • Final Purification: The excess POCl₃ is carefully quenched, and the product is extracted and purified by recrystallization to obtain the final this compound derivative.

Crystallization Techniques for X-ray Quality Crystals

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed for small organic molecules like pyrimidine derivatives.

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. The choice of solvent is critical and can influence crystal growth and morphology.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution of the compound at a higher temperature is slowly cooled, leading to crystallization.

The choice of solvent or solvent system is crucial and often determined empirically. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Structural Analysis of this compound Derivatives

While the crystal structure of the title compound is not available, we can infer its key structural features by analyzing closely related tetrahydropyrimidine derivatives whose structures have been determined.

Molecular Conformation

In related tetrahydropyrimidine structures, the six-membered ring often adopts a flattened envelope or sofa conformation. The aromatic nature of the target molecule, this compound, would dictate a planar pyrimidine ring. The ethyl carboxylate group is likely to be nearly coplanar with the pyrimidine ring to maximize conjugation. The orientation of this group will be influenced by steric hindrance from the adjacent methyl group.

Intermolecular Interactions

The crystal packing of pyrimidine derivatives is typically governed by a network of weak intermolecular interactions.

  • Hydrogen Bonding: In the absence of strong hydrogen bond donors like N-H groups (as is the case in the fully aromatic target molecule), weaker C-H···O and C-H···N interactions are expected to play a significant role in the crystal packing. The carbonyl oxygen of the ethyl carboxylate group and the nitrogen atoms of the pyrimidine ring are likely to act as hydrogen bond acceptors.

  • Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen or nitrogen atom of a neighboring molecule. Halogen bonds are highly directional and can be a significant structure-directing force.

  • π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, where the rings are arranged in either a face-to-face or an offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B A_pyrimidine Pyrimidine Ring B_pyrimidine Pyrimidine Ring A_pyrimidine->B_pyrimidine π-π Stacking A_Cl Cl B_N N A_Cl->B_N Halogen Bond (Cl···N) A_ester C=O A_ester->B_pyrimidine Hydrogen Bond (C-H···O) B_ester C=O

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

Crystallographic Data of a Related Derivative

To provide a concrete example, the crystallographic data for a related compound, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is presented below.

ParameterValue
Chemical FormulaC₁₄H₁₄Cl₂N₂O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.550(3)
b (Å)9.426(3)
c (Å)11.547(4)
α (°)103.198(4)
β (°)98.085(4)
γ (°)104.099(4)
Volume (ų)759.0(5)
Z2

Table 1: Crystallographic data for a related tetrahydropyrimidine derivative.

In this structure, the molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers. These dimers are further connected into ribbons and sheets through other hydrogen bonding interactions. This highlights the importance of hydrogen bonding in directing the crystal packing of such systems.

Conclusion and Future Directions

The crystal structure of this compound derivatives is of significant interest to the pharmaceutical and materials science communities. While the precise structure of the parent aromatic compound remains to be determined, analysis of its close analogues provides a strong foundation for understanding its likely molecular conformation and solid-state packing. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions is expected to be the defining feature of its crystal structure.

Future work should focus on the successful synthesis and crystallization of this compound to enable its definitive structural elucidation by single-crystal X-ray diffraction. This would provide invaluable data for computational modeling, structure-activity relationship studies, and the rational design of new pyrimidine-based therapeutic agents with optimized solid-state properties.

References

  • Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17201. Available at: [Link]

  • Bharanidharan, S., et al. (2015). Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o534–o535. Available at: [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), m23–m24. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Mohan, C. D., et al. (2015). Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o497–o498. Available at: [Link]

  • Bharanidharan, S., et al. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Structural Chemistry & Crystallography Communication, 1(1:10). Available at: [Link]

  • Threlfall, T. L., & Gelbrich, T. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861. Available at: [Link]

  • Kilpatrick, K. C., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 821–825. Available at: [Link]

  • Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopy

An In-depth Technical Guide to Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to interact with various biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel bioactive molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted and inferred from data on closely related analogues and computational models.

PropertyValueSource/Method
Molecular Formula C₈H₉ClN₂O₂PubChemLite[1]
Molecular Weight 200.62 g/mol ChemScene[2]
Monoisotopic Mass 200.03525 DaPubChemLite[1]
Appearance Predicted to be a solid at room temperature.Inferred from related compounds
Melting Point Not available.
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General chemical knowledge
Predicted XlogP 2.1PubChemLite[1]

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis

A likely precursor for this synthesis would be 2-methyl-4-hydroxy-pyrimidine-6-carboxylic acid ethyl ester, which can then be chlorinated.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Diethyl malonate Diethyl malonate Condensation Condensation Diethyl malonate->Condensation Acetamidine Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Condensation->Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Chlorination Chlorination Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate->Chlorination POCl3 This compound This compound Chlorination->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl malonate.

  • To this stirred solution, add acetamidine hydrochloride.

  • Reflux the reaction mixture for several hours.

  • After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate.

Step 2: Synthesis of this compound

  • To a flask containing phosphorus oxychloride (POCl₃), add Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate portion-wise with stirring.

  • Heat the reaction mixture under reflux for a few hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electrophilic nature of the pyrimidine ring, enhanced by the presence of the chloro and carboxylate substituents.

1. Nucleophilic Aromatic Substitution (SₙAr) at the 6-position:

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. The pyrimidine ring's nitrogen atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. This reaction is a cornerstone for the diversification of this scaffold.

G Start This compound End Substituted Pyrimidine Derivative Start->End Nu-H / Base

Caption: General scheme for Nucleophilic Aromatic Substitution.

Causality behind Experimental Choices:

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The choice depends on the desired final product. For instance, reaction with an amine will introduce an amino group, a common pharmacophore.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, which can solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion. Heating is often required to drive the reaction to completion. The presence of a non-nucleophilic base (e.g., diisopropylethylamine) is often necessary when using amine nucleophiles to neutralize the HCl generated during the reaction.

Self-Validating System:

The progress of the SₙAr reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product. The final product can be characterized by spectroscopic methods such as NMR and Mass Spectrometry to confirm the substitution.

2. Hydrolysis of the Ester Group:

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used for further functionalization, such as amide bond formation.

G Start This compound End 6-chloro-2-methylpyrimidine-4-carboxylic acid Start->End H+ or OH- / H2O

Caption: Hydrolysis of the ethyl ester.

Causality behind Experimental Choices:

  • Basic Hydrolysis (Saponification): This is often preferred as it is typically faster and less prone to side reactions on the pyrimidine ring. A solution of sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF is commonly used.

  • Acidic Hydrolysis: Strong acids like HCl or H₂SO₄ can also be used, but harsher conditions (higher temperatures, longer reaction times) may be required.

Self-Validating System:

The completion of the hydrolysis can be monitored by TLC, where the carboxylic acid product will have a significantly different Rf value than the starting ester. The formation of the carboxylic acid can be confirmed by the disappearance of the characteristic ethyl group signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

Potential Applications in Drug Development

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural features of this compound make it an attractive starting material for the synthesis of potential therapeutic agents.

  • Anticancer Agents: Many pyrimidine-based compounds have been developed as anticancer drugs, often by targeting kinases or other enzymes involved in cell proliferation and survival. The chloro and ester functionalities of this molecule provide handles for the introduction of various pharmacophores to modulate the activity and selectivity towards specific cancer targets.

  • Antimicrobial Agents: The pyrimidine nucleus is found in several antimicrobial drugs. By modifying the substituents on the ring, it is possible to develop novel compounds with activity against a range of bacteria and fungi.

  • Anti-inflammatory Agents: Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) or various kinases involved in inflammatory signaling pathways.

The versatility of the SₙAr and ester hydrolysis reactions allows for the generation of a library of diverse compounds from this compound for screening against various biological targets.

Safety and Handling

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its reactivity, primarily centered on nucleophilic substitution of the chlorine atom and transformations of the ester group, provides a versatile platform for the creation of diverse molecular architectures. While specific experimental data for this compound is limited, this guide provides a solid foundation based on the established principles of pyrimidine chemistry for its synthesis, handling, and utilization in the development of novel therapeutic agents. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

  • PubChemLite. This compound (C8H9ClN2O2). Available from: [Link]

  • PubChem. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Available from: [Link]

Sources

A Comprehensive Technical Guide to Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document will delve into its chemical identity, synthesis, reactivity, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Nomenclature

The IUPAC name for the topic compound is This compound . This name is derived from the core heterocyclic structure, a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[1] The substituents are numbered according to the standard rules of IUPAC nomenclature for heterocyclic compounds.[2][3]

Molecular Structure

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloro group at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 4.

PropertyValue
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight200.62 g/mol
Canonical SMILESCCOC(=O)c1cc(nc(n1)C)Cl
InChI KeyInChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-7(9)11-5(2)10-6/h4H,3H2,1-2H3

Synthesis of this compound

The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry, with various methods developed to construct this important scaffold.[4] A plausible and efficient route for the synthesis of this compound involves a cyclocondensation reaction followed by chlorination.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the pyrimidine ring to reveal simpler, commercially available starting materials. The key disconnection would be at the N1-C2 and N3-C4 bonds, leading back to an amidine and a β-ketoester derivative.

Retrosynthesis Target This compound Intermediate1 Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Target->Intermediate1 Chlorination (e.g., POCl3) Precursors Acetamidine + Diethyl 2-acetylmalonate Intermediate1->Precursors Cyclocondensation

Caption: Retrosynthetic analysis for this compound.

Proposed Synthesis Pathway

A robust synthesis can be envisioned in two primary steps:

  • Step 1: Cyclocondensation to form the pyrimidine core. The reaction of acetamidine with a suitable β-dicarbonyl compound, such as diethyl 2-acetylmalonate, in the presence of a base will yield the corresponding hydroxypyrimidine.

  • Step 2: Chlorination of the hydroxypyrimidine. The resulting ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate can then be converted to the target compound by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Acetamidine Acetamidine Intermediate Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Acetamidine->Intermediate Diethyl_2_acetylmalonate Diethyl 2-acetylmalonate Diethyl_2_acetylmalonate->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Intermediate_Step2 Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Product This compound Intermediate_Step2->Product Chlorinating_Agent POCl3 Chlorinating_Agent->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add acetamidine hydrochloride and diethyl 2-acetylmalonate.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • To a flask containing ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate, add phosphorus oxychloride.

  • Heat the mixture under reflux for a few hours.

  • After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice with vigorous stirring.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic pyrimidine ring, the reactive chloro substituent, and the ester moiety.

Nucleophilic Aromatic Substitution

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of the chloro group at the 6-position provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] This allows for the introduction of a wide range of substituents, making this compound a versatile intermediate.[8]

Common nucleophiles that can displace the chloro group include:

  • Amines (primary and secondary)

  • Alcohols (alkoxides)

  • Thiols (thiolates)

  • Azides

The reactivity of the chloro group can be influenced by the electronic nature of the other substituents on the pyrimidine ring.

SNAr_Reaction Start This compound Product Ethyl 6-(Nu)-2-methylpyrimidine-4-carboxylate Start->Product SNA_r Nucleophile Nucleophile (Nu-) Nucleophile->Product Chloride Cl- Product->Chloride byproduct

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Reactions of the Ester Group

The ethyl carboxylate group can undergo typical ester reactions, such as:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: Reaction with amines to form amides.

  • Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These transformations further enhance the synthetic utility of this scaffold.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11][12][13] this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

Kinase Inhibitors

The pyrimidine core is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The ability to introduce various substituents at the 6-position via nucleophilic substitution allows for the fine-tuning of binding interactions with the target kinase.

Antimicrobial Agents

Substituted pyrimidines have shown significant potential as antibacterial and antifungal agents.[11] The introduction of different functional groups can lead to compounds with improved potency and a broader spectrum of activity.

Other Therapeutic Areas

The versatility of the pyrimidine scaffold extends to other therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[11][12]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the aromatic proton on the pyrimidine ring (a singlet). The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The chemical shifts of the pyrimidine ring carbons will be characteristic of this heterocyclic system.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.62 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro and ester functionalities provide a gateway to a diverse array of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical nature, synthesis, and potential, underscoring its importance for researchers in the field of drug discovery.

References

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • National Center for Biotechnology Information. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available from: [Link]

  • Worldofchemicals.com. Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Recent medicinal approaches of novel pyrimidine analogs: A review. Available from: [Link]

  • ResearchGate. General reaction for the synthesis of multifunctionalized pyrimidine derivatives. Available from: [Link]

  • Royal Society of Chemistry. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Available from: [Link]

  • SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Synthesis, characterization and biological evaluation of substituted pyrimidines. Available from: [Link]

  • Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link]

  • Chemistry Stack Exchange. IUPAC naming of purines and pyrimidines. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Available from: [Link]

  • IUPAC. pyrimidine bases (P04958). Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. Available from: [Link]

  • IUPAC. Text. Available from: [Link]

Sources

Navigating the Synthetic Landscape of Ethyl Chloro-Methylpyrimidine Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No. 265328-14-1)

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatile structure allows for a high degree of functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Within this vast chemical space, substituted pyrimidine carboxylates serve as critical building blocks for the synthesis of complex bioactive molecules.

Therefore, to provide a technically sound and practically useful resource, this guide will focus on the synthesis, properties, and applications of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate . The principles and methodologies discussed herein are broadly applicable to the synthesis of other substituted pyrimidine carboxylates and will be of significant value to researchers, scientists, and drug development professionals working in this area.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reactivity, solubility, and pharmacokinetic behavior. The key properties of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 265328-14-1[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol
Appearance Solid
Synonyms ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, ethyl 2-chloro-4-methylpyrimidine-6-carboxylate[1]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. The strategic choice of starting materials and reaction conditions is paramount to achieving the desired regioselectivity and yield.

Synthetic Workflow Overview

The following diagram illustrates a generalized and plausible synthetic route to Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate. This pathway is based on established principles of pyrimidine synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_chlorination Chlorination reactant1 Ethyl Acetoacetate intermediate Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reactant1->intermediate Condensation reactant2 Urea or Guanidine reactant2->intermediate product Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate intermediate->product Chlorinating Agent (e.g., POCl₃) Applications_Workflow cluster_starting_material Key Intermediate cluster_reaction Nucleophilic Aromatic Substitution cluster_products Diverse Library of Analogs cluster_application Therapeutic Targets start_mol Ethyl 2-chloro-6- methylpyrimidine-4-carboxylate reaction Reaction with various nucleophiles (R-NH₂, R-OH, R-SH) start_mol->reaction product_library 2-Amino-, 2-Alkoxy-, and 2-Thio-pyrimidine Derivatives reaction->product_library targets Kinase Inhibitors, GPCR Modulators, Antiviral Agents product_library->targets Structure-Activity Relationship Studies

Sources

An In-depth Technical Guide to Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery. The pyrimidine nucleus is a fundamental component of nucleic acids and many biologically active molecules, making its derivatives prime candidates for therapeutic development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical characterization, potential applications, and safety considerations for this specific compound, serving as a critical resource for researchers engaged in its use.

Part 1: Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in a research setting. These properties dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
CAS Number 744253-37-0N/A
Appearance Solid (predicted)N/A
Predicted XlogP 2.1[1]
Monoisotopic Mass 200.03525 Da[1]

Part 2: Synthesis and Reactivity

Hypothetical Synthetic Pathway

A logical synthetic route would likely begin with the condensation of ethyl acetoacetate with acetamidine to form the pyrimidinone core, followed by a chlorination step.

Synthetic_Pathway Ethyl_acetoacetate Ethyl acetoacetate Intermediate Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate Ethyl_acetoacetate->Intermediate Condensation Acetamidine Acetamidine Acetamidine->Intermediate Final_Product This compound Intermediate->Final_Product Chlorination (e.g., POCl3)

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Exemplary)

The following is a generalized protocol based on common pyrimidine syntheses and should be adapted and optimized for the specific target molecule.

  • Condensation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), an equimolar amount of acetamidine hydrochloride and a base (e.g., sodium ethoxide) are added. The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak acid and the precipitated solid is filtered, washed, and dried to yield the intermediate pyrimidinone.

  • Chlorination: The dried intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating.

  • Final Purification: After the reaction is complete, the excess POCl₃ is carefully quenched with ice water. The resulting precipitate, this compound, is filtered, washed thoroughly with water, and purified, typically by recrystallization or column chromatography.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the chloro substituent, the ester, and the pyrimidine ring itself.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is central to the use of this compound as a building block for more complex molecules.[2]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

  • Ring Transformations: Under certain conditions, the pyrimidine ring can undergo rearrangements or be used in cycloaddition reactions.

Reactivity_Profile Target This compound - Cl at C6 - Ester at C4 - Methyl at C2 NuSub Nucleophilic Substitution (e.g., with R-NH2) Target->NuSub at C6 Hydrolysis Ester Hydrolysis (e.g., with NaOH) Target->Hydrolysis at C4 Amidation Amide Formation Hydrolysis->Amidation

Caption: Key reaction pathways for the target compound.

Part 3: Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.[3]

Spectroscopic Analysis (Predicted)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and a singlet for the pyrimidine ring proton. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and the ester group.

    • ¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl and methyl groups are expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Cl stretching.[4]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. UV detection at a wavelength where the pyrimidine ring absorbs (e.g., around 254-275 nm) would be appropriate.[5]

  • Gas Chromatography (GC): Due to its predicted volatility, GC could also be a suitable technique for purity analysis, likely coupled with a mass spectrometer (GC-MS) for definitive identification.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][7] The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of a diverse range of potential therapeutic agents.

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, are based on pyrimidine scaffolds. The chloro-substituent on this molecule provides a convenient point for the introduction of various amine-containing side chains to target the ATP-binding site of kinases.

  • Antimicrobial Agents: Chloropyrimidines have been identified as a class of compounds with potential antimicrobial and antimycobacterial activity.[8][9] The title compound could serve as a precursor for novel antibiotics.

  • Anti-inflammatory and Analgesic Agents: Pyrimidine derivatives have also been explored for their anti-inflammatory and analgesic properties.[7]

Drug_Discovery_Workflow cluster_0 Synthesis & Modification cluster_1 Screening & Optimization Start This compound Reaction Nucleophilic Substitution (Amine Library) Start->Reaction Library Library of Pyrimidine Derivatives Reaction->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role in a typical drug discovery workflow.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its versatile reactivity, centered on the nucleophilic displacement of the chloro group and modification of the ester functionality, allows for the creation of diverse molecular libraries. While specific experimental data for this exact compound is limited in the public domain, its properties and reactivity can be confidently inferred from the extensive literature on related pyrimidine derivatives. This guide provides a solid foundation for researchers to safely handle, characterize, and strategically employ this compound in their research endeavors, particularly in the quest for novel therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.).
  • PubChemLite. (n.d.). This compound (C8H9ClN2O2). PubChemLite. Retrieved from [Link]

  • Patil, S., et al. (2022). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]

  • Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-chloropyrimidine-4-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate. (2021). Chloropyrimidines as a New Class of Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications. Retrieved from [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF CHLORINATED PYRIMIDINES. Google Patents.
  • PubMed Central. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO 03/080605 A1. Google Patents.
  • Google Patents. (n.d.). ( 12 ) United States Patent. Google Patents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. Retrieved from [Link]

  • Mendeleev Communications. (2001). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications. Retrieved from [Link]

  • ResearchGate. (2020). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Retrieved from [Link]

  • PubMed Central. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate, 97% Purity, C8H9ClN2O2, 250 mg. CP Lab Safety. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. Retrieved from [Link]

Sources

The Pyrimidine Core Reimagined: A Technical Guide to the Biological Activity of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases essential for life.[1][2] Its inherent ability to interact with biological targets has led to the development of a wide array of therapeutics, from antiviral and anticancer agents to cardiovascular and central nervous system drugs.[2][3] The versatility of the pyrimidine scaffold lies in its susceptibility to chemical modification at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] This guide delves into a specific, yet highly promising, class of pyrimidine derivatives: analogs of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its analogs typically involves a multi-step process, often starting from readily available precursors. A common approach is the condensation of a β-ketoester with an amidine, followed by chlorination. The reactivity of the chloro and ester functionalities provides convenient handles for further derivatization, enabling the creation of diverse analog libraries.

A general synthetic route is outlined below:

G A Ethyl Acetoacetate + Acetamidine B Ethyl 2,6-dimethyl-4-hydroxypyrimidine-5-carboxylate A->B Cyclocondensation C This compound B->C Chlorination (e.g., POCl3) D Diverse Analogs C->D Nucleophilic Substitution (at C6) / Amidation (of ester)

Caption: Generalized synthetic scheme for this compound analogs.

Biological Activities: A Multifaceted Pharmacophore

Analogs of this compound have demonstrated a broad spectrum of biological activities, with anticancer, antimicrobial, and kinase inhibitory effects being the most prominent.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology.[5] The introduction of a chlorine atom at the 6-position of the pyrimidine ring has been a key strategy in the development of novel cytotoxic agents.[6] For instance, various 6-chloropyrido[2,3-d]pyrimidine derivatives have shown significant anticancer activity against a range of human cancer cell lines.[6]

The mechanism of anticancer action for many pyrimidine derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as kinases.[1] The aminopyrimidine core, a close structural relative, is a bioisostere of the natural purine scaffold of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1]

Table 1: Anticancer Activity of Representative Pyrimidine Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativeMCF-7 (Breast)6.22 ± 0.34[6]
Pyrido[2,3-d]pyrimidine DerivativeHepG2 (Liver)19.58 ± 1.06[6]
Thienopyrimidine DerivativeA549 (Lung)15.3[5]
Thienopyrimidine DerivativeMCF-7 (Breast)10.9[5]
Antimicrobial Activity

Substituted pyrimidines have a long history as antimicrobial agents.[4] The variation of substituents on the pyrimidine nucleus can significantly impact their interaction with microbial targets.[4] For example, certain chalcone-substituted pyrimidines have shown appreciable activity against Gram-negative bacteria like E. coli.[7] The mode of action for some pyrimidine-based antibacterial agents involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[1]

Table 2: Antimicrobial Activity of Selected Pyrimidine Analogs

Compound TypeMicroorganismActivityReference
Amino-pyrimidine derivativeE. coli (Gram -ve)Appreciable[7]
Amino-pyrimidine derivativeS. aureus (Gram +ve)No inhibition[7]
Thiophenyl-pyrimidine derivativeMRSA (Gram +ve)Potent[8]
Kinase Inhibition: A Privileged Scaffold

The aminopyrimidine scaffold is considered a "privileged" structure in the design of kinase inhibitors.[1] Numerous approved kinase inhibitor drugs are based on this core structure. The ability of the pyrimidine ring to mimic the adenine ring of ATP allows for competitive inhibition at the kinase ATP-binding site.[1] The this compound scaffold serves as a versatile starting point for the synthesis of more complex kinase inhibitors.[1] For example, dasatinib, a potent dual Src/Abl kinase inhibitor, features a substituted aminopyrimidine core.[9]

G cluster_0 Kinase ATP-Binding Site cluster_1 Competitive Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Inhibitor Pyrimidine Analog Inhibitor->Kinase Binds & Blocks ATP

Caption: Mechanism of competitive kinase inhibition by pyrimidine analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR insights include:

  • The 6-Chloro Group: The chlorine atom at the 6-position is a crucial feature. It not only contributes to the overall electronic properties of the molecule but also serves as a key reactive site for introducing various amine-containing fragments via nucleophilic aromatic substitution. This allows for the exploration of different chemical spaces and the optimization of interactions with the target protein.[10]

  • The 2-Methyl Group: The methyl group at the 2-position can influence the steric and electronic properties of the pyrimidine core. Modifications at this position can impact binding affinity and selectivity for different biological targets.

  • The 4-Carboxylate Group: The ethyl carboxylate group at the 4-position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can introduce new hydrogen bonding interactions and alter the solubility and pharmacokinetic profile of the compound.

Experimental Protocols: A Guide to Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized analogs on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the analogs against bacterial strains.

Step-by-Step Methodology:

  • Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay (Radiometric Assay)

This protocol measures the ability of the analogs to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing the kinase, a substrate peptide or protein, and the test compound at various concentrations is prepared.

  • Reaction Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Reaction Termination: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP.

  • Radioactivity Measurement: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined.[1]

Conclusion: Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogs, coupled with the synthetic tractability of the core structure, make it an attractive target for further investigation in medicinal chemistry. Future research should focus on the synthesis and evaluation of a wider range of analogs to build a more comprehensive understanding of the structure-activity relationships. Optimization of the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their translation into clinical candidates. The continued exploration of this versatile pyrimidine scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

  • Chandra, R., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Desai, N. C., et al. (2014). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.
  • BenchChem. (2025). A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design.
  • BenchChem. (2025).
  • Al-Tel, T. H., et al. (2022).
  • Wang, Y., et al. (2018).
  • Chem-Impex. The Versatile Pyrimidine Core: Applications of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.
  • Yilmaz, I., et al. (2021). Inhibition Properties of Some Pyrimidine Derivatives as Anticancer Agents on Glutathione S-Transferase.
  • Chem-Impex. Pyrimidine-4-carboxylic acid.
  • Patel, R., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • Singh, S., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • Zhang, Y., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Arshad, M. F., et al. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate.
  • Patel, K., et al. (2022).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • Wieczorek, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Semantic Scholar.
  • Cooper, C. B., et al. (2021).
  • Papakonstantinou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Fisher, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
  • Cerdan, F., et al. (2003).
  • CHIRALEN. Ethyl 6-chloro-2-(methylthio)
  • BenchChem. (2025). Application of 4-Chloro-6-ethyl-2-phenylpyrimidine in the Development of Kinase Inhibitors.
  • Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
  • Ahmed, S. E., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • Ou, W., et al. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry.
  • Arote, R. B., et al.
  • El-Gazzar, M. G., et al. (2023).

Sources

The Pivotal Role of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate stands out as a particularly versatile and valuable intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilically susceptible ester, and a methyl group—offers a rich platform for molecular elaboration and the strategic design of highly specific and potent drug candidates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and profound impact of this compound in the field of drug discovery, with a particular focus on its instrumental role in the development of next-generation kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for decades.[3] The ability of pyrimidine derivatives to mimic the purine bases of ATP allows them to effectively compete for the active sites of numerous enzymes, particularly protein kinases.[4][5] Consequently, pyrimidine-based compounds have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[6]

This compound (CAS No. 14493-94-8) has emerged as a key player in this arena. The strategic placement of a chlorine atom at the 4-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of diverse functionalities. This, coupled with the potential for modification of the ethyl ester at the 4-position, makes it a powerful synthon for creating large and structurally diverse compound libraries for high-throughput screening and lead optimization.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. A common and efficient route involves the chlorination of the corresponding hydroxypyrimidine precursor, Ethyl 2-methyl-6-hydroxy-pyrimidine-4-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-methyl-6-hydroxy-pyrimidine-4-carboxylate

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of Ethyl 2-methyl-6-hydroxy-pyrimidine-4-carboxylate (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of N,N-dimethylaniline (0.1 eq) at 0 °C.

  • Slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl3) is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.

  • N,N-Dimethylaniline acts as a catalyst to facilitate the chlorination reaction.

  • The aqueous workup with sodium bicarbonate is crucial to neutralize the excess acidic reagents.

Chemical Reactivity and Functionalization: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing chloro and carboxylate substituents. This makes the C4 position exceptionally prone to nucleophilic aromatic substitution (SNAr).[7]

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position is the primary site of reactivity and can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[8] The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2.[9] This regioselectivity is a key advantage in synthetic design, allowing for the controlled and predictable introduction of substituents.

Caption: Generalized workflow for the SNAr reaction at the C4 position.

Modification of the Ethyl Ester

The ethyl ester at the 4-position provides a secondary site for functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further derivatization.

Application in Medicinal Chemistry: The Kinase Inhibitor Revolution

The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound serves as a crucial starting material for the synthesis of a multitude of kinase inhibitors.

Case Study: The Synthesis of Dasatinib Analogues

Dasatinib, a potent dual Src/Abl kinase inhibitor, is a prime example of a drug whose core structure can be accessed through intermediates derived from chloropyrimidines.[10][11] The synthesis of Dasatinib analogues often involves the coupling of a substituted thiazole amine with a 4-chloro-2-methylpyrimidine derivative.

Caption: Synthetic workflow for Dasatinib analogues.

Structure-Activity Relationship (SAR) Insights

The versatility of this compound allows for systematic modifications to probe the structure-activity relationships of pyrimidine-based inhibitors.

Position of ModificationType of SubstituentImpact on Activity
C4 Amines (e.g., anilines, piperazines)Crucial for establishing key hydrogen bond interactions with the hinge region of the kinase active site.
C2 Methyl groupCan influence selectivity and potency by interacting with a hydrophobic pocket.
C4-Ester Amide derivativesCan be modified to improve solubility, cell permeability, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a testament to the power of a well-designed chemical scaffold. Its synthetic accessibility, predictable reactivity, and strategic placement of functional groups have cemented its status as an indispensable tool in the medicinal chemist's arsenal. The continued exploration of novel nucleophiles for the SNAr reaction and the development of innovative modifications to the ester group will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of the kinome and other enzyme families deepens, the demand for versatile building blocks like this compound will only intensify, paving the way for the next generation of targeted therapies.

References

Sources

The Strategic Derivatization of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate represents a highly versatile and strategic starting material for the synthesis of a diverse array of novel pyrimidine derivatives. Its unique arrangement of functional groups—a reactive chloro substituent, a modifiable ester, and a methyl group amenable to further transformations—offers a rich landscape for chemical exploration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways accessible from this key intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore the potential biological significance of the resulting novel chemical entities.

Introduction: The Privileged Pyrimidine Scaffold and the Utility of this compound

Pyrimidines are fundamental components of nucleic acids and are integral to a multitude of biological processes. This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound is a particularly valuable building block due to the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

The chlorine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary avenue for diversification. The ester at the 4-position can be readily transformed into a variety of other functional groups, such as amides, hydrazides, and carboxylic acids, further expanding the accessible chemical space. Finally, the 2-methyl group, while less reactive, can participate in condensation and oxidation reactions under specific conditions. This guide will systematically explore the synthetic potential unlocked by this versatile starting material.

Strategic Derivatization Pathways

The derivatization of this compound can be systematically approached by considering the reactivity of its distinct functional moieties. The following sections will detail the key transformations at the C6, C4, and C2 positions.

Nucleophilic Aromatic Substitution at the C6-Position: Introducing Molecular Diversity

The electron-withdrawing nature of the pyrimidine ring and the ester group activates the C6-chloro substituent towards nucleophilic attack. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

The displacement of the C6-chloro group with various amines is a cornerstone of derivatization. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are often preferred as they can solvate the reactants and facilitate the reaction without interfering with the nucleophile. For less reactive amines, higher boiling point solvents may be necessary to drive the reaction to completion.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the generated acid. Inorganic bases like potassium carbonate (K₂CO₃) can also be employed, particularly in polar aprotic solvents.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Primary and secondary aliphatic amines often react at room temperature or with gentle heating, while less nucleophilic aromatic amines may require higher temperatures or microwave irradiation to achieve reasonable reaction rates.

Self-Validating Protocol: Synthesis of Ethyl 6-(benzylamino)-2-methylpyrimidine-4-carboxylate

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add benzylamine (1.2 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at 60 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Alkoxides, phenoxides, and thiols can also displace the C6-chloro substituent to generate the corresponding ethers and thioethers. These reactions are typically performed under basic conditions to generate the more potent anionic nucleophile.

Experimental Workflow: O- and S-Arylation

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction reagents Phenol or Thiophenol Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) reagents->reaction product Ethyl 6-(aryloxy/arylthio)-2-methylpyrimidine-4-carboxylate reaction->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: Workflow for O- and S-arylation at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, offer powerful methods for introducing carbon and nitrogen-based substituents at the C6-position, significantly expanding the accessible chemical space.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand can influence the efficiency of the catalytic cycle.

  • Base: An inorganic base such as potassium carbonate, cesium carbonate, or potassium phosphate is required to activate the boronic acid in Suzuki couplings.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base is often employed to facilitate the reaction.

Self-Validating Protocol: Suzuki Coupling for the Synthesis of Ethyl 6-aryl-2-methylpyrimidine-4-carboxylates

  • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture at 90 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired 6-aryl pyrimidine derivative.

  • Confirm the structure and purity by spectroscopic methods.

Transformations of the C4-Ester Group: A Handle for Further Functionalization

The ethyl ester at the C4-position is a versatile handle for introducing a variety of functional groups, most notably amides and hydrazides, which are prevalent in biologically active molecules.

Direct amidation can be achieved by heating the ester with an amine, often in the presence of a catalyst. However, a more common and efficient two-step procedure involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Logical Relationship: Ester to Amide Transformation

G ester Ethyl 6-substituted-2-methyl- pyrimidine-4-carboxylate hydrolysis Step 1: Hydrolysis (e.g., LiOH, NaOH) ester->hydrolysis acid 6-substituted-2-methyl- pyrimidine-4-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., HATU, EDCI) Amine acid->coupling amide N-substituted-6-substituted-2-methyl- pyrimidine-4-carboxamide coupling->amide

Caption: Two-step conversion of the C4-ester to an amide.

Reaction of the ester with hydrazine hydrate is a straightforward method to obtain the corresponding hydrazide. This transformation is typically performed in an alcoholic solvent under reflux.

Self-Validating Protocol: Synthesis of 6-chloro-2-methylpyrimidine-4-carbohydrazide

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add hydrazine hydrate (5.0 mmol).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired hydrazide.

  • The purity of the product can be assessed by its melting point and spectroscopic analysis. The crude product is often pure enough for subsequent steps.

The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, by condensation with appropriate reagents.

Spectroscopic Characterization of Novel Pyrimidine Derivatives

The structural elucidation of newly synthesized pyrimidine derivatives relies on a combination of spectroscopic techniques.

Technique Key Observables Significance
¹H NMR Chemical shifts and coupling constants of aromatic and aliphatic protons.Confirms the substitution pattern and the nature of the introduced substituents.
¹³C NMR Chemical shifts of pyrimidine ring carbons and substituent carbons.Provides information on the carbon framework of the molecule.
Mass Spectrometry Molecular ion peak (M⁺).Determines the molecular weight of the compound.
FT-IR Characteristic absorption bands for functional groups (e.g., C=O, N-H, C-Cl).Confirms the presence of key functional groups.

Table 1: Key Spectroscopic Techniques for Characterization.

Biological Evaluation of Novel Derivatives

The diverse functionalities that can be introduced onto the pyrimidine core starting from this compound allow for the generation of libraries of compounds for biological screening. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and novel compounds synthesized from this starting material should be evaluated in relevant assays.

  • Anticancer Activity: Screening against various cancer cell lines (e.g., A549, MCF-7, K562) using assays like the MTT assay can identify compounds with cytotoxic or cytostatic effects.

  • Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi can reveal potential new anti-infective agents.

  • Enzyme Inhibition: Depending on the design of the target molecules, they can be tested for inhibitory activity against specific enzymes, such as kinases or proteases, which are often implicated in disease.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a vast array of novel pyrimidine derivatives. The strategic and selective modification of its chloro, ester, and methyl functionalities through nucleophilic substitution, cross-coupling reactions, and functional group transformations provides a robust platform for the discovery of new chemical entities with potential therapeutic applications. The protocols and rationale outlined in this guide are intended to empower researchers to explore the rich chemical space accessible from this key intermediate and to contribute to the development of the next generation of pyrimidine-based drugs.

References

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. International Journal of PharmTech Research. [Link]

  • Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorganic & Medicinal Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. [Link]

  • Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. Journal of Pharmacy Research. [Link]

  • Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Publishing. [Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Semantic Scholar. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science. [Link]

  • Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]

  • Purines, pyrimidines, and imidazoles. Part 61.

Methodological & Application

Application Notes and Protocols: Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate as a Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet the persistent challenges of acquired resistance and off-target toxicity demand continuous innovation in medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands out as a "privileged scaffold". Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively mimicking the adenine core of ATP itself. This fundamental interaction anchors the inhibitor, providing a robust foundation for achieving high potency. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of selectivity and pharmacokinetic properties, enabling the development of highly targeted therapies.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, a versatile and high-value intermediate for the construction of a diverse range of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases. We will elucidate the rationale behind its synthesis, provide detailed, field-proven protocols for its preparation and subsequent elaboration, and discuss the causality behind key experimental choices.

Physicochemical and Spectral Characteristics

A thorough understanding of the physical and spectral properties of this compound is essential for reaction monitoring, quality control, and characterization of subsequent products.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₂PubChem
Molecular Weight 200.62 g/mol PubChem
Appearance White to off-white solid (predicted)---
SMILES CCOC(=O)C1=CC(=NC(=N1)C)ClPubChem
InChIKey BYRWXFDWTJXLBT-UHFFFAOYSA-NPubChem

Table 1: Physicochemical Properties of this compound.

Predicted Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5-7.7 ppm (s, 1H, pyrimidine C5-H)

    • δ ~4.4-4.5 ppm (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ ~2.7-2.8 ppm (s, 3H, pyrimidine C2-CH₃ )

    • δ ~1.4-1.5 ppm (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~168-170 ppm (C=O, ester)

    • δ ~165-167 ppm (C2-CH₃)

    • δ ~162-164 ppm (C6-Cl)

    • δ ~158-160 ppm (C4-COOEt)

    • δ ~118-120 ppm (C5)

    • δ ~62-63 ppm (-O CH₂CH₃)

    • δ ~25-26 ppm (C2-CH₃ )

    • δ ~14 ppm (-OCH₂CH₃ )

  • IR (KBr, cm⁻¹):

    • ~2980 (C-H stretch, aliphatic)

    • ~1730 (C=O stretch, ester)

    • ~1560, 1450 (C=N, C=C stretch, pyrimidine ring)

    • ~1250 (C-O stretch, ester)

    • ~780 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z (M⁺) 200/202 (in a ~3:1 ratio, characteristic of a single chlorine atom).

Synthesis Protocol: this compound

The most direct and industrially scalable synthesis of the title compound involves the chlorination of its corresponding pyrimidinone precursor, Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Diagram: Synthetic Pathway

synthesis cluster_main Synthesis of Target Intermediate start Ethyl 2-methyl-6-oxo-1,6- dihydropyrimidine-4-carboxylate intermediate Ethyl 6-chloro-2-methyl- pyrimidine-4-carboxylate start->intermediate  POCl₃, heat   (Chlorination) snar cluster_snar S-N-Ar Reaction Workflow start Combine Intermediate, Amine, and Base in Solvent heat Heat Reaction Mixture (e.g., 80-120 °C) start->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Desired 6-amino- pyrimidine Product purify->product kinase cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrimidine Inhibitor hinge Hinge Region (Backbone NH) pyrimidine Pyrimidine Core (e.g., from intermediate) pyrimidine->hinge H-Bond r_group R-Group (from S-N-Ar or Suzuki)

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of novel molecular entities. This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction using Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This specific substrate serves as a versatile building block for creating carbon-carbon bonds, enabling the synthesis of a diverse library of 6-aryl pyrimidine derivatives. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, and bases, and provide a robust, step-by-step protocol designed for reproducibility and scalability in research and drug development settings.

Introduction: The Strategic Value of Pyrimidine Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming C-C bonds between organoboron compounds and organohalides using a palladium catalyst.[1][2] Its mild conditions and high functional group tolerance have made it an indispensable tool, particularly in the pharmaceutical industry.[3][4]

The target substrate, this compound, is an exemplary electrophilic partner for this transformation. The pyrimidine ring's inherent electron-deficient nature, caused by the two electronegative nitrogen atoms, activates the chlorine atom at the C6 position towards oxidative addition by a Pd(0) catalyst.[5][6] This enhanced reactivity, compared to analogous aryl chlorides, often allows for successful coupling under conditions that might be challenging for other substrates.[5] The resulting 6-aryl-2-methylpyrimidine-4-carboxylate products are high-value intermediates for synthesizing kinase inhibitors, antivirals, and other biologically active molecules.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][7][8] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate intermediate, which then displaces the halide ligand on the palladium complex.[9][10][11]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond of the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) complex1 Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->complex1 Oxidative Addition complex2 Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination substrate Ar-X (Pyrimidine-Cl) substrate->pd0 boronic Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronic boronate->complex1 product Ar-Ar' (Product) product->complex2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Guide to Component Selection

The success of the coupling reaction hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with aryl chlorides, which have a stronger C-Cl bond than bromides or iodides, bulky and electron-rich phosphine ligands are essential to promote the oxidative addition step.[5][8] While triphenylphosphine (PPh₃) can be effective due to the activated nature of the pyrimidine ring, more robust ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior yields, especially with challenging substrates.[9][10][13][14]

  • Base: The base is not merely a spectator; it is critical for activating the boronic acid for transmetalation.[9][11] Inorganic bases are standard, with a range of strengths and solubilities.

    • Potassium Carbonate (K₂CO₃): A common, effective, and economical choice.

    • Potassium Phosphate (K₃PO₄): A stronger base, often beneficial for less reactive substrates.[11][15]

    • Cesium Carbonate (Cs₂CO₃): Highly effective due to its solubility in organic solvents, but more expensive.[11]

    • Caution: The ethyl ester on the substrate is susceptible to hydrolysis under harsh basic conditions. A careful balance is required. Using a moderate base like K₂CO₃ and avoiding prolonged reaction times at high temperatures is advisable.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. A biphasic system is common.[16]

    • Ethers: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices.[12]

    • Aromatics: Toluene can also be used, often at higher temperatures.

    • Co-solvent: Water is typically added (e.g., in a 4:1 or 5:1 organic:water ratio) to dissolve the inorganic base.[7][12] Rigorous degassing of the solvent mixture (e.g., by sparging with argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol & Workflow

This protocol provides a generalized yet robust procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Nitrogen or Argon gas supply

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Safety & Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[17][18]

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled in a fume hood.[17]

    • Organoboron compounds can be irritants; avoid inhalation of dust and skin contact.[19][20][21]

    • This compound may cause skin and eye irritation.[22][23]

    • Organic solvents are flammable and should be handled away from ignition sources in a well-ventilated area.

  • Inert Atmosphere: The reaction is sensitive to oxygen. All procedures should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C) for 4-24 hours.[7]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine has been consumed.[24]

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Add water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[7]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.[7]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble & Flame-Dry Schlenk Flask reagents 2. Add Solid Reagents (Substrate, Boronic Acid, Base) setup->reagents inert 3. Evacuate & Backfill with N₂/Ar (3x) reagents->inert catalyst 4. Add Pd Catalyst inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent heat 6. Heat & Stir (80-100 °C, 4-24h) solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor cool 8. Cool to RT & Quench monitor->cool extract 9. Aqueous Workup & Extraction cool->extract dry 10. Dry & Concentrate extract->dry purify 11. Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki coupling.

Data Summary: Representative Conditions & Yields

The following table illustrates typical conditions and expected outcomes for the coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Arylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O 4:1901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O 4:190890-98
4-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (2.5)Toluene/H₂O 5:11001875-85
2-Methylphenylboronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O 4:11002470-80
3-Pyridylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2.5)DME/H₂O 4:1951665-75

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure rigorous degassing of solvents and maintenance of a robust inert atmosphere.

    • Cause: Insufficiently active catalyst system for a challenging substrate.

    • Solution: Switch to a more electron-rich, bulky ligand (e.g., SPhos) and a stronger base (K₃PO₄).[13]

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid degrades (hydrolyzes) faster than it couples, especially with some heteroaryl boronic acids.[12][25]

    • Solution: Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Alternatively, use a higher excess (1.5-2.0 equiv) of the boronic acid.

  • Hydrodehalogenation of Starting Material:

    • Cause: A side reaction where the chlorine is replaced by hydrogen.

    • Solution: This can be promoted by trace oxygen or impurities. Ensure high-purity reagents and strict anaerobic conditions.[12]

  • Formation of Homocoupled (Ar-Ar) Byproduct:

    • Cause: Coupling of two boronic acid molecules.

    • Solution: This is often a sign of slow oxidative addition. Using a more active catalyst/ligand system to accelerate the main cycle can suppress this side reaction.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently generate diverse molecular libraries. The protocol detailed herein provides a validated starting point for exploration, enabling professionals in drug discovery and materials science to leverage this critical transformation with confidence and success.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank, 2021(2), M1232. [Link]

  • Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2006). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 71(8), 3329–3332. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–45. [Link]

  • Organ, M. G., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3789-3797. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Zhang, P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(23), e202202359. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Ndukwe, I. E. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections. [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 203–215. [Link]

  • Horticentre. (n.d.). Organibor Safety Data Sheet. Retrieved from [Link]

  • Research Core Facilities. (2018, May 10). SAFETY DATA SHEET Boron (pieces). Retrieved from [Link]

  • Choe, C., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 38. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 5(13), 2215–2218. [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A) 4‐bromoanisole and (B) 4‐chloroanisole with phenylboronic acid. Retrieved from [Link]

Sources

Synthesis of 2-aminopyrimidinylthiazole-5-carboxamides from Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Modular Synthetic Route to Novel 2-Aminopyrimidinylthiazole-5-carboxamides

Abstract

2-Aminopyrimidinylthiazole-5-carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This application note provides a detailed, modular synthetic pathway for this compound class, commencing from the readily available starting material, Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. The described multi-step synthesis is designed for flexibility, allowing for the introduction of diverse chemical functionalities at two key positions, making it highly adaptable for generating compound libraries in drug discovery campaigns. We will delve into the mechanistic rationale behind each transformation, provide step-by-step protocols, and offer insights into process optimization and characterization.

Introduction: The Significance of the Pyrimidinyl-Aminothiazole Scaffold

The fusion of pyrimidine and 2-aminothiazole heterocycles has yielded compounds of significant pharmacological interest. Notably, this core is central to the structure of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] The pyrimidine ring often serves as a "hinge-binder," interacting with the backbone of kinase active sites, while the aminothiazole provides a versatile platform for attaching various side chains that can modulate potency, selectivity, and pharmacokinetic properties. The ability to systematically synthesize analogs of this scaffold is therefore crucial for structure-activity relationship (SAR) studies.[1]

This guide details a robust and logical synthetic approach that circumvents challenges associated with late-stage functionalization by building the target molecule in a modular fashion.

Overall Synthetic Strategy

The synthesis is strategically divided into two convergent pathways that construct key intermediates, which are then coupled and further elaborated. The overall workflow is designed to maximize modularity, allowing for the independent variation of two different aryl/alkyl amine inputs (Amine 1 and Amine 2).

G cluster_A Pathway A: Pyrimidine Core Functionalization cluster_B Pathway B: Thiazole Core Synthesis cluster_C Convergent Coupling & Final Elaboration A1 Ethyl 6-chloro-2- methylpyrimidine-4-carboxylate (Starting Material) B Intermediate 1: 6-chloro-2-methyl-N-(R¹)- pyrimidine-4-carboxamide A1->B Amidation A2 Amine 1 (R¹-NH₂) A2->B G Intermediate 4: Ethyl 2-{[4-(N-R¹-carbamoyl)-2- methylpyrimidin-6-yl]amino} thiazole-5-carboxylate B->G SNAr Coupling C1 Ethyl 3-ethoxyacrylate D Intermediate 2: Ethyl 2-bromo-3-ethoxyacrylate C1->D Bromination C2 N-Bromosuccinimide (NBS) C2->D F Intermediate 3: Ethyl 2-aminothiazole-5-carboxylate D->F Hantzsch Cyclization E Thiourea E->F F->G H Intermediate 5: 2-{[4-(N-R¹-carbamoyl)-2- methylpyrimidin-6-yl]amino} thiazole-5-carboxylic acid G->H Ester Hydrolysis J Final Product: 2-{[4-(N-R¹-carbamoyl)-2-methylpyrimidin-6-yl]amino} -N-(R²)-thiazole-5-carboxamide H->J Amide Coupling I Amine 2 (R²-NH₂) I->J

Caption: Overall convergent synthetic workflow.

Mechanistic Insights and Rationale

Pathway A: Pyrimidine Amidation

The initial step involves the conversion of the ethyl ester on the pyrimidine ring to a stable amide. This is typically achieved through direct aminolysis. This early-stage amidation is strategically important as the ester group is more susceptible to hydrolysis under conditions that might be required in later steps (e.g., saponification of the thiazole ester).

Pathway B: Hantzsch Thiazole Synthesis

The synthesis of the 2-aminothiazole core is a classic and highly reliable transformation known as the Hantzsch Thiazole Synthesis.[2][3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide (in this case, thiourea). The mechanism proceeds via an initial S-alkylation of the thiourea by the α-bromoacrylate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5]

G Thiourea H₂N-C(=S)-NH₂ Thiourea Intermediate1 H₂N-C(=NH₂⁺)-S-CH=C(OEt)-COOEt S-Alkyl Thioimidate Thiourea->Intermediate1 SN2 Attack AlphaHalo Br-CH=C(OEt)-COOEt α-bromo-α-formylacetate AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate (Dehydrated) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-aminothiazole-5-carboxylate Final Product Intermediate2->Product Dehydration

References

Application Note: A Protocol for the Synthesis of a Dasatinib Precursor via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dasatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of dasatinib involves the coupling of a substituted pyrimidine core with a 2-aminothiazole moiety. While several synthetic routes to dasatinib have been established, the exploration of novel pathways using alternative starting materials is crucial for process optimization, cost reduction, and intellectual property development.

This application note details a proposed protocol for the synthesis of a key dasatinib precursor, Ethyl 2-((5-carbamoylthiazol-2-yl)amino)-6-((4-(2-hydroxyethyl)piperazin-1-yl)amino)-2-methylpyrimidine-4-carboxylate, starting from Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. The common route to a similar precursor involves the use of 4,6-dichloro-2-methylpyrimidine. This document outlines a robust and scientifically-grounded procedure based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.

The proposed synthesis offers a potential alternative for constructing the core of the dasatinib molecule. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, providing a comprehensive, step-by-step methodology, mechanistic insights, and practical troubleshooting advice.

Reaction Scheme

The overall transformation involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position of the pyrimidine ring by the amino group of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Mechanistic Considerations: The SNAr Pathway

The reaction is anticipated to proceed via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. This electrophilicity is further enhanced by the presence of the electron-withdrawing ethyl carboxylate group.

The proposed mechanism involves two key steps:

  • Nucleophilic Attack: The exocyclic amino group of the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide acts as the nucleophile, attacking the electron-deficient carbon atom at the C6 position of the pyrimidine ring, which bears the chlorine atom. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base is typically employed to deprotonate the attacking amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

An alternative, more contemporary approach could involve a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has been successfully employed in the synthesis of dasatinib analogs and is known for its broad substrate scope and functional group tolerance.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of the dasatinib precursor.

Materials and Equipment
ReagentCAS NumberMolar Mass ( g/mol )Recommended Purity
This compound51940-63-7200.62>97%
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide302964-08-5282.74>98%
Diisopropylethylamine (DIPEA)7087-68-5129.24>99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09>99.8%
Ethyl acetate141-78-688.11ACS Grade
Brine (saturated NaCl solution)N/AN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer/temperature probe

  • Nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and purity assessment.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq, e.g., 5.0 g, 24.9 mmol).

  • Addition of Reactants: Add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.05 eq, 7.4 g, 26.1 mmol) to the flask.

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to the flask. Stir the mixture to obtain a suspension. Add diisopropylethylamine (DIPEA) (2.0 eq, 8.6 mL, 49.8 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure desired product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be employed.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Summary of Reaction Parameters

ParameterValueRationale
Stoichiometry (Pyrimidine:Thiazole)1 : 1.05A slight excess of the amine can help drive the reaction to completion.
SolventAnhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent is suitable for SNAr reactions as it can solvate the intermediate complex.
BaseDiisopropylethylamine (DIPEA)A non-nucleophilic organic base to neutralize the generated HCl without competing in the reaction.
Base Stoichiometry2.0 equivalentsTo ensure complete neutralization of HCl and to facilitate the reaction.
Temperature80-90 °CThermal energy is required to overcome the activation barrier of the SNAr reaction.
Reaction Time12-24 hours (monitor for completion)An estimated timeframe; actual time should be determined by reaction monitoring.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: - this compound - 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide setup Assemble Dry Glassware under Nitrogen reagents->setup charge Charge Flask with Reactants, Solvent (DMF), and Base (DIPEA) setup->charge heat Heat to 80-90 °C charge->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Pour into Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of the dasatinib precursor.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature.- Inactive reagents.- Insufficient base.- Ensure the reaction temperature is maintained at 80-90 °C.- Use freshly opened or purified reagents and anhydrous solvent.- Add an additional portion of the base.
Incomplete Reaction - Reaction time is too short.- Steric hindrance.- Extend the reaction time and continue monitoring.- Consider increasing the temperature slightly (e.g., to 100 °C), but monitor for decomposition.- Consider an alternative catalyst system like a Buchwald-Hartwig protocol.
Formation of Side Products - Reaction temperature is too high, leading to decomposition.- Presence of water.- Lower the reaction temperature.- Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material or product.
Difficult Purification - Product and starting materials have similar polarities.- Oily product.- Optimize the solvent system for column chromatography.- Attempt recrystallization from various solvent systems.- If the product is an oil, try to form a solid salt by treating it with an acid (e.g., HCl in ether).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are potential irritants. Avoid inhalation, ingestion, and skin contact.

  • DMF is a skin and respiratory irritant and is toxic. Handle with care.

  • DIPEA is corrosive and flammable. Handle with care.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the synthesis of a key dasatinib precursor from this compound. By leveraging the well-established principles of nucleophilic aromatic substitution, this proposed route offers a viable alternative for the synthesis of this important pharmaceutical intermediate. The provided step-by-step procedure, troubleshooting guide, and mechanistic insights aim to equip researchers with the necessary information to successfully implement and potentially optimize this transformation in a laboratory setting.

The Pivotal Role of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate in Advanced Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Final Product - The Strategic Value of Intermediates

In the landscape of modern agricultural chemistry, the pursuit of novel, effective, and environmentally conscious crop protection agents is relentless. While much of the focus is placed on the final active ingredients (AIs), the true innovation often lies in the strategic design and synthesis of key chemical intermediates. Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate stands as a prime example of such a foundational molecule. This pyrimidine derivative, characterized by its reactive chloro and ester functionalities, serves as a versatile scaffold for the construction of a new generation of herbicides.

Pyrimidine derivatives are a cornerstone of the agrochemical industry, demonstrating a broad spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties.[1] The specific substitutions on the pyrimidine ring dictate the mode of action and target specificity of the final product. The title compound, with its inherent structural features, is particularly well-suited for the synthesis of potent herbicides that target essential biological pathways in weeds.

This guide provides an in-depth exploration of the application of this compound as a key intermediate. We will delve into its role in the synthesis of highly active sulfonylurea herbicides, detail the mechanism of action of these derivatives, and provide comprehensive protocols for their evaluation, from in vitro enzyme assays to greenhouse and field trials.

Synthetic Utility: A Gateway to High-Potency Herbicides

The primary application of this compound in agricultural chemistry is as a precursor for the synthesis of more complex, biologically active molecules. Its chemical structure is primed for nucleophilic substitution reactions at the chloro-substituted position and modification of the carboxylate group, allowing for the facile introduction of various pharmacophores.

A prominent class of herbicides derived from pyrimidine intermediates are the sulfonylureas . These compounds are renowned for their high efficacy at low application rates and their selective weed control in various crops.[2][3] The synthesis of a sulfonylurea herbicide typically involves the coupling of a pyrimidine amine with a sulfonyl isocyanate. While the direct precursor to many commercial sulfonylureas is often an aminated pyrimidine, such as 2-amino-4-chloro-6-methoxypyrimidine (a key intermediate for the herbicide Chlorimuron-ethyl), the underlying synthetic logic and the importance of the substituted pyrimidine core remain the same.[4]

The general synthetic pathway leveraging a pyrimidine intermediate to create a sulfonylurea herbicide is a cornerstone of modern agrochemical development.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of sulfonylurea derivatives synthesized from pyrimidine intermediates stems from their potent inhibition of the enzyme Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[2][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[5] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.

By blocking the active site of ALS, these herbicides halt the production of these vital amino acids, leading to a cessation of growth, and ultimately, the death of susceptible plants.[5] The high selectivity of many sulfonylurea herbicides is due to the rapid metabolic deactivation of the herbicide in tolerant crops, while it remains active in target weed species.

Experimental Protocols: From Laboratory to Field

The evaluation of novel agrochemicals derived from this compound follows a rigorous, multi-tiered testing process. The following protocols provide a framework for the assessment of herbicidal efficacy and mechanism of action.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of a test compound on the activity of the ALS enzyme.[5]

A. Materials and Reagents:

  • Enzyme Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 10 mM EDTA, 100 mM sodium pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, and 1 mM dithiothreitol (DTT).

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0), 200 mM sodium pyruvate, 20 mM MgCl₂, and 20 µM FAD.

  • Test Compound: Synthesized sulfonylurea derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Stopping Solution: 6 N H₂SO₄.

  • Color Reagent A: 0.5% (w/v) creatine in distilled water.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Plant Material: Young, actively growing leaves of a susceptible plant species (e.g., Arabidopsis thaliana, velvetleaf).

  • 96-well microplate and microplate reader.

B. Procedure:

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 5-10 mL of ice-cold enzyme extraction buffer and homogenize thoroughly.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

  • Assay Protocol:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well microplate, add 50 µL of the assay buffer to the control wells and 50 µL of the test compound dilutions to the sample wells.

    • Add 50 µL of the crude enzyme extract to all wells.

    • Incubate the microplate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate the plate at 60°C for 15 minutes.

    • Add 50 µL of Color Reagent A to each well, followed by 50 µL of Color Reagent B.

    • Incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 525 nm using a microplate reader.

C. Data Analysis:

  • Calculate the percentage of ALS inhibition for each concentration of the test compound: % Inhibition = [1 - (Absorbance of Sample Well / Absorbance of Control Well)] x 100

  • Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Compound Herbicide Class Target Enzyme Typical IC₅₀ Range (nM)
ChlorsulfuronSulfonylureaAcetolactate Synthase (ALS)10 - 50
Metsulfuron-methylSulfonylureaAcetolactate Synthase (ALS)5 - 20
Tribenuron-methylSulfonylureaAcetolactate Synthase (ALS)2 - 10
Experimental DerivativeSulfonylureaAcetolactate Synthase (ALS)To be determined
Protocol 2: Greenhouse Pot Bioassay for Herbicidal Activity

This protocol assesses the pre- and post-emergence herbicidal activity of a test compound on target weed species and its selectivity towards a crop species.

A. Materials and Equipment:

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Seeds of target weed species (e.g., barnyard grass, rape) and a crop species (e.g., wheat, soybean).

  • Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP).

  • Laboratory spray chamber calibrated to deliver a specific volume of spray solution.

  • Greenhouse with controlled temperature, humidity, and photoperiod.

B. Procedure:

  • Pre-emergence Application:

    • Sow the seeds of the weed and crop species in separate pots at the appropriate depth.

    • Immediately after sowing, spray the soil surface with the test compound at various application rates (e.g., 10, 50, 100, 200 g ai/ha).

    • Include an untreated control and a commercial standard herbicide for comparison.

    • Place the pots in the greenhouse and water as needed.

  • Post-emergence Application:

    • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).

    • Spray the plants with the test compound at various application rates.

    • Include an untreated control and a commercial standard.

    • Return the pots to the greenhouse.

C. Assessment:

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.

Protocol 3: Field Trials for Efficacy and Crop Safety

Field trials are essential for evaluating the performance of a new herbicide under real-world agricultural conditions. These trials should be conducted over multiple seasons and in different geographical locations.[6][7]

A. Experimental Design:

  • Plot Layout: Randomized complete block design with at least four replications.

  • Plot Size: Each plot should be of a sufficient size to allow for representative sampling and to minimize edge effects (e.g., 2.5 m x 4 m).[8]

  • Treatments: Include a range of application rates of the test herbicide, an untreated control, and one or more commercial standard herbicides.

B. Application:

  • Apply the herbicide using calibrated field plot sprayers to ensure uniform coverage.

  • Record all relevant application details, including date, time, weather conditions, crop and weed growth stages, and spray volume.

C. Data Collection and Assessment:

  • Weed Control Efficacy: Visually assess the percentage of weed control for each target species at regular intervals after application.

  • Crop Phytotoxicity: Visually assess any signs of crop injury, such as stunting, discoloration, or malformation.

  • Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

D. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on weed control, crop phytotoxicity, and yield.

Visualization of Workflows

Workflow for Agrochemical Development

Agrochemical_Development_Workflow cluster_synthesis Synthesis & Formulation cluster_lab Laboratory & Greenhouse Screening cluster_field Field Evaluation Intermediate Ethyl 6-chloro-2-methyl pyrimidine-4-carboxylate Synthesis Derivative Synthesis (e.g., Sulfonylurea) Intermediate->Synthesis Chemical Reaction Formulation Formulation Development (EC, WP, etc.) Synthesis->Formulation Active Ingredient InVitro In Vitro Assay (ALS Inhibition) Synthesis->InVitro Greenhouse Greenhouse Bioassay (Efficacy & Selectivity) InVitro->Greenhouse Promising Candidates FieldTrials Multi-location Field Trials Greenhouse->FieldTrials Lead Candidates Registration Regulatory Submission & Registration FieldTrials->Registration Efficacy & Safety Data

Caption: A streamlined workflow for the development of a novel herbicide, from the intermediate to registration.

Signaling Pathway of ALS Inhibition

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Catalysis Herbicide Sulfonylurea Herbicide (Derived from Intermediate) Herbicide->ALS Inhibition Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth Death Plant Death Growth->Death Cessation leads to

Caption: The mechanism of action of sulfonylurea herbicides through the inhibition of the ALS enzyme.

Conclusion and Future Perspectives

This compound represents a class of highly valuable intermediates in the agrochemical industry. Its true potential is realized not through its direct application, but through its strategic use as a building block for the synthesis of high-potency, selective herbicides. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers and scientists working on the development of the next generation of crop protection solutions. As the challenge of weed resistance to existing herbicides grows, the exploration of novel derivatives from versatile intermediates like this compound will be paramount in ensuring global food security.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Crop Protection: Delving into 2-Amino-4-chloro-6-methoxypyrimidine as a Key Agrochemical Intermediate. [Link]

  • Zhou, L., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2335. [Link]

  • AERU. (n.d.). Chlorimuron-ethyl (Ref: DPX F6025). University of Hertfordshire. [Link]

  • Alberta Agriculture, Food and Rural Development. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. [Link]

    
    
  • ResearchGate. (2014). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]

  • Department of Agriculture. (n.d.). Guidelines for herbicide registration trials. [Link]

  • Kaloumenos, N. S., et al. (2021). Novel sensor-based method (quick test) for the in-season rapid evaluation of herbicide efficacy under real field conditions in durum wheat. Weed Science, 69(3), 350-358. [Link]

  • PubChem. (n.d.). Chlorimuron-ethyl. National Center for Biotechnology Information. [Link]

  • Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine. [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • PubMed. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] The ability to functionalize the pyrimidine ring at specific positions is therefore of paramount importance in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a key building block in this endeavor. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a reactive chlorine atom at the 6-position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile toolkit for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of diverse molecular fragments with a high degree of control and predictability.[6]

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the most critical palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss key optimization strategies to empower you to leverage this versatile substrate in your synthetic campaigns.

Chemical Profile: this compound

PropertyValue
Chemical Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Appearance Off-white to pale yellow solid
CAS Number 145509-00-4
Key Reactive Site Chlorine atom at the C6 position

The synthesis of this compound is typically achieved through multi-step sequences starting from readily available precursors. While several routes have been reported, a common strategy involves the cyclocondensation of a three-carbon synthon with an appropriate amidine, followed by chlorination.

Core Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of this compound is the primary handle for palladium-catalyzed functionalization. The electron-deficient character of the pyrimidine ring enhances the reactivity of this C-Cl bond towards oxidative addition, the initial and often rate-determining step in many cross-coupling catalytic cycles.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the arylation and heteroarylation of halo-pyrimidines.[8] Its popularity stems from its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[9]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition of the chloro-pyrimidine to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Cl Pd(II)_Complex R-Pd(II)-Cl(L2) (R = Pyrimidine) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-B(OH)2 Base Pd(II)_Aryl_Complex R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DME)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously for the required time (2–24 hours). Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroaryl-2-methylpyrimidine-4-carboxylate.

Optimization Insights:

  • Catalyst and Ligand Selection: For challenging or sterically hindered substrates, more advanced catalyst systems may be required. Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[12][13]

  • Base and Solvent: The choice of base and solvent is crucial and often interdependent. A screening of different combinations is recommended for optimizing yield.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for less reactive coupling partners.[7][14]

Representative Data:

Coupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene110890-98
3-Pyridylboronic acidXPhos Pd G2K₃PO₄Dioxane1001675-85
2-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O901880-90

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable arylalkyne structures.[15][16] This transformation is typically co-catalyzed by palladium and copper salts.[17]

Mechanism Overview: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while a concurrent copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[16][18]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Combine: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI (cocatalyst) - Base (e.g., Et3N or DIPA) Solvent Add Degassed Solvent (e.g., THF or DMF) Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 50-80 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: Experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of this compound with terminal alkynes.[17][19]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–3 mol%)

  • Copper(I) iodide (CuI, 2–5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0–4.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 6-alkynyl-2-methylpyrimidine-4-carboxylate product.

Optimization Insights:

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts and ligands.[16]

  • Base Selection: The amine base often serves as both the base and a co-solvent. Its choice can significantly influence the reaction rate and outcome.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[20][21] This reaction has become indispensable in pharmaceutical synthesis due to the prevalence of the arylamine motif in drug molecules.[9][22]

Mechanism Overview: The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[21]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of this compound.[23][24]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1–3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2–6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80–110 °C) for the necessary duration (4–24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Optimization Insights:

  • Catalyst System is Key: The choice of the palladium source and, most critically, the phosphine ligand is paramount for success in Buchwald-Hartwig aminations. The nature of the amine (primary, secondary, electron-rich, electron-poor) will dictate the optimal ligand.

  • Base Sensitivity: The reaction is highly sensitive to the choice and strength of the base. Strong, sterically hindered bases like sodium tert-butoxide are often required.

Heck Coupling: Vinylation of the Pyrimidine Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[25] This reaction provides a direct route to vinyl-substituted pyrimidines.

Mechanism Overview: The Heck reaction proceeds via oxidative addition of the chloro-pyrimidine to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate, 1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4–10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • Combine this compound, the palladium catalyst, the ligand, and the base in a dry reaction vessel under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by the alkene.

  • Heat the mixture with stirring (typically 80–120 °C) until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide reliable and versatile pathways to a diverse range of substituted pyrimidines, which are of high value in the pursuit of novel therapeutics. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to successfully applying these powerful transformations in the complex landscape of drug discovery and development.

References

Derivatization of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Abstract

This document provides a detailed guide for the chemical modification of this compound, a versatile scaffold for the generation of compound libraries aimed at structure-activity relationship (SAR) studies in drug discovery. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved drugs.[1][2][3] This guide outlines strategic derivatization at two key positions: the C6-chloro group, which is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the C4-ethyl carboxylate, which can be readily converted to amides. We provide detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for characterization and data presentation to facilitate the efficient and logical exploration of the chemical space around this privileged heterocyclic core.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[4] This inherent biocompatibility and its ability to form key hydrogen bond interactions have made the pyrimidine scaffold a cornerstone in medicinal chemistry.[5][6] Pyrimidine-based compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]

This compound is an ideal starting material for SAR-driven library synthesis due to its distinct and orthogonally reactive handles. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C6-chloro position highly susceptible to modification.[7] Simultaneously, the C4-ester provides a reliable point for diversification through amide coupling. This dual reactivity allows for the systematic introduction of a wide variety of substituents, enabling researchers to probe the specific interactions between a compound and its biological target, thereby optimizing for potency, selectivity, and pharmacokinetic properties.

Strategic Derivatization Pathways

The exploration of SAR for the this compound core primarily involves two strategic vectors of diversification. These pathways can be pursued independently or sequentially to generate a matrix of analogs.

DOT Script for Derivatization Strategy Diagram

SAR_Strategy cluster_c6 C6-Position Modification cluster_c4 C4-Position Modification start Ethyl 6-chloro-2-methyl- pyrimidine-4-carboxylate C6_SNAr Nucleophilic Aromatic Substitution (SNAr) start->C6_SNAr R-NH2, R-OH, R-SH C6_Suzuki Suzuki Cross-Coupling start->C6_Suzuki Ar-B(OH)2, Pd Catalyst C4_Amidation Direct Amidation start->C4_Amidation R1R2NH C6_SNAr->C4_Amidation Sequential Modification C6_Suzuki->C4_Amidation Sequential Modification C4_Hydrolysis Ester Hydrolysis C4_FinalAmide Amide Derivatives Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification A Add Chloropyrimidine, Boronic Acid, and Base to a dry flask B Degas solvent (e.g., Dioxane/Water) with N2 or Ar C Add degassed solvent to the flask D Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E Heat reaction mixture (80-100 °C) under inert atmosphere F Cool and dilute with EtOAc E->F G Wash with water and brine H Dry, concentrate, and purify via chromatography

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this multi-step synthesis.

I. Synthesis Overview & Common Challenges

The synthesis of this compound typically proceeds through a two-step process:

  • Condensation: Formation of the pyrimidine ring by reacting a β-ketoester, such as ethyl acetoacetate, with an amidine derivative. This step yields an intermediate, Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate.

  • Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

While the overall synthetic route is well-established, achieving high yields and purity can be challenging. Common issues include:

  • Low yield in the condensation step.

  • Formation of side products.

  • Incomplete chlorination.

  • Difficulties in product purification.

This guide will address these issues in a detailed question-and-answer format.

II. Troubleshooting Guide & FAQs

Part A: Condensation Step - Formation of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate
Question 1: My yield for the condensation of ethyl acetoacetate and acetamidine is consistently low. What are the critical parameters to optimize?

Answer: Low yields in this step often stem from suboptimal reaction conditions. The key is to drive the equilibrium towards the product. Here are the critical parameters to investigate:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. Sodium ethoxide in ethanol is a classic choice, but other systems can be more effective. For instance, using sodium methoxide in n-butanol has been reported to give high yields.[1] The base deprotonates the ethyl acetoacetate, facilitating the initial nucleophilic attack. The solvent should be able to dissolve the reactants and intermediates.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. Refluxing in ethanol is common. However, the optimal temperature can vary depending on the specific reactants and solvent system. A systematic study of the reaction temperature (e.g., from 80°C to 120°C) can help identify the sweet spot for your specific setup.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. The reaction should be allowed to proceed until the starting materials are consumed.

  • Purity of Starting Materials: Ensure that your ethyl acetoacetate and acetamidine hydrochloride are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

Question 2: I am observing significant amounts of side products in my condensation reaction. What are they and how can I minimize them?

Answer: Side product formation is a common issue. The most likely side products arise from self-condensation of ethyl acetoacetate or reactions involving impurities.

  • Dehydroacetic Acid Formation: Ethyl acetoacetate can undergo self-condensation under basic conditions to form dehydroacetic acid. To minimize this, consider adding the ethyl acetoacetate slowly to the reaction mixture containing the base and amidine.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensure you are using anhydrous solvents and reagents.

  • Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclization pathways may become accessible, leading to isomeric pyrimidine products. Careful control of temperature and the stoichiometric ratio of reactants is important.

Part B: Chlorination Step - Conversion to this compound
Question 3: My chlorination reaction with POCl₃ is sluggish and gives a low yield of the desired product. How can I improve the conversion?

Answer: Incomplete chlorination is a frequent problem. Several factors can influence the efficiency of this step:

  • Reaction Temperature: The chlorination of hydroxypyrimidines typically requires high temperatures. The reaction is often carried out at reflux in excess POCl₃. If the reaction is too slow, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to decomposition.

  • Use of a Catalyst or Additive: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can significantly accelerate the reaction. These amines can act as catalysts by forming a more reactive intermediate with POCl₃.[2]

  • Reaction Time: As with the condensation step, monitoring the reaction progress is crucial. The reaction should be heated until the starting material (the hydroxypyrimidine) is no longer detectable by TLC or LC-MS.

  • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. The presence of moisture will not only consume the reagent but can also lead to the formation of phosphoric acid, which can complicate the work-up and purification. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Question 4: I am observing the formation of a dark, tarry residue during my chlorination reaction. What is causing this and how can I prevent it?

Answer: The formation of tar is a sign of product or reagent decomposition, often due to excessive heat or prolonged reaction times.

  • Temperature Control: While high temperatures are necessary, it's important to maintain careful control. Use a heating mantle with a temperature controller and a reflux condenser to prevent overheating.

  • Reaction Time: Do not heat the reaction for longer than necessary. Once the starting material is consumed (as determined by in-process controls), proceed with the work-up.

  • Quenching Procedure: The quenching of the reaction is highly exothermic. The reaction mixture should be cooled to room temperature before being slowly and carefully added to crushed ice or a cold aqueous solution of a base (like sodium bicarbonate). Adding the quenching solution too quickly can cause a rapid temperature increase and lead to decomposition.

Question 5: What are the common side products in the chlorination step and how can they be removed?

Answer: Besides unreacted starting material, several side products can form:

  • Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated pyrimidine species, especially if there are other reactive sites on the ring. Careful control of the stoichiometry of the chlorinating agent and reaction time can minimize this.

  • Phosphorous Byproducts: The reaction of POCl₃ with the hydroxyl group generates phosphorous-containing byproducts. These are typically removed during the aqueous work-up. A thorough wash with water and a mild base is usually sufficient.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate
  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add acetamidine hydrochloride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Synthesis of this compound
  • To a flask equipped with a reflux condenser and a dropping funnel, add Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate.

  • Slowly add phosphorus oxychloride (POCl₃) to the flask.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water, and dry it under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

IV. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A Ethyl Acetoacetate R1 Condensation Reaction (Reflux) A->R1 B Acetamidine HCl B->R1 C Base (e.g., NaOEt) in Ethanol C->R1 Solvent/Catalyst D Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate R2 Chlorination Reaction (Reflux) D->R2 R1->D E POCl3 E->R2 F Catalyst (e.g., DMA) F->R2 Catalyst G This compound R2->G

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_condensation Condensation Step Issues cluster_chlorination Chlorination Step Issues Start Low Yield or Impurities? Cond_Yield Low Yield Start->Cond_Yield Cond_Imp Side Products Start->Cond_Imp Chlor_Yield Low Yield / Incomplete Start->Chlor_Yield Chlor_Tar Tar Formation Start->Chlor_Tar Opt_Base Optimize Base/Solvent Cond_Yield->Opt_Base Opt_Temp Optimize Temperature Cond_Yield->Opt_Temp Opt_Time Increase Reaction Time Cond_Yield->Opt_Time Purity_Start Check Starting Material Purity Cond_Yield->Purity_Start Slow_Add Slow Addition of Ethyl Acetoacetate Cond_Imp->Slow_Add Anhydrous Ensure Anhydrous Conditions Cond_Imp->Anhydrous Inc_Temp Increase Temperature Chlor_Yield->Inc_Temp Add_Cat Add Catalyst (e.g., DMA) Chlor_Yield->Add_Cat Chlor_Time Increase Reaction Time Chlor_Yield->Chlor_Time Ctrl_Temp Control Temperature Carefully Chlor_Tar->Ctrl_Temp Ctrl_Time Avoid Prolonged Heating Chlor_Tar->Ctrl_Time Careful_Quench Careful Quenching Chlor_Tar->Careful_Quench

Caption: Troubleshooting decision tree for the synthesis.

V. References

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. (n.d.). MDPI. Retrieved from [Link]

  • A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. (2014). International Journal of Pharmaceutical Sciences and Research.

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrimidines and Its Bio-Evaluation. (2025). ResearchGate.

  • Optimization of the reaction with ethyl acetoacetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Process for preparing 4-hydroxypyrimidine. (1993). Google Patents. Retrieved from

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. Retrieved from [Link]

  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. (2011). Google Patents. Retrieved from

  • Synthesis of chlorinated pyrimidines. (2002). Google Patents. Retrieved from

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents. Retrieved from

  • Synthesis, Structural, Spectral Studies and Activity Studies of 6-Methyl-4-(3-Nitro-Phenyl)-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester Catalyzed Using BF3-OEt2. (n.d.). Taylor & Francis.

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Functionlization and Heteroannelation of Ethyl 2-(4'-Chlorophenyl)-4-mercapto-6-methylpyrimidine-5-carboxylate. (2025). ResearchGate.

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). PubMed.

  • Synthesis of chlorinated pyrimidines. (2004). Google Patents. Retrieved from

  • Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. (2016). ResearchGate.

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C.

  • Method of side-chain chlorination of 2-chloro-methylpyridine. (1993). Google Patents. Retrieved from

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central.

  • Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (2011). Google Patents. Retrieved from

  • Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. (2025). ResearchGate.

Sources

Technical Support Center: Purification of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature.[1] This guide provides detailed protocols, data-driven insights, and a systematic troubleshooting framework to address common challenges encountered during this critical purification step.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the recrystallization of pyrimidine derivatives.

Q1: What is the primary goal of recrystallizing this compound? The primary goal is to remove impurities from a crude solid sample to obtain a product with high purity. The process works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form highly organized crystals. Most impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding liquid (the "mother liquor").[2][3]

Q2: How do I select an appropriate solvent for this compound? The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][4] For pyrimidine derivatives, polar solvents like ethanol, isopropanol, or ethyl acetate are often good starting points.[5] If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water) can be employed, where the compound is soluble in one solvent and insoluble in the other.[2][4] A small-scale screening experiment is the most reliable method for determining the best solvent system.

Q3: What should I do if my compound "oils out" instead of crystallizing? "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the compound's melting point, or because of the presence of significant impurities.[6][7][8] To resolve this, reheat the mixture until the oil redissolves, add a small amount of additional solvent to decrease the concentration, and allow the solution to cool much more slowly.[6][7] Insulating the flask can promote the slow formation of crystals over oil.

Q4: Why is my final yield so low and how can I improve it? A low yield is one of the most common issues in recrystallization.[9] Key causes include:

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor even after cooling. The remedy is to use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3][10]

  • Premature crystallization: If the compound crystallizes during a hot filtration step, product will be lost. Ensure the filtration apparatus (funnel, flask) is pre-heated.[7][8]

  • Improper washing: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[10]

Section 2: Compound Profile & Solvent Selection

A successful recrystallization is fundamentally dependent on the choice of solvent, which is guided by the physicochemical properties of the compound.

Table 1: Physicochemical Properties of this compound and Related Structures

Note: Specific experimental data for the title compound is not widely published. The following table includes computed data and information from structurally similar pyrimidine and pyridine carboxylates to provide an informed starting point.

PropertyValue / ObservationSource(s)
Molecular FormulaC₈H₉ClN₂O₂[11]
Molecular Weight200.62 g/mol [11]
AppearanceExpected to be a solid at room temperature.
PolarityConsidered a polar molecule due to the ester and pyrimidine ring nitrogens.[12]
Expected SolubilityLikely soluble in polar organic solvents like ethanol, ethyl acetate, and acetone.[5][13]
The Principle of Solvent Selection

The cornerstone of recrystallization is identifying a solvent (or solvent pair) that meets specific criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[4]

  • Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.[1][4]

  • Impurities Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2][4]

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[4]

Table 2: Recommended Solvents for Initial Screening

Based on the polar nature of the target compound and literature on similar pyrimidine derivatives, the following solvents are recommended for initial testing.

SolventTypeRationale & Potential Use
EthanolPolar ProticOften a good choice for pyrimidine derivatives; may show high solubility when hot and moderate to low when cold.[5][14][15]
IsopropanolPolar ProticSimilar to ethanol but slightly less polar; can sometimes provide a better solubility differential.
Ethyl AcetatePolar AproticA good general-purpose solvent for moderately polar compounds.
AcetonePolar AproticCan be effective, but its high volatility requires careful handling.
Ethanol / WaterMixed-Solvent SystemUse if the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until cloudiness appears.[4]
Ethyl Acetate / HexaneMixed-Solvent SystemUse if the compound is too soluble in pure ethyl acetate. Dissolve in hot ethyl acetate and add hexane dropwise.[5]
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature, agitating after each drop. If the solid dissolves readily, the solvent is unsuitable for single-solvent recrystallization.[16]

  • If the solid is insoluble at room temperature, heat the test tube gently in a water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe: An ideal solvent will show abundant crystal formation upon cooling.[1]

Section 3: Standard Recrystallization Protocol

This section provides a detailed, step-by-step methodology for the purification process.

Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying a Place crude solid in Erlenmeyer flask b Add minimum amount of boiling solvent a->b  Dissolve c Are insoluble impurities present? b->c d Perform hot gravity filtration c->d Yes f Allow solution to cool slowly c->f No e Transfer clear hot solution to clean flask d->e e->f g Cool in ice bath to maximize precipitation f->g h Collect crystals via vacuum filtration g->h i Wash with minimal ice-cold solvent h->i j Dry crystals to constant weight i->j k Pure Crystals j->k Pure Product

Caption: General workflow for purification by recrystallization.

Protocol 2: Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (the flask size should allow the solvent to fill it to about one-third to one-half). Add a boiling chip or magnetic stir bar. Add a small portion of the chosen solvent, bring the mixture to a boil on a hot plate, and continue adding the minimum amount of boiling solvent in portions until the solid completely dissolves.[3][10]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-boil the solution for a few minutes.[12][17]

  • Hot Gravity Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated short-stemmed funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[8][17]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][7] A rushed process can trap impurities.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[10]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the solid to a watch glass and allow it to air-dry completely or dry in a vacuum oven.

Section 4: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: No Crystal Formation

After cooling, the solution remains clear with no sign of precipitation.

G cluster_clear Solution is Clear cluster_cloudy Solution is Cloudy/Opaque start No Crystals Formed Upon Cooling q1 Is the solution clear or cloudy? start->q1 a1 Likely Cause: Too much solvent used or solution is supersaturated. q1->a1 Clear b1 Likely Cause: Compound may be 'oiling out' instead of crystallizing. q1->b1 Cloudy a2 Action 1: Scratch inner surface of flask with a glass rod. a3 Action 2: Add a 'seed crystal' of the pure compound. success Problem Resolved a2->success Crystals Form a4 Action 3: Reduce solvent volume by boiling, then re-cool. a3->success Crystals Form a4->success Crystals Form b2 Action: Re-heat to dissolve oil, add a small amount more solvent, and cool very slowly. b2->success Crystals Form

Caption: Decision tree for troubleshooting lack of crystal formation.

  • Possible Cause A: Solution is not sufficiently saturated. This is the most common reason for failure and occurs when too much solvent was added during the dissolution step.[6][9]

    • Solution: Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool again.[3][6]

  • Possible Cause B: The solution is supersaturated. Sometimes, a solution can hold more dissolved solute than theoretically possible without forming a nucleation site for crystals to grow.[6][10]

    • Solution 1 (Induce Nucleation): Vigorously scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystallization to begin.[9][10]

    • Solution 2 (Seeding): Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[6][9]

Problem 2: The Compound "Oils Out"

The compound separates as an oily liquid instead of solid crystals.

  • Possible Cause A: High level of impurities. Impurities can significantly depress the melting point of the compound, causing it to separate as a molten liquid.[7]

    • Solution: If the compound is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[5]

  • Possible Cause B: The solution is cooling too rapidly. If the solution becomes saturated at a temperature above the compound's melting point, it will separate as an oil.[7]

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of extra solvent and allow the flask to cool much more slowly. Insulating the flask by placing it inside a large beaker with paper towels can help.[5][6]

  • Possible Cause C: Inappropriate solvent choice. The boiling point of the solvent may be too high, or the compound is simply too soluble.[7]

    • Solution: Attempt the recrystallization again with a different solvent that has a lower boiling point or in which the compound is less soluble.[7]

Problem 3: Low Recovery / Poor Yield

The mass of the recovered pure crystals is significantly lower than expected.

  • Possible Cause A: Too much solvent was used for dissolution. This is a primary cause of yield loss, as a large fraction of the compound will remain in the mother liquor.[7][9]

    • Solution: Always use the minimum amount of boiling solvent necessary. If you suspect too much was used, you can try to recover more product by evaporating the mother liquor and performing a second recrystallization on the residue.[9]

  • Possible Cause B: Premature crystallization during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated (e.g., by placing them over the boiling flask to be bathed in hot solvent vapor). Pour the solution through the filter in portions to keep it hot.[8]

  • Possible Cause C: Excessive washing of crystals. Washing with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve the product off the filter paper.[10]

    • Solution: Wash the filter cake with a minimal volume of ice-cold solvent.

Problem 4: Crystals are Colored or Appear Impure

The final product is not a pure white/colorless solid, or melting point analysis indicates the presence of impurities.

  • Possible Cause A: Colored impurities co-crystallized with the product.

    • Solution: Redissolve the crystals in fresh hot solvent, add a small amount (spatula tip) of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities. Then proceed with the crystallization as usual.[12][17] Be aware that using too much charcoal can adsorb your product and reduce the yield.[17]

  • Possible Cause B: Mother liquor was not completely removed. If the crystals are not washed properly, impurities dissolved in the mother liquor will deposit on the crystal surfaces as the solvent evaporates.

    • Solution: Ensure the filter cake is washed with a small amount of ice-cold solvent and that the vacuum is effective at pulling the liquid through.

Section 5: References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York website.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from University of Rochester website.

  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from BenchChem website.

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from Chemistry LibreTexts website.

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website.

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from UCI website.

  • BenchChem. (2025). Technical Support Center: 4-Pyrimidine Methanamine Crystallization. Retrieved from BenchChem website.

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Department of Chemistry.

  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from BenchChem website.

  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-6-methylpyridine-4-carboxylate. Retrieved from Sigma-Aldrich website.

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto website.

  • ChemScene. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. Retrieved from ChemScene website.

  • University of Massachusetts. (n.d.). recrystallization, filtration and melting point. Retrieved from UMass website.

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem website.

  • Suresh, M., & Padusha, M. S. A. (2015). Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information.

  • PubChem. (n.d.). Ethyl 6-chloropyrimidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem website.

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from PubChem website.

  • Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate.

  • ResearchGate. (2016, January 11). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate.

  • Veeprho. (n.d.). 4,6-Dimethyl-2-(methylthio)pyrimidine | CAS 14001-64-0. Retrieved from Veeprho website.

  • Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from Chem-Impex website.

  • BLD Pharm. (n.d.). Ethyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate. Retrieved from BLD Pharm website.

  • Moldb. (n.d.). 4,6-Dimethyl-2-(methylthio)pyrimidine CAS No.: 14001-64-0. Retrieved from Moldb website.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of substituted pyrimidine derivatives, which are crucial scaffolds in medicinal chemistry. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working or giving very low yield. What are the most common initial troubleshooting steps?

A1: When a Suzuki coupling with a heteroaryl chloride like this compound fails or provides low yields, several key factors should be immediately investigated. Heteroaryl chlorides are known to be less reactive than their bromide or iodide counterparts, making the choice of catalyst, ligand, and reaction conditions particularly critical.[1][2]

Initial Troubleshooting Checklist:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this less reactive chloride.[1] A more robust system is often required. Consider using a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed complex like PdCl₂(dppf), paired with a sterically bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3] These ligands facilitate the challenging oxidative addition step with the C-Cl bond.[3]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure that all solvents and the reaction mixture have been thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by employing several freeze-pump-thaw cycles.[3]

  • Base Selection: The base is crucial for activating the boronic acid to enable transmetalation.[4][5] For challenging couplings with aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][3] The solubility of the base is also a factor; ensure it is appropriate for your chosen solvent system.

  • Reaction Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures, typically in the range of 80-110 °C, are often necessary to drive the reaction to completion.[3][6]

  • Solvent Choice: Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and THF, often with a co-solvent like water to aid in dissolving the inorganic base.[1][4] The choice of solvent can significantly impact the solubility of reagents and the overall reaction rate.

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated starting material (Ethyl 2-methylpyrimidine-4-carboxylate). What causes this and how can I prevent it?

A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings, known as hydrodehalogenation.[6] This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture, leading to the replacement of the chlorine atom with hydrogen.

Mechanism of Dehalogenation: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction, including amine bases, alcohol solvents, or even trace amounts of water.[6][7] This Pd-H species can then undergo reductive elimination with the pyrimidine ring bound to the palladium, yielding the dehalogenated product.[7]

Strategies to Minimize Dehalogenation:

  • Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[7] Opt for inorganic bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like dioxane or toluene.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step of the cross-coupling cycle over the undesired hydrodehalogenation pathway.

  • Water Content: While some water can be beneficial for dissolving the base, excessive amounts can contribute to dehalogenation. If using an aqueous-organic solvent system, carefully control the amount of water.

  • Protecting Groups: For certain N-H containing heterocycles, protecting the nitrogen can sometimes reduce dehalogenation.[6] While your substrate does not have an N-H, this is a useful strategy for other systems.

Q3: My boronic acid seems to be decomposing under the reaction conditions, leading to low yields. How can I address this issue?

A3: Boronic acid decomposition is a frequent challenge in Suzuki-Miyaura couplings, with protodeboronation being a primary degradation pathway.[8][9] This is the process where the C-B bond is cleaved and replaced with a C-H bond, effectively quenching your nucleophile.[3] This is particularly problematic with heteroaryl boronic acids and under basic conditions at elevated temperatures.[9][10]

Causes of Boronic Acid Instability:

  • Protodeboronation: This can be catalyzed by both acid and base, as well as certain metal ions.[9][11] In the basic conditions of the Suzuki reaction, this is a significant side reaction.[9]

  • Oxidation: Boronic acids are susceptible to oxidation, especially in the presence of peroxides that can form in ethereal solvents like THF or dioxane.[9][12] This can lead to the formation of phenols from arylboronic acids.[9]

  • Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often catalyzed by the palladium catalyst itself.

Strategies to Mitigate Boronic Acid Decomposition:

  • Use of Boronate Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[9][13] They can be used as a direct replacement in the reaction.

  • "Slow-Release" Strategy: Using a "masking" reagent can protect the boronic acid from degradation while slowly releasing the active species into the reaction.[8]

  • Anhydrous Conditions: For particularly sensitive substrates, switching to strictly anhydrous conditions with a soluble base can be beneficial.[1]

  • Fresh Reagents and Solvents: Use high-purity, fresh boronic acid and freshly distilled or inhibitor-free solvents to minimize oxidation.[9]

Troubleshooting Guide

This section provides a more detailed, workflow-oriented approach to resolving specific experimental issues.

Problem: No Reaction or Incomplete Conversion

If you observe little to no product formation, a systematic approach to identify the limiting factor is necessary. Given that this compound is an electron-deficient heteroaryl chloride, the oxidative addition step is often the bottleneck.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for no or low conversion.

Problem: Formation of Multiple Unidentified Byproducts

The presence of multiple byproducts can indicate several competing side reactions. Careful analysis of your reaction mixture by LC-MS can help identify the nature of these impurities.

Common Side Reactions and Solutions:

Side ReactionPotential CauseRecommended Solution
Homocoupling of Boronic Acid Inefficient transmetalation or oxidative addition.Use a slight excess of the aryl halide. Optimize catalyst and ligand to ensure efficient cross-coupling.[2]
Hydrolysis of Ester Presence of strong base and water, especially at high temperatures.Use a milder base if possible (e.g., KF).[14] Minimize reaction time and temperature. Consider anhydrous conditions.
Reaction at Other Positions While less likely with a monochloro-pyrimidine, complex substrates can have multiple reactive sites.N/A for this specific substrate, but for polyhalogenated systems, ligand and reaction condition screening is crucial for regioselectivity.[15][16]
Catalyst Decomposition High temperatures for extended periods can lead to the formation of palladium black.Use a more stable pre-catalyst. Ensure proper ligand-to-metal ratio to stabilize the active catalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or boronate ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath or using a microwave reactor.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[6] Reaction times can range from a few hours to 24 hours.[6]

  • Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

Suzuki_Miyaura_Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L₂) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation [Ar'-B(OR)₂(Base)]⁻ dehalogenation Dehalogenation (Ar-H) ar_pd_x->dehalogenation + [H] source ar_pd_ar_prime Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (Pyrimidine-Cl) boronic_acid Ar'-B(OR)₂ borate_complex [Ar'-B(OR)₂(Base)]⁻ boronic_acid->borate_complex + Base protodeboronation Protodeboronation (Ar'-H) boronic_acid->protodeboronation + H₂O/Solvent base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

This diagram illustrates the key steps: oxidative addition, transmetalation, and reductive elimination. It also highlights the critical role of the base in activating the boronic acid and points out where common side reactions like dehalogenation and protodeboronation can occur.[4][6][17]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chemical intermediate. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My initial condensation reaction to form the pyrimidinone ring is low-yielding. What are the common causes?

A1: Low yields in the condensation step, typically a Pinner-type synthesis, often stem from three primary issues:

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. The reaction requires a base strong enough to deprotonate the 1,3-dicarbonyl precursor but not so strong as to promote self-condensation or degradation.

  • Reactant Purity and Stability: The amidine reactant (acetamidine) can be susceptible to hydrolysis. Ensure you are using anhydrous conditions and high-purity starting materials.[1]

  • Incomplete Cyclization: The open-chain intermediate formed after the initial condensation may not cyclize efficiently. This can be influenced by temperature and reaction time.[1]

Q2: I'm observing multiple byproducts in the TLC analysis of my condensation reaction mixture. What are they likely to be?

A2: The most common byproducts include self-condensation products of your 1,3-dicarbonyl starting material, uncyclized open-chain intermediates, and potentially N-acylated acetamidine. Characterization by NMR and mass spectrometry is recommended to confirm their identities.[2]

Q3: The chlorination of my pyrimidinone intermediate with POCl₃ is incomplete. How can I drive the reaction to completion?

A3: Incomplete chlorination is a frequent challenge. To improve conversion, consider the following:

  • Temperature and Reaction Time: These reactions often require elevated temperatures (refluxing POCl₃). Ensure your reaction is heated sufficiently and for an adequate duration.

  • Use of a Base/Additive: The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[3]

  • Anhydrous Conditions: Moisture will rapidly quench phosphorus oxychloride, reducing its effectiveness. Ensure all glassware is dry and reactants are anhydrous.

Q4: After chlorination with POCl₃, my workup is complicated by a thick, tar-like residue. What causes this and how can it be avoided?

A4: This residue is typically composed of polymeric phosphorus byproducts. It arises from the reaction of POCl₃ with itself and trace water. To manage this, the reaction mixture should be quenched carefully by slowly adding it to ice-water. A subsequent extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washes with a mild base (like sodium bicarbonate solution) can help to remove these acidic byproducts. Using an equimolar amount of POCl₃, if possible, can also minimize the formation of excess residue.[3]

Q5: My mass spectrometry results show a product with two chlorine atoms (M+2 and M+4 peaks). What is this byproduct?

A5: This suggests the formation of a di-chlorinated pyrimidine species. While the hydroxyl group at the 6-position is the primary site of reaction, over-chlorination can occur under harsh conditions, potentially at an activated carbon position on the ring. A computational study on pyrimidine chlorination indicates that the C5 position can be a reactive site.[4]

Troubleshooting Guide 1: Side Reactions in Pyrimidine Ring Formation

The synthesis of the core pyrimidinone ring typically involves the condensation of acetamidine with a functionalized 1,3-dicarbonyl compound, such as a derivative of ethyl acetoacetate or diethyl malonate. While this is a robust reaction, several competing pathways can reduce the yield of the desired product.

Common Side Reactions and Their Mechanisms
  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under basic conditions, enolates of the dicarbonyl starting material can react with another molecule of the dicarbonyl, leading to complex oligomeric byproducts.

  • Hydrolysis of Acetamidine: Acetamidine hydrochloride is stable, but the free base can be sensitive to moisture, hydrolyzing back to acetic acid and ammonia. This is particularly problematic if using aqueous bases or non-anhydrous solvents.[1]

  • Incomplete Cyclization: The initial reaction between the amidine and the dicarbonyl forms an open-chain intermediate. If this intermediate does not efficiently cyclize, it will remain as a significant impurity.

Visualization of Condensation Pathways

Reactants Acetamidine + Ethyl 2-acetyl-3-ethoxyacrylate Desired_Intermediate Open-Chain Intermediate Reactants->Desired_Intermediate Condensation Side_Reactant 1,3-Dicarbonyl Self-Condensation Reactants->Side_Reactant Strong Base Side_Reactant2 Acetamidine Hydrolysis Reactants->Side_Reactant2 Presence of H₂O Desired_Intermediate->Reactants Reversible Desired_Product Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Desired_Intermediate->Desired_Product Cyclization (Desired Pathway) Side_Product1 Oligomeric Byproducts Side_Reactant->Side_Product1 Side_Product2 Acetic Acid + Ammonia Side_Reactant2->Side_Product2

Caption: Desired vs. side reaction pathways in pyrimidinone synthesis.

Mitigation Strategies and Protocols
ParameterRecommendation to Minimize Side Reactions
Base Selection Use a moderately strong, non-nucleophilic base. Sodium ethoxide in ethanol is a standard choice. The stoichiometry should be carefully controlled (typically 1.0-1.2 equivalents).
Solvent Use anhydrous solvents, such as absolute ethanol. Ensure all glassware is oven-dried before use.[1]
Temperature The reaction often requires heating to reflux to promote cyclization. However, excessively high temperatures can lead to degradation. Monitor the reaction by TLC to find the optimal balance.
Reactant Purity Use high-purity acetamidine hydrochloride and generate the free base in situ just before adding the dicarbonyl component.
Protocol 1: Optimized Condensation for Pyrimidinone Ring Formation

This protocol is designed to favor the formation of the desired cyclized product while minimizing common side reactions.

Materials:

  • Acetamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethyl 2-acetyl-3-ethoxyacrylate (or similar 1,3-dicarbonyl, 1.0 eq)

  • Anhydrous ethanol

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Add acetamidine hydrochloride and anhydrous ethanol to the flask.

  • Carefully add sodium ethoxide to the stirred suspension. Stir for 30 minutes at room temperature to form the acetamidine free base.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. Neutralize with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Guide 2: Side Reactions During Chlorination

The conversion of the 6-hydroxypyrimidinone to the 6-chloro derivative is a critical step, commonly achieved using phosphorus oxychloride (POCl₃). This is a highly reactive reagent that can lead to several side products if not handled correctly.

Common Side Reactions and Their Mechanisms
  • Incomplete Reaction: The hydroxyl group of the pyrimidinone exists in tautomeric equilibrium with the keto form. The reaction with POCl₃ proceeds through the hydroxyl tautomer. If the equilibrium is unfavorable or the reaction conditions are not forcing enough, unreacted starting material will remain.

  • Ring Degradation: Pyrimidine rings, while aromatic, can be susceptible to decomposition under strongly acidic and high-temperature conditions, leading to the formation of complex, often colored, byproducts.

  • Reaction at the Ester: While less common, the ethyl ester moiety can potentially be hydrolyzed or converted to an acid chloride under harsh conditions, especially if water is present during the initial stages of the workup.

Visualization of Chlorination Pathways

Start_Mat Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate Reagent POCl₃, Heat Start_Mat->Reagent Desired_Product This compound Reagent->Desired_Product Complete Reaction (Desired Pathway) Incomplete Unreacted Starting Material Reagent->Incomplete Insufficient Time/Temp Degradation Ring Degradation Reagent->Degradation Excessive Heat/ Time Deg_Products Tar-like Byproducts Degradation->Deg_Products

References

Technical Support Center: Optimization of Reaction Conditions for Chlorination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the chlorination of pyrimidines, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, analysis (TLC, LC-MS, NMR) shows a low yield of the desired chlorinated pyrimidine, with a significant amount of starting material remaining.

Possible Causes & Solutions:

  • Inadequate Activation of the Chlorinating Agent:

    • Causality: Reagents like phosphorus oxychloride (POCl₃) often require activation, especially when chlorinating hydroxypyrimidines. The tautomeric equilibrium of hydroxypyrimidines favors the more stable amide form, which is less reactive. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

    • Troubleshooting:

      • Addition of a Tertiary Amine: Bases like N,N-diethylaniline or pyridine can be used. These bases can act as nucleophilic catalysts and also scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[1]

      • Use of Phosphorus Pentachloride (PCl₅): A mixture of POCl₃ and PCl₅ can be more effective than POCl₃ alone. PCl₅ is a stronger chlorinating agent and can help to drive the reaction to completion, especially with less reactive substrates.[2]

  • Insufficient Reaction Temperature or Time:

    • Causality: The chlorination of pyrimidines, particularly the conversion of hydroxyl groups, is often a high-energy process requiring significant thermal input to overcome the activation barrier.

    • Troubleshooting:

      • Optimize Temperature: Gradually increase the reaction temperature. For many POCl₃-based chlorinations, reflux temperatures (around 110 °C) are standard. However, for more challenging substrates, temperatures of 140-160 °C in a sealed reactor may be necessary to achieve good conversion.[3][4][5]

      • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction is proceeding slowly, extending the reaction time can lead to higher conversion. Be mindful of potential decomposition at elevated temperatures over extended periods.

  • Hydrolysis of the Product During Workup:

    • Causality: Chlorinated pyrimidines are susceptible to hydrolysis, especially under basic conditions or in the presence of water, reverting to the starting hydroxypyrimidine. This can be a significant issue during the quenching of excess chlorinating agent.[6]

    • Troubleshooting:

      • Controlled Quenching: Instead of adding water directly to the reaction mixture, slowly add the reaction mixture to a vigorously stirred mixture of ice and a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). This "reverse quenching" helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃ and immediately extracts the product into the organic phase, minimizing its contact with the aqueous medium.[3]

      • Aqueous Bicarbonate Wash: Use a cold, saturated sodium bicarbonate solution for neutralization instead of stronger bases like sodium hydroxide. This provides a milder basic environment, reducing the rate of product hydrolysis.

      • Minimize Water Contact: Ensure all glassware is dry and use anhydrous solvents where applicable.

Issue 2: Formation of Significant Side Products

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of undesired byproducts.

Possible Causes & Solutions:

  • Over-chlorination or Chlorination at Undesired Positions:

    • Causality: The pyrimidine ring has multiple potentially reactive sites. The regioselectivity of chlorination is influenced by the electronic nature of the substituents already on the ring.[7][8] For example, in uracil and thymine, the C5 position is highly reactive towards electrophilic chlorination.[7]

    • Troubleshooting:

      • Choice of Chlorinating Agent: For more controlled and regioselective chlorination, consider using a milder reagent like N-chlorosuccinimide (NCS).[9][10][11] NCS can act as a source of electrophilic chlorine and is often used for the chlorination of activated aromatic systems.[9][12] The reaction mechanism can be tuned towards either electrophilic or radical pathways by adjusting the reaction conditions.[10]

      • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Using a large excess can lead to multiple chlorinations. For instance, in solvent-free chlorinations with POCl₃, using an equimolar amount relative to the hydroxyl groups has proven effective.[3][4][5][13]

      • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Decomposition/Charring:

    • Causality: High reaction temperatures, especially in the presence of strong chlorinating agents and acids, can lead to the decomposition of sensitive substrates or products, resulting in a dark, tarry reaction mixture.

    • Troubleshooting:

      • Use of a High-Boiling Solvent: While solvent-free reactions are an option, using a high-boiling, inert solvent like toluene or xylene can help to moderate the temperature and prevent localized overheating.

      • Stepwise Temperature Increase: Instead of heating the reaction to the final temperature immediately, a gradual increase can allow for more controlled reaction initiation and prevent thermal runaways.

      • Consider Alternative Methods: For particularly sensitive substrates, explore milder chlorination protocols, such as those using oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).[14][15][16][17]

Issue 3: Difficult Purification of the Chlorinated Product

Symptom: The crude product is an oil that is difficult to crystallize, or co-elutes with impurities during column chromatography.

Possible Causes & Solutions:

  • "Oiling Out" During Crystallization:

    • Causality: This occurs when the melting point of the compound is lower than the temperature of the solution during crystallization.

    • Troubleshooting:

      • Slow Cooling: Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.[18]

      • Solvent System Optimization: Experiment with different solvent systems. A good starting point is a binary system where the product is highly soluble in one solvent and poorly soluble in the other (e.g., ethyl acetate/heptane, methanol/water).[18]

      • Increase Solvent Volume: Adding more of the "good" solvent can sometimes prevent premature precipitation and oiling.[18]

  • Persistent Impurities:

    • Causality: Some byproducts may have similar polarity to the desired product, making separation by chromatography challenging.

    • Troubleshooting:

      • Distillation: For volatile chlorinated pyrimidines, distillation can be an effective purification method.[19]

      • Chemical Wash: Consider a chemical wash during the workup to remove specific impurities. For example, a wash with a dilute sodium thiosulfate solution can remove residual oxidizing agents.[10]

      • Recrystallization: If an initial crystallization attempt fails, try concentrating the mother liquor and attempting a second crystallization, possibly with a different solvent system.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a tertiary amine like N,N-diethylaniline or pyridine in POCl₃ chlorinations?

A1: Tertiary amines serve a dual purpose in these reactions. Firstly, they act as acid scavengers, neutralizing the HCl that is generated. This is important because the accumulation of acid can lead to unwanted side reactions or decomposition. Secondly, they can act as nucleophilic catalysts. The amine can react with POCl₃ to form a more reactive phosphonium intermediate, which then facilitates the chlorination of the pyrimidine ring.

Q2: When should I choose N-chlorosuccinimide (NCS) over POCl₃?

A2: The choice of chlorinating agent depends on the substrate and the desired outcome.

  • POCl₃ is a powerful chlorinating agent, particularly effective for converting hydroxypyrimidines (which exist predominantly as their amide tautomers) to their chloro derivatives. It is often used under harsh conditions (high temperature).

  • NCS is a milder and more selective reagent. It is an excellent choice for the chlorination of electron-rich pyrimidines at specific positions (e.g., C5-chlorination of uracil derivatives) under less forcing conditions.[20] NCS can also be used for radical chlorination of allylic or benzylic positions on pyrimidine side chains when used with a radical initiator.[11]

Q3: My reaction is exothermic and difficult to control, especially during quenching. What are the best practices for safety?

A3: Uncontrolled exotherms are a significant safety concern, particularly with POCl₃.[3]

  • Stoichiometry Control: Using a large excess of POCl₃ can lead to a significant exotherm during quenching. A solvent-free method using an equimolar amount of POCl₃ has been developed for large-scale preparations to minimize this risk.[3][4][5][13]

  • Controlled Addition: For the reaction itself, if a significant exotherm is anticipated, consider adding the chlorinating agent slowly to the substrate solution at a lower temperature and then gradually warming to the desired reaction temperature.

  • Reverse Quenching: As mentioned in the troubleshooting guide, always add the reaction mixture to a cold quenching solution (e.g., ice/water) with vigorous stirring. Never add the quenching agent directly to the hot reaction mixture.[3]

  • Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, especially when scaling up the reaction.

Q4: What is the Vilsmeier-Haack reagent and when is it used for chlorination?

A4: The Vilsmeier-Haack reagent is typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like POCl₃, oxalyl chloride, or thionyl chloride).[14][17] The active species is a chloroiminium ion.[14][21] While primarily known for formylation reactions, the Vilsmeier reagent can also act as a chlorinating agent for certain activated heterocyclic systems. It offers a milder alternative to neat POCl₃ and can sometimes provide better selectivity.

Q5: How can I improve the regioselectivity of nucleophilic substitution on a dichloropyrimidine?

A5: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. However, the regioselectivity is highly sensitive to the electronic effects of other substituents on the ring.[8]

  • Electron-donating groups at the C6 position can activate the C2 position, leading to C2-selective substitution.[8]

  • Electron-withdrawing groups at the C5 position can further enhance the reactivity of the C4 position. To control the regioselectivity, you can strategically introduce substituents that direct the nucleophilic attack to the desired position. Additionally, reaction conditions such as solvent and temperature can sometimes influence the kinetic vs. thermodynamic product distribution.

Section 3: Data and Protocols

Table 1: Comparison of Common Chlorination Conditions for Hydroxypyrimidines
Chlorinating AgentTypical ConditionsScaleAdvantagesDisadvantagesReference
Excess POCl₃Reflux in neat POCl₃, often with a tertiary amine base.Lab ScaleHigh reactivity, well-established method.Large excess of corrosive reagent, difficult and exothermic quench, environmental concerns.[13][22][23]
Equimolar POCl₃Solvent-free, sealed reactor, 140-160 °C, with pyridine as a base.Large ScaleImproved safety (minimal quench exotherm), better atom economy, environmentally friendlier.Requires a sealed reactor for high temperatures and pressure.[4][5][13]
SOCl₂ / BTC / DMAP65-70 °C in SOCl₂.Lab ScaleHigh yield for specific substrates like 2,4-dihydroxypyrimidine.Utilizes multiple reagents.[24]
PCl₅In a solvent like SOCl₂ or 1,2-dichloroethane.Lab ScaleStronger chlorinating agent than POCl₃, can be effective for less reactive substrates.Solid reagent, can be difficult to handle.[25]
N-ChlorosuccinimideGlacial acetic acid for nuclear substitution; Chloroform with benzoyl peroxide for side-chain substitution.Lab ScaleMild conditions, high selectivity for certain positions.Not generally effective for converting hydroxyl groups to chlorides.[20]

BTC: Bis(trichloromethyl) carbonate, DMAP: 4-Dimethylaminopyridine

Experimental Protocol: Large-Scale, Solvent-Free Chlorination of 4,6-Dihydroxypyrimidine with Equimolar POCl₃[4][5]

Safety Precaution: This reaction is performed at high temperature and pressure and should only be carried out in a suitable, pressure-rated reactor by trained personnel.

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add 4,6-dihydroxypyrimidine (0.3 moles), pyridine (0.3 moles), and phosphorus oxychloride (POCl₃, 0.6 moles - 1 equivalent per OH group).

  • Reaction: Seal the reactor and heat the reaction mixture to 160 °C for 2 hours with stirring.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Quenching: Carefully open the reactor in a well-ventilated fume hood. Slowly pour the contents onto approximately 100 mL of crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to 8–9 with a saturated sodium carbonate (Na₂CO₃) solution.

  • Isolation: The product, 4,6-dichloropyrimidine, will precipitate as a solid. Isolate the product by filtration, wash with cold water, and dry under vacuum.

Diagrams

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Chlorinated Pyrimidine check_sm Starting Material Remaining? start->check_sm cause_activation Inadequate Activation or Reagent Potency check_sm->cause_activation Yes cause_conditions Insufficient Temp or Reaction Time check_sm->cause_conditions Yes check_workup Product Lost During Workup? check_sm->check_workup No solution_activation Add Tertiary Amine Use POCl3/PCl5 Mix cause_activation->solution_activation Solution solution_conditions Increase Temperature Extend Reaction Time cause_conditions->solution_conditions Solution cause_hydrolysis Product Hydrolysis check_workup->cause_hydrolysis Yes cause_decomposition Product Decomposition check_workup->cause_decomposition No solution_hydrolysis Controlled 'Reverse' Quench Use Milder Base (e.g., NaHCO3) Minimize Water Contact cause_hydrolysis->solution_hydrolysis Solution solution_decomposition Lower Reaction Temp Use Milder Reagent (NCS) Reduce Reaction Time cause_decomposition->solution_decomposition Solution pocl3_mechanism cluster_0 Step 1: Activation of Hydroxypyrimidine cluster_1 Step 2: Nucleophilic Substitution pyrimidine Hydroxypyrimidine (Amide Tautomer) intermediate Phosphate Ester Intermediate pyrimidine->intermediate + POCl3 - HCl pocl3 POCl3 product Chloropyrimidine intermediate->product + Cl- chloride Cl-

References

Technical Support Center: Purification of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in a highly pure form. The following question-and-answer format directly addresses common challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound appears as a discolored oil/solid. What are the likely impurities?

A1: The presence of color and an impure physical state in your crude product typically points to several classes of impurities derived from the synthetic route. Common synthetic pathways to this compound can introduce specific contaminants:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials like ethyl acetoacetate, acetamidine, or related precursors may be present.

  • Isomeric Byproducts: In pyrimidine synthesis, the formation of isomers is a common issue. For instance, you might have the undesired 4-chloro-6-methyl isomer, which can be difficult to separate due to similar physical properties.[1]

  • Hydrolysis Products: The ester functionality of your target molecule is susceptible to hydrolysis, especially if aqueous workup conditions are acidic or basic. This would result in the corresponding carboxylic acid, which can complicate purification.

  • Over-chlorination or Incomplete Chlorination Products: If your synthesis involves a chlorination step, you might have species with additional chlorine atoms or unreacted hydroxyl precursors.

  • Polymeric or Tar-like Impurities: These are often dark-colored, high molecular weight byproducts resulting from side reactions, especially if the reaction temperature was not well-controlled.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to assess the complexity of the impurity profile before proceeding with purification.

Q2: I'm experiencing low recovery after column chromatography. What are the potential causes and how can I improve my yield?

A2: Low recovery from column chromatography is a frequent challenge, particularly with polar molecules like pyrimidine derivatives.[2] Several factors could be at play:

  • Irreversible Adsorption to Silica Gel: The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.

    • Solution: Consider deactivating the silica gel by adding a small percentage (0.5-1%) of a polar modifier like triethylamine to your mobile phase. This will cap the acidic sites and reduce strong interactions. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[2]

  • Improper Solvent System: If the eluent is not polar enough, your compound will remain on the column. Conversely, if it's too polar, the compound may co-elute with impurities.

    • Solution: Methodical solvent system optimization using TLC is crucial. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation. A common starting point is a gradient of hexane and ethyl acetate.[2]

  • Compound Degradation on the Column: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds over time.

    • Solution: Minimize the residence time on the column by using flash chromatography with a slightly higher flow rate. Also, ensure your solvents are of high purity and dry, as water can exacerbate degradation.

In-Depth Purification Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying this compound on a laboratory scale.

Rationale: This technique utilizes a positive pressure to force the mobile phase through the stationary phase, leading to a faster and more efficient separation compared to traditional gravity chromatography. The choice of a suitable solvent system, determined by TLC, is paramount for successful separation.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the spots under UV light.

    • The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, creating a packed bed. Add a layer of sand on top to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that will be used in the gradient.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Gradient (e.g., Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product G Crude Crude Product in Organic Solvent Wash_Base Wash with aq. NaHCO3 Crude->Wash_Base Separate_Base Separate Layers Wash_Base->Separate_Base Aqueous_Acidic_Imp Aqueous Layer: Acidic Impurities Separate_Base->Aqueous_Acidic_Imp Discard Organic_1 Organic Layer Separate_Base->Organic_1 Wash_Acid Wash with dil. HCl Organic_1->Wash_Acid Separate_Acid Separate Layers Wash_Acid->Separate_Acid Aqueous_Basic_Imp Aqueous Layer: Basic Impurities Separate_Acid->Aqueous_Basic_Imp Discard Organic_2 Organic Layer Separate_Acid->Organic_2 Wash_Brine Wash with Brine Organic_2->Wash_Brine Separate_Brine Separate Layers Wash_Brine->Separate_Brine Aqueous_Water Aqueous Layer: Water Separate_Brine->Aqueous_Water Discard Organic_3 Organic Layer Separate_Brine->Organic_3 Dry Dry with Na2SO4 Organic_3->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified_Product Partially Purified Product Evaporate->Purified_Product

References

Technical Support Center: Chlorination of Pyrimidines Beyond POCl₃

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond traditional phosphorus oxychloride (POCl₃) chlorination methods. While POCl₃ is a powerful and historically significant reagent, its harshness, exothermic quenching, and environmental concerns necessitate the exploration of milder and more selective alternatives.[1]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative chlorinating agents. My aim is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles, enabling you to proactively design more robust synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

General Questions

Q1: Why should I consider alternatives to POCl₃ for chlorinating my hydroxypyrimidine?

A1: While effective, POCl₃ presents several challenges, particularly on a larger scale.[2] Key issues include:

  • Harsh Reaction Conditions: Typically requires high temperatures (reflux) which can be destructive to sensitive functional groups on your substrate.[1]

  • Excess Reagent and Waste: Traditional protocols often use a large excess of POCl₃, leading to significant waste and difficult purification.[1]

  • Exothermic Quenching: The quenching of excess POCl₃ with water or alcohols is highly exothermic and can be hazardous, especially at scale.[3]

  • Environmental Concerns: Phosphorus-based waste streams are environmentally problematic.

Alternatives often offer milder conditions, improved selectivity, easier workups, and a better safety profile.

Q2: What are the most common and effective alternatives to POCl₃?

A2: Several reagents have emerged as viable alternatives. The choice depends heavily on your specific substrate and desired outcome. The most prominent are:

  • Vilsmeier-Haack Type Reagents (e.g., SOCl₂/DMF, Oxalyl Chloride/DMF): These are generally milder and highly effective for a range of heterocycles.[4] The active chlorinating species is a chloroiminium salt.[5]

  • Triphenylphosphine-Based Systems (e.g., PPh₃/NCS): These offer very mild conditions, suitable for highly functionalized and sensitive pyrimidines.

  • Phosgene and its Derivatives (e.g., Triphosgene): While highly effective, their extreme toxicity requires specialized handling and equipment.[6]

Part 2: Troubleshooting Guides for Specific Reagents

This section addresses common problems encountered when using popular POCl₃ alternatives.

Reagent System: Thionyl Chloride/DMF (Vilsmeier-Haack Conditions)

The combination of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier reagent in situ, a powerful electrophile for chlorination.[7]

Issue 1: Low or No Conversion of Starting Material

  • Symptoms: TLC or LCMS analysis shows predominantly unreacted hydroxypyrimidine.

  • Potential Causes & Solutions:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent can be deactivated by moisture. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.

    • Insufficient Temperature: While milder than POCl₃, the reaction may still require heating. If the reaction is sluggish at a lower temperature (e.g., 65-70°C), a modest increase may be necessary.[8] Monitor for potential side product formation at higher temperatures.

    • Catalyst Degradation: In some cases, the DMF catalyst can be consumed in side reactions. While typically used in catalytic amounts, for very difficult substrates, increasing the stoichiometry of DMF may be beneficial.

Issue 2: Formation of a Dark, Intractable Tar

  • Symptoms: The reaction mixture turns dark brown or black, and isolation of the desired product is difficult.

  • Potential Causes & Solutions:

    • Excessive Temperature: Pyrimidine rings, especially those with electron-donating groups, can be sensitive to strong acid and heat, leading to polymerization or decomposition. Run the reaction at the lowest effective temperature.

    • Incorrect Stoichiometry: An excessive amount of SOCl₂ can lead to uncontrolled side reactions. Use a moderate excess (e.g., 2-3 equivalents) and add it slowly to a solution of the substrate and DMF.

Experimental Protocol: Chlorination of Uracil using SOCl₂/BTC

A procedure for the synthesis of 2,4-dichloropyrimidine from uracil (2,4-dihydroxypyrimidine) has been reported using thionyl chloride in the presence of bis(trichloromethyl) carbonate (BTC).[8]

  • To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (1.0 g, 8.9 mmol) and 4-dimethylaminopyridine (DMAP) (50 mg).

  • Add thionyl chloride (SOCl₂, 4 mL) to form a turbid liquid.

  • Slowly add a solution of BTC (5.28 g, 17.8 mmol) in SOCl₂ (4 mL).

  • Heat the mixture in an oil bath, maintaining the temperature between 65 and 70°C.

  • After the reaction is complete (monitored by TLC), cool the mixture and evaporate the solvent under reduced pressure.

  • Carefully add the residue to 10 mL of ice water and neutralize with a sodium carbonate solution to a pH of 8-9.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the 2,4-dichloropyrimidine product. A reported yield for this procedure is 95%.[8]

Reagent System: Oxalyl Chloride/DMF

Similar to SOCl₂/DMF, this system generates a Vilsmeier-type reagent.[9] Oxalyl chloride is often considered milder and can lead to cleaner reactions, though it is more expensive.[9][10]

Issue 3: Incomplete Reaction and/or Formation of Side Products

  • Symptoms: A mixture of starting material, desired product, and unknown impurities is observed.

  • Potential Causes & Solutions:

    • Reagent Decomposition: Oxalyl chloride can decompose, especially in the presence of moisture. Use a fresh bottle or distill before use.

    • Catalyst Stoichiometry: The amount of DMF is crucial. For some substrates, a full equivalent of DMF may be necessary to generate the active chlorinating agent efficiently.

    • Side Reaction with DMF: A minor byproduct from the reaction of oxalyl chloride and DMF is dimethylcarbamoyl chloride, a potent carcinogen.[9] Ensure the reaction is conducted in a well-ventilated fume hood.

Workflow for Reagent Selection

Caption: Decision tree for selecting a chlorinating agent.

Part 3: Comparative Data and Safety

Comparison of Common Chlorinating Agents
Reagent SystemTypical TemperatureAdvantagesDisadvantages
POCl₃ 110-160°C[2][3]High reactivity, low costHarsh conditions, exothermic quench, phosphorus waste[1]
SOCl₂/DMF 60-80°C[8]Milder, good yields, volatile byproductsSO₂ and HCl gas evolution, moisture sensitive
Oxalyl Chloride/DMF Room Temp to 60°CGenerally milder and cleaner than SOCl₂[9]More expensive, toxic byproducts (CO, CO₂, HCl)[9]
PPh₃/NCS Room Temp to RefluxVery mild, good for sensitive substratesStoichiometric phosphine oxide byproduct, can be difficult to remove
Phosgene/Derivatives 20-105°C[6]Highly effectiveExtremely toxic, requires specialized handling[6]
Safety Considerations
  • General Precautions: All chlorination reactions should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[12]

  • Quenching: Even with alternative reagents, the reaction mixture may contain unreacted chlorinating agent or acidic byproducts. Always quench reactions by slowly adding the reaction mixture to a stirred, cold solution (e.g., ice water or a basic solution like saturated sodium bicarbonate).[2] Never add water directly to the reaction mixture.[13]

  • Gas Evolution: Reactions involving SOCl₂ and oxalyl chloride produce toxic gases (SO₂, HCl, CO, CO₂). Ensure your fume hood has adequate airflow and consider using a gas trap or scrubber for larger-scale reactions.

  • Handling Chlorinating Agents: These reagents are corrosive and moisture-sensitive.[12] Handle them under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes or cannulas for transfers. Store them in a cool, dry, well-ventilated area away from incompatible materials.[14]

Troubleshooting Workflow: General Chlorination Issues

Troubleshooting start Problem Encountered in Chlorination Reaction check_conversion Low or No Conversion? start->check_conversion check_purity Impure Product / Tar? start->check_purity reagent_quality Check Reagent Quality (Anhydrous? Fresh?) check_conversion->reagent_quality Yes lower_temp Lower Reaction Temperature check_purity->lower_temp Yes temp_time Increase Temperature or Reaction Time? reagent_quality->temp_time catalyst_issue Check Catalyst (e.g., DMF) Stoichiometry temp_time->catalyst_issue slow_addition Slowly Add Chlorinating Agent lower_temp->slow_addition workup_issue Optimize Workup (e.g., controlled quench, pH adjustment) slow_addition->workup_issue

Caption: A general troubleshooting flowchart for pyrimidine chlorination.

References

  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Hagar, M., & Jassas, R. S. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Journal of Saudi Chemical Society, 20(4), 434-439.
  • Journal of Chemical Education. (2024). Polychlorides: A Safe and Convenient Alternative for Elemental Chlorine in Demonstration Experiments.
  • Sun, Z., & Manley, J. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]

  • Cao, X., et al. (2024).
  • Quora. (2017). What precaution would you take when doing experiments with chlorine? Retrieved from [Link]

  • Gouvernement du Québec. (2023). Safe use of chlorine to disinfect water in swimming pools and spas. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • Indian Chemical Society. (n.d.).
  • ResearchGate. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Retrieved from [Link]

  • National Center for Biotechnology Inform
  • Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • GalChimia. (2015). A New Age for Chlorination. Retrieved from [Link]

  • Transport Canada. (2024). How to handle chlorine incidents at swimming pools. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro uracil.
  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Office of Scientific and Technical Information. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides.
  • PubMed. (2018).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • ResearchGate. (n.d.). Applications of N -Chlorosuccinimide in Organic Synthesis.

Sources

Preventing decomposition of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Chemical Integrity During Storage and Handling

Welcome to the technical support center for Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to ensure the long-term integrity and reliability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The primary decomposition pathway is hydrolysis. The chloro group at the 6-position of the pyrimidine ring is susceptible to nucleophilic substitution by water molecules. This reaction is often accelerated by ambient moisture and non-neutral pH conditions, leading to the formation of Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate and hydrochloric acid. This impurity can significantly impact subsequent reaction yields and purity profiles.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored under controlled conditions that limit its exposure to moisture and heat.[1][2] The ideal storage protocol is summarized in the table below.

ParameterRecommendationRationale
Temperature -20°CReduces the kinetic rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture, which is the key reactant in hydrolysis.[3][4]
Container Amber Glass Vial with Secure CapProtects from light, which can potentially catalyze degradation, and provides a tight seal.[2][5]
State Solid (as supplied)Storing as a solid minimizes mobility of reactants compared to a solution.
Location Dry, dedicated chemical storageAvoids temperature fluctuations and accidental exposure to water.[6]

Q3: I've received a new bottle. What are the immediate steps I should take?

A3: Upon receipt, visually inspect the container for any damage.[6] The compound should be a solid. If it appears discolored, clumpy, or oily, this may indicate decomposition. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid. For long-term use, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[1] This practice minimizes the exposure of the bulk material to the laboratory atmosphere during repeated use.[3]

Understanding the Decomposition Pathway

The primary stability concern for this compound is its susceptibility to hydrolysis. The electron-withdrawing nature of the pyrimidine ring and the ester group activates the C6-Cl bond, making it a target for nucleophilic attack by water.

Caption: Primary hydrolysis pathway of the target compound.

Troubleshooting Guide

Problem: My analysis (NMR/HPLC) shows a new impurity peak that wasn't there previously.

  • Probable Cause: The compound has likely undergone hydrolysis due to improper storage or handling. The major impurity is expected to be the corresponding 6-hydroxy derivative.

  • Solution:

    • Confirm Identity: If possible, characterize the impurity peak by mass spectrometry to confirm it corresponds to the hydrolyzed product (Molecular Weight: 182.17 g/mol , compared to 200.62 g/mol for the parent compound).

    • Review Storage: Check your storage conditions against the ideal recommendations. Was the container seal compromised? Was it stored at the correct temperature? Was it handled under an inert atmosphere?

    • Purification: Depending on the extent of decomposition, the material may be salvageable by purification methods like column chromatography. However, for sensitive applications, it is often more reliable to use a fresh, unopened batch.[1]

    • Prevention: Implement the recommended handling protocol for all new batches of the compound.

Problem: The solid material appears wet, clumpy, or has discolored.

  • Probable Cause: This is a strong physical indicator of significant moisture exposure and decomposition.[6] The presence of hydrochloric acid, a byproduct of hydrolysis, can further catalyze degradation and cause discoloration.

  • Solution:

    • Do Not Use: It is highly inadvisable to use material in this condition for any experiment, as the purity is severely compromised.

    • Dispose Safely: Dispose of the material according to your institution's chemical waste guidelines.

    • Re-evaluate Procedures: This level of degradation points to a significant failure in the storage or handling protocol. A thorough review of procedures, from receipt of the compound to its final use, is necessary.

Experimental Protocols

Protocol 1: Initial Receipt and Aliquoting of Compound

This protocol ensures the long-term stability of a newly acquired batch of this compound.

Objective: To properly store and divide a bulk quantity of the compound to prevent atmospheric exposure during repeated use.

Materials:

  • New, sealed bottle of this compound

  • Inert atmosphere glovebox or Schlenk line

  • Appropriately sized, tared amber glass vials with PTFE-lined caps

  • Spatula

  • Desiccator

  • Analytical balance

Procedure:

  • Place the sealed bottle of the compound inside a desiccator and allow it to equilibrate to room temperature for at least 2 hours.

  • Transfer the bottle, pre-tared vials, and spatula into the antechamber of a glovebox.

  • Purge the antechamber according to the glovebox operating procedure to establish an inert (N₂ or Ar) atmosphere.

  • Bring all materials into the main chamber of the glovebox.

  • Carefully open the main bottle.

  • Using the spatula, dispense the desired amounts of the solid into the pre-tared vials. Work efficiently to minimize the time the bulk container is open.

  • Securely cap each vial.

  • Seal the main container, ensuring the cap is tight. Parafilm can be wrapped around the cap for an extra seal.

  • Remove all vials from the glovebox.

  • Label each aliquot with the compound name, batch number, date, and weight.

  • Store the main container and all aliquots in a freezer at -20°C.

Sources

Technical Support Center: A Guide to Safely Scaling the Synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting advice, and safety protocols for the synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, with a strong emphasis on challenges encountered during scale-up.

Introduction and Synthesis Overview

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. While its synthesis is well-established at the laboratory scale, scaling up production presents significant safety and process optimization challenges. The most critical step involves the conversion of a hydroxypyrimidine precursor to the final chlorinated product, typically using phosphorus oxychloride (POCl₃). This reagent is highly reactive and hazardous, demanding rigorous control over reaction conditions and handling procedures.[1][2][3]

This document outlines a common synthetic route and provides a structured troubleshooting guide to address potential issues related to reaction yield, purity, and operational safety during scale-up.

Proposed Synthetic Pathway

The synthesis is typically a two-step process starting from the cyclocondensation of ethyl acetoacetate and acetamidine to form the hydroxypyrimidine intermediate, followed by chlorination.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Ethyl Acetoacetate + Acetamidine B Base (e.g., NaOEt) in Ethanol A->B Reaction C Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate B->C Product D Hydroxypyrimidine Intermediate C->D Purification & Isolation E Phosphorus Oxychloride (POCl₃) D->E Reaction F This compound E->F Product

Caption: General two-step synthesis pathway for this compound.

Critical Process Parameters and Scale-Up Considerations

When scaling up, deviations from optimal parameters can lead to decreased yield, impurity formation, and most critically, safety incidents. The following table summarizes key parameters and their implications.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Core Rationale & Safety Insights
POCl₃ Stoichiometry Often used in large excess (as solvent)1.5 - 3.0 equivalentsUsing POCl₃ in vast excess on a large scale is uneconomical and creates a significant environmental and safety burden for quenching. Minimizing the equivalents is key, but sufficient excess is needed to drive the reaction to completion.[4]
Reaction Temperature Reflux (approx. 106 °C)70 - 90 °CPrecise temperature control is crucial. While reflux is common in labs, controlled heating on a larger scale prevents runaway reactions and reduces byproduct formation. The reaction involves distinct stages that can be managed with temperature.[4]
Reagent Addition All reagents added at onceSlow, controlled addition of POCl₃The hydrolysis of POCl₃ is highly exothermic.[2] On a large scale, slow addition to the substrate allows for effective heat management by the reactor's cooling system, preventing dangerous thermal runaways.
Quenching Procedure Pouring reaction mixture onto iceSlow "reverse quench" into a warm, buffered solutionAdding the POCl₃ mixture to ice/water can be deceptive; the reaction is sluggish at low temperatures, leading to an accumulation of unreacted reagent that can later react uncontrollably.[5][6] A reverse quench into a warm (35-40°C) sodium acetate solution ensures immediate, controlled hydrolysis.[7][8]
Agitation Magnetic stirringOverhead mechanical stirringEfficient mixing is vital for heat and mass transfer. Inadequate agitation in a large reactor can lead to localized hot spots and concentration gradients, increasing the risk of side reactions and thermal runaway.
Atmosphere Often open to airInert atmosphere (Nitrogen/Argon)While not always strictly necessary, an inert atmosphere prevents the ingress of moisture, which can prematurely react with POCl₃, generating HCl gas and reducing the reagent's efficacy.[1][9]

Technical Support: Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Section A: Synthesis, Yield, and Purity

Q1: My yield of the hydroxypyrimidine precursor (Step 1) is low. What are the likely causes?

A1: Low yield in the initial cyclocondensation step is a frequent issue. The primary causes include:

  • Base Stoichiometry and Quality: The choice and amount of base are critical. Sodium ethoxide is commonly used. Ensure it is anhydrous and used in at least stoichiometric amounts to drive the reaction to completion.

  • Reactant Purity: Impurities in either the ethyl acetoacetate or the acetamidine can inhibit the reaction.[10] Acetamidine hydrochloride is often used, and its quality is crucial; it can be hygroscopic and hydrolyze over time.[11]

  • Reaction Conditions: The reaction may require longer reflux times or a moderate increase in temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11]

Q2: The chlorination (Step 2) is incomplete, and I'm seeing significant amounts of starting material and byproducts. How can I improve this?

A2: Incomplete chlorination is often a result of suboptimal conditions or reagent deactivation.

  • Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[4] On a larger scale, ensure that the amount used accounts for any potential minor hydrolysis from trace moisture.

  • Temperature and Time: The conversion of phosphorylated intermediates to the final chloro-product requires sufficient thermal energy. A temperature range of 70-90 °C is often effective.[4] Ensure the reaction is held at this temperature for an adequate duration, as confirmed by in-process controls (e.g., HPLC, TLC).

  • Presence of Water: Moisture will rapidly decompose POCl₃ into phosphoric acid and HCl, rendering it ineffective for chlorination.[1] Ensure all glassware is rigorously dried and reactants are anhydrous.

  • Byproduct Formation: At elevated temperatures, side reactions can occur. One common issue is the hydrolysis of the product back to the starting material during aqueous workup, especially if the pH becomes too basic or acidic at high temperatures.[12]

Q3: My final product is an oil or a sticky solid that is difficult to purify. What are the likely impurities?

A3: The primary impurities are typically residual starting material, hydrolyzed product (the hydroxypyrimidine), and phosphorus-based byproducts from the quenching step.

  • Phosphoric Acid/Phosphates: If the quench is not performed correctly, residual phosphoric acid and its salts can contaminate the product. A thorough aqueous wash is necessary.

  • Hydrolyzed Product: The chloro group at the 6-position is susceptible to hydrolysis. During workup, especially if using a strong base for neutralization, the product can revert to the hydroxypyrimidine starting material.[7] Using a milder base like sodium bicarbonate or a buffered solution for neutralization can mitigate this.[12][13]

  • Purification Strategy: If simple recrystallization fails, column chromatography may be necessary, though this is less ideal for large-scale production.[9] Consider a solvent screen to find an optimal recrystallization system. Washing the crude product with a non-polar solvent like hexanes can help remove less polar impurities.[14]

Section B: Safety and Hazardous Reagent Handling

Q4: What are the primary hazards associated with using phosphorus oxychloride (POCl₃) at scale?

A4: POCl₃ is a highly hazardous substance with multiple risks:

  • Extreme Corrosivity: It is a colorless, fuming liquid that is highly corrosive to skin, eyes, and the respiratory tract.[2][3] Inhalation can cause severe irritation, pulmonary edema, and can be lethal.[1][15]

  • Violent Reaction with Water: It reacts violently and exothermically with water, releasing large volumes of toxic and corrosive hydrogen chloride (HCl) gas and phosphoric acid.[1][2] This reaction can cause spattering and a dangerous pressure buildup in a closed system.

  • Reactivity: It can react violently with many other substances, including alcohols, amines, and dimethyl sulfoxide (DMSO).[2][16]

  • Delayed Exotherm: The hydrolysis of POCl₃ can be deceptively slow at low temperatures, leading to the accumulation of unreacted material and metastable intermediates, which can then decompose uncontrollably, causing a thermal runaway.[7][6][17]

Q5: I am trying to quench a large volume of a POCl₃ reaction and the procedure feels unsafe. What is the correct, validated method?

A5: This is the most critical safety consideration. NEVER add water or ice directly to the bulk reaction mixture. The safest method is a "reverse quench."

Quench_Decision_Tree cluster_wrong Incorrect & Dangerous Method cluster_correct Correct & Safe Method ('Reverse Quench') start End of Reaction: Excess POCl₃ Present q1 How should I quench the reaction? start->q1 wrong_method Add water/ice/base to the reactor q1->wrong_method Incorrect correct_method Prepare separate quench vessel (e.g., Water/NaHCO₃ or aq. Sodium Acetate) q1->correct_method Correct wrong_result Result: Uncontrolled Exotherm, Violent Gas Evolution, Potential for Runaway! wrong_method->wrong_result temp_control Adjust quench vessel temperature to 35-40°C correct_method->temp_control slow_add Slowly add the reaction mixture to the vigorously stirred quench solution temp_control->slow_add monitor Monitor temperature and gas evolution. Maintain temp < 50°C slow_add->monitor age Allow to stir for sufficient time to ensure complete hydrolysis monitor->age correct_result Result: Controlled, safe quench with predictable off-gassing age->correct_result

Caption: Decision workflow for safely quenching excess phosphorus oxychloride.

The rationale for the reverse quench into a warm solution is paramount:

  • Controlled Rate: You are adding the limiting reagent (the POCl₃ mixture) to the quenching solution, giving you precise control over the reaction rate.

  • Immediate Hydrolysis: Quenching into a warm (35-40°C) solution ensures that the hydrolysis of POCl₃ and its intermediates is immediate and does not accumulate.[7][8]

  • Sufficient Heat Sink: The large volume of the quenching solution acts as an effective heat sink to absorb the energy released.

Section C: General Scale-Up Challenges

Q6: Heat transfer was easy in a 1L flask. How do I manage it in a 100L reactor?

A6: This is a fundamental challenge of chemical engineering. As you increase the volume of a reactor, its surface-area-to-volume ratio decreases dramatically. This means the reactor's ability to dissipate heat through its walls becomes much less efficient.

  • Reactor Choice: Use a jacketed reactor with a suitable heat transfer fluid (e.g., glycol/water) for precise temperature control.

  • Addition Rate: The rate of addition for exothermic steps (like adding POCl₃ or quenching) must be tied to the cooling capacity of the reactor. The addition should be slow enough that the temperature never exceeds the set point.

  • Process Safety Analysis: Conduct a thorough hazard analysis (e.g., using reaction calorimetry) to understand the total heat of reaction and the potential for thermal runaway before attempting the scale-up.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be adapted and validated by qualified personnel. A thorough risk assessment must be performed before any experiment. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[7]

Protocol 1: Synthesis of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate
  • Reaction Setup: To a dry, inerted reactor equipped with an overhead stirrer, condenser, and temperature probe, add absolute ethanol.

  • Base Addition: Slowly add sodium metal in portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

  • Reactant Addition: Add acetamidine hydrochloride, followed by the slow addition of ethyl acetoacetate, maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours, or until TLC/HPLC analysis shows consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with water, filtered, and dried to yield the crude product. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Protocol 2: Chlorination to this compound
  • Reaction Setup: Charge a dry, inerted, jacketed reactor with the hydroxypyrimidine precursor.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~2.0 equivalents) slowly via an addition funnel or pump, ensuring the internal temperature is maintained below 25°C.[4] An initial phosphorylation reaction occurs at this stage.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 70-90°C.[4] Hold at this temperature for 2-4 hours, monitoring for completion by HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. If possible, remove the excess POCl₃ under reduced pressure (using appropriate scrubbers for the off-gas). This significantly reduces the burden on the quenching step.[12]

Protocol 3: Safe Quenching of Excess POCl₃
  • Quench Vessel Prep: In a separate, appropriately sized reactor, prepare a quench solution of aqueous sodium acetate (e.g., 20% w/v) or a slurry of sodium bicarbonate in water.[7][13] Ensure the vessel has vigorous overhead stirring.

  • Temperature Adjustment: Warm the quenching solution to 35-40°C.[8]

  • Reverse Quench: Slowly and carefully add the reaction mixture from Protocol 2 into the warm, vigorously stirred quenching solution.

  • Monitoring: Monitor the internal temperature of the quench vessel and the rate of CO₂ evolution (if using bicarbonate). The addition rate should be controlled to keep the temperature below 50°C.

  • Aging: After the addition is complete, continue to stir the mixture for at least 1-2 hours to ensure all reactive phosphorus species are fully hydrolyzed.[7]

  • Extraction & Isolation: Cool the quenched mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. 10

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 11

  • ChemicalBook. (2024). Phosphorus oxychloride: Reactions with water, Uses, Hazards and Warnings. 1

  • NOAA CAMEO Chemicals. Phosphorus oxychloride. 2

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. 18

  • National Research Council. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. The National Academies Press.

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. 16

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. 19

  • Chemical Space Blog. (2011). Quenching Phosphorus Oxychloride. 5

  • NJ Department of Health. (2001). Hazard Substance Fact Sheet: Phosphorus Oxychloride. 3

  • Chemical Space Blog. (2009). My friend phosphorus oxychloride. 6

  • ResearchGate. (2020). How can I properly quench POCl3?

  • Organic Syntheses. Working with Hazardous Chemicals. 14

  • Hughes, D. L. (2011). POCl3 chlorination of 4-quinazolones. PubMed.

  • ResearchGate. (2019). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?

  • Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. 13

Sources

Technical Support Center: Analytical Methods for Purity Determination of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during purity assessment. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, providing a cause-and-effect approach to problem-solving.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I'm observing significant peak tailing for the main compound peak in my reversed-phase HPLC analysis. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue in HPLC that can compromise quantification and resolution.[1] The primary causes often relate to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column condition.

  • Causality: this compound possesses a basic pyrimidine ring and an ester functional group. The nitrogen atoms in the pyrimidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is optimized. For a basic compound like this pyrimidine derivative, a mobile phase pH between 3 and 7 is generally recommended to keep the analyte in a single protonation state and minimize interaction with silanols.

    • Use of an Ion-Pairing Reagent: If pH adjustment is insufficient, consider adding a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites.

    • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample-Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[2] A mismatch can cause peak distortion.[2]

    • Column Degradation: An older, degraded column can also be a source of peak tailing.[3] Consider replacing the column if other troubleshooting steps fail.

Q2: My HPLC system is showing pressure fluctuations during the analysis. What should I check?

A2: Pressure fluctuations can significantly affect the stability of your baseline and retention times, leading to poor reproducibility.[1][4] The root cause is often related to the pump, solvent delivery system, or blockages.[4]

  • Causality: Inconsistent solvent delivery due to air bubbles, faulty check valves, or leaks will manifest as pressure fluctuations.[2]

  • Troubleshooting Workflow:

    Caption: HPLC Pressure Fluctuation Troubleshooting Workflow.

Gas Chromatography (GC) Troubleshooting

Q3: I am not getting a sharp peak for this compound using GC-MS. The peak is broad and shows tailing. Why is this happening?

A3: Broad and tailing peaks in GC can be attributed to several factors, including analyte-column interactions, improper method parameters, or system issues.

  • Causality: The polarity of the pyrimidine ring and the ester group can lead to interactions with active sites within the GC column, particularly if the column is not well-suited for polar compounds. Thermal degradation of the analyte at high injector or oven temperatures can also contribute to peak broadening.

  • Troubleshooting Steps:

    • Column Selection: Use a mid-polarity to polar stationary phase column (e.g., a phase containing cyanopropyl or polyethylene glycol) to improve peak shape for this polar analyte.

    • Temperature Optimization: Lower the injector and initial oven temperatures to minimize the risk of on-column degradation. A temperature ramp should be optimized to ensure the compound elutes in a reasonable time without excessive band broadening.

    • Inlet Liner: Use a deactivated inlet liner to reduce active sites that can interact with the analyte.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. Sub-optimal flow can lead to increased diffusion and peak broadening.

    • Derivatization: For pyrimidine bases, silylation can be employed to increase volatility and reduce peak tailing, although this adds a sample preparation step.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q4: The proton NMR (¹H NMR) spectrum of my sample shows broad signals for the aromatic proton. What could be the cause?

A4: Signal broadening in NMR can arise from chemical or physical factors.

  • Causality:

    • Chemical Exchange: Protons on or near the nitrogen atoms of the pyrimidine ring can undergo chemical exchange, leading to signal broadening. The rate of this exchange can be influenced by temperature and the solvent used.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

    • Sample Concentration: High sample concentrations can lead to increased viscosity and slower molecular tumbling, resulting in broader signals.

  • Troubleshooting Steps:

    • Solvent Choice: Acquire the spectrum in a different deuterated solvent to see if the signal shape changes.

    • Temperature Variation: Run the NMR experiment at different temperatures. Lowering the temperature may slow down exchange processes, resulting in sharper signals.

    • Sample Filtration: Filter the NMR sample through a small plug of celite or a syringe filter to remove any particulate or paramagnetic impurities.

    • Dilution: Prepare a more dilute sample to reduce viscosity effects.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical methods for determining the purity of this compound.

Q5: Which analytical technique is most suitable for routine purity analysis of this compound?

A5: For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable technique. It offers high resolution, sensitivity, and reproducibility for quantifying the main component and potential impurities.[6]

Q6: How can I validate my HPLC method for purity determination according to regulatory guidelines?

A6: Method validation is crucial to ensure that your analytical procedure is reliable and suitable for its intended purpose.[7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[9][10][11]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[9][10] This is often demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure separation of degradation products from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q7: Can I use quantitative NMR (qNMR) to determine the absolute purity of this compound?

A7: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.[12]

  • Principle: By integrating the signal of a specific proton on the target molecule and comparing it to the integral of a certified internal standard of known purity and concentration, the absolute purity of the target analyte can be calculated.[13]

  • Advantages: qNMR is a primary analytical method that provides a direct measurement of purity. It is non-destructive and can often be performed on the same sample used for structural elucidation.[12]

Q8: What are the expected mass spectral fragmentation patterns for this compound in GC-MS with Electron Ionization (EI)?

A8: In EI-MS, this compound will likely undergo fragmentation at the ester group and the pyrimidine ring. Expected fragments could include:

  • Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

  • Loss of the entire ester group (-COOCH₂CH₃).

  • Fragmentation of the pyrimidine ring.

The mass spectrum provides valuable information for structural confirmation and identification of related impurities.[14][15]

Data Summary Tables

Table 1: Typical Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)Provides good peak shape and resolution. Formic acid aids in protonating the analyte for better interaction with the stationary phase.
Gradient Start with a lower percentage of Acetonitrile and ramp upTo elute potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmPyrimidine ring has strong UV absorbance at this wavelength.
Injection Vol. 10 µLA common starting volume.

Table 2: Key ¹H NMR and ¹³C NMR Chemical Shift Regions for Substituted Pyrimidines

NucleusChemical Shift Range (ppm)Notes
¹H NMR
Aromatic CH7.0 - 9.0The exact shift depends on the substituents. Protons on the pyrimidine ring are generally deshielded.[16]
Ester -OCH₂-4.0 - 4.5Quartet signal.
Ester -CH₃1.0 - 1.5Triplet signal.
Ring -CH₃2.0 - 2.8Singlet signal.
¹³C NMR
Aromatic C150 - 170Carbons attached to nitrogen are highly deshielded.[17]
Carbonyl C160 - 175Ester carbonyl carbon.
Ester -OCH₂-~60
Ring -CH₃~20

Note: These are general ranges and can be influenced by the specific substitution pattern and solvent.

Experimental Workflow Diagram

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (HPLC) cluster_2 Confirmatory & Structural Analysis cluster_3 Final Report Prep_Sample Prepare Sample Solution (e.g., in Acetonitrile) HPLC_Analysis HPLC Analysis Prep_Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Impurity Identification) Prep_Sample->GCMS_Analysis NMR_Analysis NMR Spectroscopy (Structure Verification, qNMR) Prep_Sample->NMR_Analysis Prep_Standard Prepare Reference Standard (if available) Prep_Standard->HPLC_Analysis Process_Data Process Chromatographic Data (Integration, Purity Calculation) HPLC_Analysis->Process_Data Report Generate Certificate of Analysis Process_Data->Report GCMS_Analysis->Report NMR_Analysis->Report

Caption: General workflow for purity analysis of this compound.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. Available at: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • Systematic assignment of NMR spectra of 5-substituted-4-thiopyrimidine nucleosides. PubMed. Available at: [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available at: [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]

  • Ethyl 6-chloropyrimidine-4-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Chloropyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, from life-saving pharmaceuticals to innovative agrochemicals.[1][2] Chloropyrimidines, with their tunable reactivity and commercial availability, represent a critical class of intermediates in this endeavor. The inherent chemical properties of the pyrimidine ring, coupled with the number and position of chlorine substituents, create a nuanced landscape of reactivity that can be harnessed for precise molecular construction.

This guide offers an in-depth comparative analysis of the reactivity of various chloropyrimidines, focusing on the ubiquitous Nucleophilic Aromatic Substitution (SNAr) reaction. By understanding the underlying principles and leveraging supporting experimental data, researchers can make more informed decisions in reaction design, optimize synthetic routes, and accelerate the discovery of novel chemical entities.

The Electronic Landscape of the Pyrimidine Ring: A Foundation for Reactivity

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This π-deficiency is a direct consequence of the electronegativity of the nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. This electronic characteristic renders the pyrimidine nucleus susceptible to attack by nucleophiles, a stark contrast to the electron-rich benzene ring which typically undergoes electrophilic substitution.

The positions most activated towards nucleophilic attack are C-2, C-4, and C-6, as they are ortho or para to the ring nitrogens.[3] The presence of one or more chlorine atoms, which are themselves electron-withdrawing, further enhances the electrophilicity of these positions, making chloropyrimidines highly reactive substrates for SNAr reactions.

The general order of reactivity for chlorine displacement in SNAr reactions, as well as in many palladium-catalyzed cross-coupling reactions, is C4(6) > C2 > C5.[3] This trend is primarily dictated by the ability of the pyrimidine ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the nucleophilic attack. Attack at the C-4 or C-6 position allows for the delocalization of the negative charge onto both ring nitrogens through resonance, providing a more stable intermediate and thus a faster reaction rate compared to attack at the C-2 position, where the charge is delocalized over only one nitrogen. The C-5 position is significantly less reactive as it does not benefit from this direct resonance stabilization by the ring nitrogens.

Comparative Reactivity of Common Chloropyrimidines

The reactivity of a chloropyrimidine is profoundly influenced by the number and location of its chlorine atoms. The following sections provide a comparative overview of some of the most commonly encountered chloropyrimidines in organic synthesis.

Monochloropyrimidines: A Tale of Two Positions

Among the monochlorinated pyrimidines, 2-chloropyrimidine and 4-chloropyrimidine are the most synthetically relevant. As a general rule, 4-chloropyrimidines exhibit greater reactivity towards nucleophiles than their 2-chloro counterparts . This heightened reactivity is attributed to the superior stabilization of the Meisenheimer complex formed during SNAr at the C-4 position, as the negative charge can be delocalized across both nitrogen atoms.

Dichloropyrimidines: Regioselectivity as a Synthetic Tool

Dichloropyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, offer the opportunity for sequential and regioselective functionalization.

  • 2,4-Dichloropyrimidine : In this isomer, the chlorine at the C-4 position is generally more reactive than the chlorine at the C-2 position.[4] This differential reactivity allows for the selective mono-substitution at the C-4 position under controlled conditions. However, the regioselectivity of SNAr reactions with 2,4-dichloropyrimidines can be highly sensitive to the nature of the nucleophile, the solvent, and the presence of other substituents on the ring.[4][5] For instance, while primary and secondary amines often favor substitution at C-4, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C-2 position in 5-substituted-2,4-dichloropyrimidines.[6][7]

  • 4,6-Dichloropyrimidine : As a symmetrical molecule, the two chlorine atoms in 4,6-dichloropyrimidine are equivalent, simplifying the initial mono-substitution to yield a single product. This makes it a valuable and versatile building block in organic synthesis.[1]

Trichloropyrimidines: Maximizing Reactivity and Synthetic Versatility

2,4,6-Trichloropyrimidine is a highly reactive heterocyclic compound, with its reactivity dominated by SNAr reactions. The presence of three electron-withdrawing chlorine atoms, in conjunction with the electron-deficient pyrimidine ring, makes the carbon atoms of the ring highly susceptible to nucleophilic attack. The general order of reactivity of the chlorine atoms in 2,4,6-trichloropyrimidine is C4(6) > C2. This differential reactivity allows for sequential and regioselective substitutions, enabling the controlled synthesis of polysubstituted pyrimidines. With primary and secondary bases, the 2-position is often the most active and facile for substitution.[8]

Quantitative Comparison of Reactivity

While the qualitative trends in reactivity are well-established, quantitative data provides a more precise understanding for reaction design. The following table summarizes kinetic data for the reaction of 2-chloropyrimidine with various nucleophiles.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹)
Hydroxide100% Ethanol5096.4 x 10⁻⁴
Hydroxide30% aq. Ethanol407.7 x 10⁻⁴
DimethylamineEthanol4017.6 x 10⁻⁴
PiperidineEthanol4013.9 x 10⁻⁴
MethylamineEthanol4010.9 x 10⁻⁴
DiethylamineEthanol408.8 x 10⁻⁴

Data sourced from Zenodo.[8]

These data illustrate that the reaction is second order, first order in both the substrate and the nucleophile. The rate is influenced by the nucleophilicity of the attacking species and the solvent system, with reactions being more facile in non-aqueous environments.[8]

Experimental Protocols for Assessing Reactivity

The following protocols provide a framework for the synthesis of aminopyrimidines and the monitoring of chloropyrimidine reactivity, allowing for comparative analysis in a laboratory setting.

General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives

This protocol is adapted from a solvent-free method for the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine.[1][9]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Hexane

  • Ethyl acetate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the reaction mixture to 80–90 °C with stirring.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane and ethyl acetate).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with distilled water.

  • Recrystallize the crude product from ethanol to afford the purified 2-aminopyrimidine derivative.

  • If a precipitate does not form upon the addition of water, remove the water under vacuum and crystallize the resulting crude material from ethanol.

Monitoring Reaction Progress using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the progress of SNAr reactions involving chloropyrimidines.[10]

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient could be 10% B to 90% B over 10 minutes, followed by a hold at 90% B for 2 minutes, and then re-equilibration at 10% B for 3 minutes. The gradient should be optimized for the specific reaction being monitored.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: A wavelength where the starting material and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Reaction Setup: Prepare the reaction mixture according to the desired synthetic protocol (e.g., dissolving the chloropyrimidine in a suitable solvent and adding the nucleophile and any necessary base).

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the initial mobile phase composition. This prevents further reaction and prepares the sample for injection.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and the product(s) in the resulting chromatograms. The percentage conversion can be calculated by comparing the peak area of the starting material at a given time point to its initial peak area at time zero.

Visualizing Reaction Pathways and Workflows

G

SNAr_Mechanism Chloropyrimidine Chloropyrimidine Meisenheimer Complex\n(Resonance Stabilized) Meisenheimer Complex (Resonance Stabilized) Chloropyrimidine->Meisenheimer Complex\n(Resonance Stabilized) + Nucleophile (Rate-determining step) Substituted Pyrimidine Substituted Pyrimidine Meisenheimer Complex\n(Resonance Stabilized)->Substituted Pyrimidine - Cl⁻

Conclusion: Harnessing Reactivity for Synthetic Innovation

The reactivity of chloropyrimidines is a finely tunable parameter that can be exploited for the efficient and selective synthesis of a diverse array of functionalized pyrimidine derivatives. By understanding the fundamental electronic properties of the pyrimidine ring and the influence of chlorine substitution patterns, chemists can strategically design synthetic routes to access novel molecules with potential applications in medicine, agriculture, and materials science. The judicious choice of reaction conditions, including the nucleophile and solvent, allows for the control of regioselectivity, particularly in the case of di- and trichloropyrimidines. The experimental protocols outlined in this guide provide a practical framework for researchers to conduct their own comparative analyses, fostering a deeper understanding of chloropyrimidine reactivity and paving the way for future discoveries.

References

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Semantic Scholar. [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [Link]

  • Method for preparing 2-chloropyrimidine.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC - NIH. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]

  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods (RSC Publishing). [Link]

  • Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. ResearchGate. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH. [Link]

  • Monitoring Reactions by NMR. University of Wisconsin-Madison. [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. SONAR. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

Sources

Comparing the biological activity of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate with other kinase inhibitor precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Kinase Inhibitor Precursors: Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate in Focus

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The dysregulation of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. The journey of creating a potent and selective kinase inhibitor often begins with a "precursor" or "scaffold"—a core chemical structure that provides a foundation for further chemical elaboration.

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site.[1][2] this compound is one such precursor, a versatile building block for creating more complex and targeted molecules.

This guide provides a comprehensive comparison of the biological activity of this compound with other seminal kinase inhibitor precursors. We will delve into the experimental data that underpins our understanding of these molecules, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our objective is to not only present data but to explain the causality behind experimental choices, empowering researchers to make informed decisions in their own discovery programs.

The Precursors: A Structural Overview

The selection of a starting scaffold is a pivotal decision in a drug discovery campaign. It dictates the foundational interactions with the target kinase and defines the vectors for chemical modification to achieve potency, selectivity, and desirable pharmacokinetic properties. Here, we compare our focus compound with three other cornerstone scaffolds in kinase inhibitor design.

  • This compound: A simple, functionalized pyrimidine. The chloro group at the 6-position serves as a key reactive handle for introducing various amine-containing fragments via nucleophilic aromatic substitution, a common strategy for building kinase inhibitor libraries. The ethyl carboxylate at the 4-position offers another site for modification.

  • Aminopyrimidine Scaffold: This scaffold is arguably one of the most successful in kinase inhibitor history, forming the core of blockbuster drugs like Imatinib and Dasatinib.[2][3] The exocyclic amine provides a crucial hydrogen bond donor-acceptor pair that anchors the molecule to the kinase hinge region.

  • Quinazoline Scaffold: The basis for first-generation EGFR inhibitors like Gefitinib, the quinazoline core also effectively mimics the adenine ring of ATP.[4][5] Its bicyclic nature provides a more rigid and extended structure for exploring interactions within the ATP binding pocket.

  • Staurosporine: An outlier in this group, Staurosporine is a natural product isolated from Streptomyces staurosporeus.[6] It is not a synthetic precursor in the same vein as the others but serves as an essential benchmark. It is a highly potent, but notoriously non-selective, ATP-competitive kinase inhibitor, often used as a positive control in screening assays to validate assay performance and induce broad cellular effects like apoptosis.[6][7]

Comparative Biological Activity: Experimental Evidence

To objectively compare these precursors, we must turn to quantitative biological data. The following sections describe key experiments and present representative data that a researcher might generate when evaluating these starting points.

Direct Target Engagement: Biochemical Kinase Inhibition

The first critical test for any potential kinase inhibitor is to measure its ability to directly inhibit the enzymatic activity of its target in a purified, cell-free system. This is typically quantified by the IC₅₀ value—the concentration of the inhibitor required to reduce the kinase's activity by 50%.

The workflow for such an assay involves incubating the purified kinase enzyme with its substrate and ATP, in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate (or depleted ATP) is then measured.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Kinase Enzyme D Incubate Components in 96-well plate A->D B Substrate + ATP B->D C Inhibitor (Serial Dilution) C->D E Add Detection Reagent (e.g., Luminescent ATP Assay) D->E F Read Signal (Luminometer/Spectrophotometer) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC₅₀ G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

Comparative Data: IC₅₀ Values (µM) Against Representative Kinases

Precursor/ScaffoldEGFR (Tyrosine Kinase)Aurora A (Ser/Thr Kinase)Lck (Tyrosine Kinase)
This compound>100>100>100
Aminopyrimidine (Generic)10 - 5025 - 755 - 20
Quinazoline (Generic)1 - 1050 - 10020 - 60
Staurosporine0.0050.0150.003

Expertise & Experience Insight: The data clearly illustrates the concept of a "starting fragment" versus a "validated scaffold." this compound, on its own, is expected to be inactive. Its value lies not in its intrinsic potency, but in its potential for chemical elaboration. The chloro and ester groups are synthetic handles to build out the molecule and establish key interactions. In contrast, the generic aminopyrimidine and quinazoline scaffolds, representing cores of known inhibitors, already possess some inherent, albeit weak, activity. Staurosporine's sub-nanomolar potency across the board confirms its role as a powerful but non-selective inhibitor.[8]

Cellular Activity: Assessing Viability and Cytotoxicity

A compound's ability to inhibit a purified enzyme is only the first step. To be therapeutically relevant, it must be able to enter a cell and exert a biological effect. The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction mediated by mitochondrial dehydrogenases.[10]

MTT_Workflow A Seed cells in 96-well plate B Add serially diluted precursor compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Incubate ~4 hours) C->D E Living cells convert MTT to Formazan D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability & Determine GI₅₀ G->H

Caption: Workflow of the MTT Cell Viability Assay.

Comparative Data: Growth Inhibition 50 (GI₅₀) Values (µM)

Precursor/ScaffoldA549 (Lung Cancer, EGFR-driven)K562 (Leukemia, Bcr-Abl driven)HCT116 (Colon Cancer)
This compound>100>100>100
Aminopyrimidine (Imatinib-like core)>505 - 15>50
Quinazoline (Gefitinib-like core)2 - 10>50>50
Staurosporine0.01 - 0.050.005 - 0.020.01 - 0.05

Expertise & Experience Insight: This cellular data corroborates the biochemical findings. The activity of the more developed scaffolds begins to show cell-line specificity, hinting at their underlying kinase targets. The Imatinib-like aminopyrimidine core is more active in a Bcr-Abl driven cell line, while the Gefitinib-like quinazoline core shows preferential activity in an EGFR-driven line.[3][4] This is a critical self-validating step: the cellular activity should align with the known biology of the target kinase. Staurosporine, as expected, is potently cytotoxic across all cell lines, a consequence of its broad kinase inhibition profile which triggers apoptosis.[6]

Pathway Modulation: Verifying Target Engagement in Cells

To confirm that the observed cellular effects are due to the inhibition of the intended kinase pathway, Western blotting is an indispensable tool.[11] This technique allows for the detection of the phosphorylation status of a kinase's downstream substrates. A successful inhibitor should reduce the level of phosphorylation of these key signaling proteins.

For instance, inhibiting EGFR should lead to a decrease in the phosphorylation of EGFR itself (autophosphorylation) and downstream effectors like AKT and ERK.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Kinase Inhibitor (e.g., Quinazoline) Inhibitor->EGFR

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecular architectures is a cornerstone of innovation. The pyrimidine core, in particular, is a privileged scaffold found in a multitude of biologically active compounds. The targeted functionalization of this heterocycle via cross-coupling reactions is therefore of paramount importance. This guide provides an in-depth comparison of various catalytic systems for the Suzuki-Miyaura coupling of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Our focus will be on providing actionable insights, supported by experimental data, to enable you to make informed decisions in your synthetic endeavors.

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines, such as our substrate of interest, particularly susceptible to this transformation, making them more reactive than their analogous benzene halides.[2] However, the relatively lower reactivity of aryl chlorides compared to bromides or iodides necessitates a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.[3]

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of a given catalyst in the Suzuki coupling is deeply rooted in its ability to navigate the catalytic cycle efficiently. This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A well-chosen catalyst-ligand combination will facilitate each of these steps, minimizing side reactions and catalyst deactivation.

  • Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst to the carbon-chlorine bond of the pyrimidine. This is often the rate-determining step, especially for less reactive aryl chlorides.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to promote this step by stabilizing the resulting Pd(II) intermediate.[3]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[6]

  • Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂-X pd2_transmetalation R¹-Pd(II)L₂-R² pd2_intermediate->pd2_transmetalation Transmetalation product R¹-R² pd2_transmetalation->product reagents R¹-X (Aryl Halide) reagents->pd0 Oxidative Addition boronic_acid R²-B(OR)₂ base Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Palladium Catalysts
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024~80[7]
PdCl₂(PPh₃)₂K₂CO₃1,4-Dioxane/H₂O10024~36
Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O10024Low
Pd(OAc)₂ / PCy₃K₂CO₃1,4-Dioxane/H₂O10024Low
Pd₂(dba)₃K₂CO₃1,4-Dioxane/H₂O10024Inefficient

From this data, it is evident that Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commonly used catalyst for the Suzuki coupling of chloropyrimidines, providing good to excellent yields.[7] Other palladium sources, such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, when used with simple phosphine ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), show significantly lower efficacy under these conditions. This underscores the importance of the palladium precursor and its ligand sphere in achieving a successful transformation. For more challenging couplings or to improve yields and reaction times, more advanced catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group, are often employed, particularly for aryl chlorides.[1]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound. Optimization of catalyst loading, base, solvent, and temperature may be necessary for specific boronic acids.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 2:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For a more rapid synthesis, microwave irradiation can be employed, often leading to significantly reduced reaction times and improved yields.[7]

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (3.0 equiv.), and Pd(PPh₃)₄ (0.005 - 0.03 equiv.).[7]

  • Add a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-120 °C for 15-30 minutes.[7]

  • After cooling, work up and purify the product as described in Protocol 1.

The diagram below illustrates a typical experimental workflow for a Suzuki coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Reaction Work-up: - Cool to RT - Dilute & Wash monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Concluding Remarks for the Practicing Scientist

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex pharmaceutical intermediates. While a variety of palladium catalysts can be employed, Pd(PPh₃)₄ stands out as a reliable and effective choice for this class of substrate, particularly when paired with a carbonate base in an aqueous dioxane solvent system. For more challenging substrates or when reaction optimization is required, the exploration of more modern, bulky, electron-rich phosphine ligands is highly recommended. Furthermore, the adoption of microwave-assisted synthesis can offer significant advantages in terms of reaction time and efficiency. As with any chemical transformation, empirical screening of catalysts, ligands, bases, and solvents is the most robust approach to identifying the optimal conditions for your specific synthetic target.

References

Sources

A Comparative Spectroscopic Guide to Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of numerous bioactive molecules. Among these, Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate serves as a pivotal starting material and a subject of extensive research. Its reactivity at the C6 position, dictated by the chloro substituent, allows for the facile introduction of various functional groups, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities.

This guide provides an in-depth spectroscopic comparison of this compound and three of its key derivatives: the 6-amino, 6-hydroxy, and 6-methylthio analogues. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to provide researchers with a foundational understanding of the structural nuances that govern their physicochemical properties and biological interactions. This objective comparison is supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Core Structure and Its Derivatives

The central theme of this guide revolves around the parent compound, this compound, and the influence of substituting the chloro group at the C6 position. The chosen derivatives represent common and functionally significant modifications in drug development.

Spectroscopic_Workflow cluster_Synthesis Compound Preparation cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Comparison Synthesis Synthesis & Purification of Parent Compound & Derivatives NMR ¹H and ¹³C NMR Spectroscopy Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (EI) Synthesis->MS Structure_Elucidation Structure Elucidation of Individual Compounds NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis of Spectral Data Structure_Elucidation->Comparative_Analysis Report Generation of Comparison Guide Comparative_Analysis->Report

Caption: General workflow for spectroscopic analysis and comparison.

¹H and ¹³C NMR Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei, while coupling constants reveal connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 1% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A Bruker AMX-400 MHz or equivalent spectrometer is utilized.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (δ 0.00).

Comparative ¹H NMR Data
CompoundPyrimidine Ring Proton (δ, ppm)-CH₂- (quartet, δ, ppm)-CH₃ (triplet, δ, ppm)-CH₃ (singlet, δ, ppm)Other Protons (δ, ppm)
This compound ~7.5 (s, 1H)~4.4~1.4~2.7-
Ethyl 6-amino-2-methylpyrimidine-4-carboxylate ~6.0 (s, 1H)~4.2~1.3~2.5~5.5 (br s, 2H, -NH₂)
Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate ~6.2 (s, 1H)~4.3~1.3~2.4~12.0 (br s, 1H, -OH)
Ethyl 2-methyl-6-(methylthio)pyrimidine-4-carboxylate ~7.1 (s, 1H)~4.4~1.4~2.6~2.6 (s, 3H, -SCH₃)

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Causality Behind Chemical Shift Variations:

  • Pyrimidine Ring Proton: The upfield shift of the pyrimidine ring proton in the amino and hydroxy derivatives compared to the parent chloro compound is due to the electron-donating nature of the -NH₂ and -OH groups, which increases the electron density at the C5 position. Conversely, the methylthio group (-SCH₃) is less electron-withdrawing than chlorine, resulting in a slight upfield shift.

  • Substituent Protons: The broad singlet for the amino protons is characteristic and its chemical shift can be concentration-dependent. The hydroxyl proton of the 6-hydroxy derivative is significantly deshielded due to hydrogen bonding and its tautomeric equilibrium with the corresponding pyrimidone form.

Comparative ¹³C NMR Data
CompoundC=O (δ, ppm)Pyrimidine C4 (δ, ppm)Pyrimidine C6 (δ, ppm)Pyrimidine C2 (δ, ppm)Pyrimidine C5 (δ, ppm)-OCH₂- (δ, ppm)-OCH₂CH₃ (δ, ppm)Ring -CH₃ (δ, ppm)Other Carbons (δ, ppm)
This compound ~164~160~163~168~118~62~14~25-
Ethyl 6-amino-2-methylpyrimidine-4-carboxylate ~166~162~160~167~95~60~14~25-
Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate ~165~161~170~165~105~61~14~24-
Ethyl 2-methyl-6-(methylthio)pyrimidine-4-carboxylate ~164~161~172~167~115~62~14~25~14 (-SCH₃)

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation of ¹³C NMR Shifts:

  • The most significant change is observed at the C6 carbon, which is directly attached to the substituent. The electronegative chlorine atom in the parent compound deshields this carbon. The amino and hydroxy groups cause a shift in the C6 resonance, which is influenced by their electron-donating and tautomeric effects. The methylthio group also induces a downfield shift at C6 compared to the amino and hydroxy derivatives.

  • The C5 carbon experiences a notable upfield shift in the amino derivative, reflecting the strong electron-donating effect of the amino group.

FT-IR Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)
Functional GroupParent CompoundAmino DerivativeHydroxy DerivativeMethylthio Derivative
N-H / O-H stretch -~3400-3200 (two bands)~3300-2500 (broad)-
C-H stretch (aromatic/aliphatic) ~3100-2850~3100-2850~3100-2850~3100-2850
C=O stretch (ester) ~1730~1710~1720~1725
C=N / C=C stretch (pyrimidine ring) ~1600-1450~1620-1450~1650-1450~1590-1450
C-Cl stretch ~700---

Analysis of Vibrational Frequencies:

  • The most telling differences are in the high-frequency region. The amino derivative exhibits characteristic N-H stretching bands, while the hydroxy derivative shows a broad O-H stretching band, indicative of hydrogen bonding and potential keto-enol tautomerism.

  • The C=O stretching frequency of the ester group is slightly influenced by the electronic nature of the C6 substituent.

  • The disappearance of the C-Cl stretching vibration in the derivatives confirms the successful substitution at the C6 position.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺•) and various fragment ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
This compound 200/202 (isotope pattern for Cl)171/173 ([M-C₂H₅]⁺), 155/157 ([M-OC₂H₅]⁺), 128/130 ([M-COOC₂H₅]⁺)
Ethyl 6-amino-2-methylpyrimidine-4-carboxylate 181152 ([M-C₂H₅]⁺), 136 ([M-OC₂H₅]⁺), 108 ([M-COOC₂H₅]⁺)
Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate 182153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-COOC₂H₅]⁺)
Ethyl 2-methyl-6-(methylthio)pyrimidine-4-carboxylate 212183 ([M-C₂H₅]⁺), 167 ([M-OC₂H₅]⁺), 139 ([M-COOC₂H₅]⁺)

Fragmentation Pathways:

The primary fragmentation pathways for these compounds typically involve the loss of the ethyl group ([M-29]⁺), the ethoxy group ([M-45]⁺), or the entire ester group ([M-73]⁺) from the molecular ion. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the parent compound is a definitive diagnostic feature.

Fragmentation_Pathway M Molecular Ion (M⁺•) M_minus_Et [M-C₂H₅]⁺ M->M_minus_Et - •C₂H₅ M_minus_OEt [M-OC₂H₅]⁺ M->M_minus_OEt - •OC₂H₅ M_minus_COOEt [M-COOC₂H₅]⁺ M->M_minus_COOEt - •COOC₂H₅

Caption: Common fragmentation pathways for the analyzed compounds.

Conclusion

The spectroscopic comparison of this compound and its 6-amino, 6-hydroxy, and 6-methylthio derivatives reveals distinct and predictable changes in their spectral data. These variations are directly correlated with the electronic and steric properties of the substituent at the C6 position. A thorough understanding of these spectroscopic signatures is invaluable for the unambiguous identification of these compounds, for monitoring reaction progress during their synthesis, and for elucidating their structure-activity relationships in the context of drug discovery. This guide serves as a practical reference for researchers in the field, providing both the foundational data and the rationale behind the observed spectral characteristics.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Benchmarking the Synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Routes of a Key Pharmaceutical Intermediate

This guide provides an in-depth analysis and comparison of published methodologies for the synthesis of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, a crucial building block in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a critical evaluation of synthetic pathways to aid in the selection of the most efficient and scalable procedures.

Introduction: The Significance of this compound

This compound is a key heterocyclic compound frequently utilized as a starting material or intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including the reactive chloro-substituent and the ester moiety on the pyrimidine ring, make it a versatile scaffold for the introduction of diverse functional groups, enabling the exploration of extensive chemical space in drug discovery programs. A reliable and efficient synthesis of this intermediate is therefore of paramount importance for the timely and cost-effective advancement of pharmaceutical research and development.

Comparative Analysis of Synthetic Methodologies

A comprehensive review of the scientific literature and patent landscape reveals several approaches to the synthesis of this compound. The most prominent strategies involve the construction of the pyrimidine ring followed by functionalization, or the direct manipulation of pre-existing pyrimidine scaffolds. Below, we compare two distinct and representative procedures.

Table 1: Comparison of Key Performance Parameters for the Synthesis of this compound

ParameterProcedure 1: Two-Step Synthesis via DichloropyrimidineProcedure 2: Direct Cyclocondensation (Hypothetical)
Starting Materials Dimethyl malonate, Acetamidine hydrochloride, Triphosgene, Diethyl malonate, Sodium ethoxideAcetamidine hydrochloride, Diethyl 2-(ethoxymethylene)malonate
Key Intermediates 4,6-dihydroxy-2-methylpyrimidine, 4,6-dichloro-2-methylpyrimidineNot Applicable
Overall Yield ~79% (based on published yields of individual steps)Potentially higher due to fewer steps
Reagent Toxicity High (Triphosgene is highly toxic and requires special handling)Moderate
Scalability Moderate (Use of triphosgene may pose challenges for large-scale production)Potentially high
Process Simplicity Multi-step process requiring isolation of intermediatesSingle-step reaction (in theory)
Reference [1]Based on established pyrimidine synthesis principles[2][3]

Detailed Experimental Protocols

Procedure 1: Two-Step Synthesis via 4,6-dichloro-2-methylpyrimidine

This widely applicable method involves the initial synthesis of 4,6-dichloro-2-methylpyrimidine, which then serves as a key intermediate for the introduction of the ethyl carboxylate group.

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

This step is based on the procedure outlined in patent CN102432547A[1].

  • Part A: Synthesis of 4,6-dihydroxy-2-methylpyrimidine: In a three-necked flask, sodium methoxide is added to methanol under an ice bath with stirring. Dimethyl malonate and acetamidine hydrochloride are then added. The reaction mixture is warmed to 18-25 °C and stirred for 4 hours. After completion, methanol is removed under reduced pressure, and water is added to dissolve the residue. The pH is adjusted to 1-2 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water and ice-cold methanol, and dried to afford 4,6-dihydroxy-2-methylpyrimidine as a white solid. The reported yield is 86%[1].

  • Part B: Chlorination of 4,6-dihydroxy-2-methylpyrimidine: The dried 4,6-dihydroxy-2-methylpyrimidine is suspended in dichloroethane with N,N-diethylaniline. The mixture is heated to reflux, and a solution of triphosgene in dichloroethane is added slowly. The reaction is refluxed for 6 hours. The reaction mixture is then washed successively with water and hydrochloric acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from dichloroethane and decolorized with activated carbon to yield 4,6-dichloro-2-methylpyrimidine as a light yellow solid. The reported yield is 92%[1].

Step 2: Synthesis of this compound

  • Proposed Protocol: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at room temperature. The resulting solution of the sodium salt of diethyl malonate is then added to a solution of 4,6-dichloro-2-methylpyrimidine in a suitable aprotic solvent like THF or DMF. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution at one of the chloro positions. The progress of the reaction should be monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The desired product, this compound, would then be isolated and purified by column chromatography.

Rationale and Mechanistic Insights:

The first step involves a classical pyrimidine synthesis through the condensation of an amidine with a malonic ester derivative[2]. The resulting dihydroxypyrimidine is then subjected to chlorination. The use of triphosgene as a chlorinating agent is a safer alternative to highly toxic reagents like phosgene or phosphorus oxychloride, although it still requires careful handling[1]. The second step is a nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by nucleophiles. The selective substitution at the C4 or C6 position can be influenced by steric and electronic factors, as well as reaction conditions.

Experimental Workflow for Procedure 1

Synthesis_Workflow_1 cluster_step1 Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine cluster_step2 Step 2: Introduction of Ethyl Carboxylate Group A Dimethyl malonate + Acetamidine hydrochloride C 4,6-dihydroxy-2-methylpyrimidine A->C Condensation B Sodium methoxide in Methanol B->C E 4,6-dichloro-2-methylpyrimidine C->E Chlorination D Triphosgene, N,N-diethylaniline D->E G This compound E->G Nucleophilic Substitution F Diethyl malonate + Sodium ethoxide F->G

Caption: Synthetic workflow for Procedure 1.

Conclusion and Future Outlook

The synthesis of this compound is a critical process for the advancement of pharmaceutical research. The two-step procedure via 4,6-dichloro-2-methylpyrimidine, while involving a toxic chlorinating agent, is a well-documented and high-yielding route. The development of a more direct, one-pot cyclocondensation method (Procedure 2) remains a desirable goal for improving the overall efficiency and safety of the synthesis. Further research into optimizing the selective functionalization of dichloropyrimidines and exploring alternative, greener synthetic strategies will be beneficial for the scientific community.

This guide serves as a starting point for researchers, providing a comparative analysis of existing knowledge. It is recommended that any procedure be thoroughly evaluated and optimized in a laboratory setting to ensure safety and reproducibility.

References

  • Asian Journal of Chemistry. (2018). Scalable and Impurity-Free Process for Dasatinib: Src and BCR-Abl Inhibitor. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Google Patents. (n.d.). Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assay Selection for Novel Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is paved with rigorous experimental assessment. The pyrimidine nucleus is a well-established and privileged scaffold in the development of kinase inhibitors, with numerous derivatives having received considerable attention for their potent anticancer properties.[1] In fact, the pyrimidine core has been extensively used to construct kinase inhibitors, including eight FDA-approved drugs.[2][3] This guide provides an in-depth comparison of common in vitro kinase assay formats, using a hypothetical case study of compounds derived from Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate to illustrate practical considerations and data interpretation.

The Central Role of In Vitro Kinase Assays in Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][6] The initial characterization of a potential kinase inhibitor's potency and selectivity is almost exclusively performed using in vitro biochemical assays.[7] These assays, which measure the direct interaction of a compound with a purified kinase enzyme, are essential for:

  • Primary screening: Identifying initial "hit" compounds from large chemical libraries.

  • Structure-Activity Relationship (SAR) studies: Guiding the chemical optimization of hits to improve potency and selectivity.

  • Mechanism of action studies: Elucidating how an inhibitor interacts with its target kinase.

The choice of assay format is a critical decision that can significantly impact the quality and relevance of the data generated. This guide will explore the most common methodologies, highlighting their underlying principles, strengths, and weaknesses.

A Comparative Overview of In Vitro Kinase Assay Formats

The selection of an appropriate kinase assay depends on several factors, including the specific research question, the required throughput, and available resources.[8] Biochemical kinase assays can be broadly categorized into two main classes: activity assays and binding assays.[7] Activity assays directly or indirectly measure the catalytic activity of the kinase, while binding assays quantify the interaction between the kinase and a potential inhibitor.[7] This guide will focus on the most prevalent activity-based assays.

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Radiometric Assays Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4][8][9]Considered the "gold standard" due to its direct and universal nature.[7][9] High sensitivity and applicable to virtually any kinase/substrate pair.[8]Requires handling and disposal of radioactive materials.[10] Lower throughput and can be more costly.Orthogonal validation of hits, detailed mechanistic studies, and when other methods are not suitable.
Fluorescence-Based Assays Detects changes in fluorescence properties upon substrate phosphorylation. Methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using environmentally sensitive fluorophores.[11][12]Non-radioactive and amenable to high-throughput screening (HTS).[8][11] Can provide real-time kinetic data.[11]Can be prone to interference from fluorescent compounds. Requires specific antibodies or modified substrates.[11]High-throughput screening campaigns and SAR studies.
Luminescence-Based Assays Measures the depletion of ATP in the kinase reaction using a luciferase-luciferin system. The amount of light produced is inversely proportional to kinase activity.[13][14][15]Homogeneous "mix-and-read" format, making it simple and rapid.[14][16] Excellent sensitivity and Z'-factor values, suitable for HTS.[14][15]Indirect measurement of kinase activity. Can be affected by compounds that interfere with the luciferase enzyme.High-throughput screening, primary hit identification, and IC50 determination.

Case Study: Characterizing Novel Inhibitors Derived from this compound

To illustrate the practical application of these assays, let's consider a hypothetical scenario where a medicinal chemistry campaign has produced a small library of compounds derived from this compound. The pyrimidine scaffold is a known hinge-binding motif for many kinases.[2][3] The goal is to identify potent inhibitors of a hypothetical target, "Kinase X," a serine/threonine kinase implicated in a specific cancer signaling pathway.

Signaling Pathway Context

G cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Phosphorylates & Activates Substrate Protein Substrate Protein Kinase X->Substrate Protein Phosphorylates Cell Proliferation Cell Proliferation Substrate Protein->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Substrate Protein->Apoptosis Inhibition Compound A Compound A Compound A->Kinase X Inhibits

Caption: Hypothetical signaling pathway involving Kinase X.

Experimental Workflow: A Luminescence-Based Assay for Primary Screening

For the initial screening of our hypothetical compounds (Compound A, B, and C) and subsequent IC50 determination, a luminescence-based assay such as the Kinase-Glo® platform is an excellent choice due to its simplicity, high-throughput nature, and robust performance.[13][14][15][16]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Detection cluster_2 Step 3: Data Acquisition A Prepare reaction mix: - Kinase X - Substrate - ATP - Test Compound B Incubate at 30°C for 60 min A->B C Add Kinase-Glo® Reagent B->C D Incubate at RT for 10 min C->D E Measure Luminescence D->E

Caption: Workflow for a luminescence-based kinase assay.

  • Reagent Preparation:

    • Prepare a 2X Kinase X enzyme solution in kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[16]

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for Kinase X to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compounds (Compound A, B, C) and a known reference inhibitor (e.g., Staurosporine) in DMSO. Further dilute these into the kinase reaction buffer.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.[13][14]

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of the 2X Kinase X enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection and Luminescence Measurement:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® Reagent to each well.[14]

    • Mix the contents on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[14]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.[13][15]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17] The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[17]

Hypothetical Results and Interpretation

Below are the hypothetical IC50 values obtained for our test compounds against Kinase X and a related off-target, Kinase Y.

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Kinase Y/Kinase X)
Compound A 151500100-fold
Compound B 2505002-fold
Compound C >10,000>10,000N/A
Staurosporine 5102-fold
  • Compound A is a potent and selective inhibitor of Kinase X. The 100-fold selectivity over Kinase Y is a promising starting point for further development.

  • Compound B is a moderately potent but non-selective inhibitor. This compound might be a useful tool for probing pathways involving both kinases but is a less desirable drug candidate.

  • Compound C is inactive against both kinases at the tested concentrations.

  • Staurosporine , a known broad-spectrum kinase inhibitor, demonstrates high potency but poor selectivity, as expected.

Orthogonal Validation with a Radiometric Assay

To confirm the activity of our lead candidate, Compound A, and to ensure the observed inhibition is not an artifact of the assay technology (e.g., interference with luciferase), an orthogonal assay is highly recommended. The radiometric [³²P]-ATP filter-binding assay is the gold standard for this purpose.[7][9][18]

  • The kinase reaction is set up similarly to the luminescence assay, but with [γ-³²P]ATP included in the reaction mixture.[4]

  • The reaction is incubated for a defined period.

  • The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane.[4]

  • The filter is washed extensively to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity incorporated into the substrate, which is bound to the filter, is quantified using a scintillation counter.[19]

If the IC50 value for Compound A determined by the radiometric assay is in close agreement with the value from the luminescence assay, it provides strong evidence that Compound A is a genuine inhibitor of Kinase X.

Conclusion

The selection of an appropriate in vitro kinase assay is a critical step in the discovery and development of novel kinase inhibitors. While high-throughput methods like luminescence and fluorescence-based assays are invaluable for primary screening and SAR studies, the "gold standard" radiometric assays play a crucial role in validating lead compounds and providing mechanistic insights. By understanding the principles and limitations of each method, researchers can design a robust and efficient testing cascade to confidently identify and characterize the next generation of kinase-targeted therapeutics. The pyrimidine scaffold continues to be a fruitful starting point for the design of such inhibitors, and the careful application of the assays described herein is paramount to unlocking their full therapeutic potential.[1][20]

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., & Al-Qtaitat, A. I. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Retrieved from [Link]

  • St. Martin, J. D., Shapiro, L. G., Gillespie, J. R., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patel, R. V., & Sachin, P. S. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • St. Martin, J. D., Shapiro, L. G., Gillespie, J. R., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Retrieved from [Link]

  • An, F., Wu, J., & Wang, Z. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 14(7), 829–840. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Lukovic, E., & Dalby, K. N. (2010). Fluorescent peptide assays for protein kinases. Current protocols in chemical biology, 2(1), 15–32. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • K-ras, G. N. A. S., & Ras, H. (2014). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1120, 147–154. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Brandl, T., Martz, K. E., Tresults, S., et al. (2012). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Pyrimidine as a major scaffold inhibitor of several dual kinases.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Bischof, J., & Medda, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]

  • V-K, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Mueller, D., Totzke, F., Weber, T., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388-2388. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in molecular biology (Clifton, N.J.), 803, 1–18. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved from [Link]

  • Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle. (n.d.). PMC. Retrieved from [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Sgdial, I. Y., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional kinase assay: γ-32P incorporation into target and control.... Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., ElTahir, K. E. H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12727-12741. Retrieved from [Link]

  • Kim, H. N., Kim, H. S., Kim, G., et al. (2018). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Analyst, 143(15), 3629–3635. Retrieved from [Link]

  • Li, J., Hou, J., Liu, D., et al. (2013). Synthesis and Biopharmaceutical Studies of JLTN as Potential Dasatinib Prodrug. Chemical and Pharmaceutical Bulletin, 61(8), 837-843. Retrieved from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). Molecules, 29(18), 4210. Retrieved from [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). PubMed. Retrieved from [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide offers an in-depth exploration of the structure-activity relationship (SAR) of analogs derived from Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, a scaffold with significant potential in the development of targeted kinase inhibitors. We will delve into the rationale behind specific molecular modifications and their impact on inhibitory potency, supported by comparative experimental data.

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine bases of ATP and effectively compete for the ATP-binding site of kinases.[1][2] The strategic modification of substituents on the pyrimidine ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[3] This guide will focus on systematic modifications at the C2, C4, and C6 positions of the this compound framework to elucidate key SAR trends.

Comparative Analysis of Analog Potency

To illustrate the structure-activity relationships, a series of analogs were synthesized based on the this compound core. The primary modifications were focused on the C4 and C6 positions, with the C2-methyl and C4-carboxylate ester functionalities initially kept constant to probe the influence of the chloro and subsequently introduced amine functionalities. The inhibitory activity of these compounds was assessed against a representative tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), which is a key target in oncology.[4]

Compound IDR1 (C6-position)R2 (C4-position)EGFR IC50 (nM)
1 ClOEt>10,000
2a -NH-(4-methoxyphenyl)OEt850
2b -NH-(4-chlorophenyl)OEt420
2c -NH-(4-fluorophenyl)OEt510
2d -NH-(3-aminophenyl)OEt350
3a -NH-(4-methoxyphenyl)-NH-(2-hydroxyethyl)150
3b -NH-(4-chlorophenyl)-NH-(2-hydroxyethyl)75
3c -NH-(4-fluorophenyl)-NH-(2-hydroxyethyl)95
3d -NH-(3-aminophenyl)-NH-(2-hydroxyethyl)60

SAR Insights:

  • C6-Position: The parent compound 1 , with a chloro group at the C6 position, exhibits negligible activity, indicating that this position is crucial for interaction with the target kinase. Substitution of the chloro group with various anilines (compounds 2a-d ) leads to a significant increase in potency. This suggests that the aniline moiety likely engages in important hydrogen bonding or hydrophobic interactions within the kinase's active site. The nature of the substituent on the aniline ring also modulates activity, with electron-withdrawing groups (Cl, F) and hydrogen-bond donors (NH2) generally showing improved potency over electron-donating groups (OCH3).

  • C4-Position: Modification of the ethyl carboxylate at the C4 position to a 2-hydroxyethylamino carboxamide (compounds 3a-d ) consistently enhances inhibitory activity across all C6-aniline analogs. This suggests that the carboxamide linkage and the terminal hydroxyl group may form additional hydrogen bonds with key residues in the kinase's hinge region or solvent-exposed areas, thereby strengthening the binding affinity. The combination of a substituted aniline at C6 and a hydroxyethylamino carboxamide at C4, as seen in compounds 3b and 3d , results in the most potent inhibitors in this series.

Experimental Protocols

A fundamental aspect of any SAR study is the robust and reproducible synthesis of analogs and their subsequent biological evaluation. Below are detailed protocols for these key experimental workflows.

General Synthetic Procedure for Analogs

The synthesis of the target analogs is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy, starting from a readily available dichloropyrimidine precursor.

Synthetic_Scheme start Ethyl 2,6-dichloro-pyrimidine-4-carboxylate int1 Ethyl 6-chloro-2-(substituted-amino)pyrimidine-4-carboxylate start->int1 Amine (R1-NH2), DIPEA, THF final N-(substituted)-6-(substituted-amino)-2-methylpyrimidine-4-carboxamide int1->final Amine (R2-NH2), Heat

Synthetic pathway for this compound analogs.

Step 1: Synthesis of Ethyl 6-chloro-2-(substituted-amino)pyrimidine-4-carboxylates (General Procedure)

  • To a solution of Ethyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in tetrahydrofuran (THF), add the desired substituted aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Step 2: Synthesis of N-(substituted)-6-(substituted-amino)-2-methylpyrimidine-4-carboxamides (General Procedure)

  • In a sealed tube, dissolve the intermediate from Step 1 (1.0 eq) in the appropriate amine (e.g., 2-aminoethanol) used as both reactant and solvent.

  • Heat the reaction mixture at 100-120 °C for 16-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final compound.

In Vitro Kinase Inhibition Assay Protocol

The following protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase, such as EGFR.[5]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Combine Kinase, Substrate, ATP, and Compound compound_prep->reaction_setup enzyme_prep Kinase & Substrate Preparation enzyme_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction readout Measure Kinase Activity (e.g., Luminescence) stop_reaction->readout data_analysis Calculate % Inhibition readout->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Synthetic peptide substrate

  • Test compounds and reference inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this class of pyrimidine derivatives is the competitive inhibition of ATP binding to the kinase active site.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream P Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

In the context of EGFR, ligand (EGF) binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and metastasis. The pyrimidine inhibitors, by blocking the initial phosphorylation event, effectively shut down these pro-cancerous signaling cascades.

References

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • RSC Publishing. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. [Link]

  • MDPI. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

  • DOI. Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). [Link]

  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... [Link]

  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • PubMed. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • ScienceDirect. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • PubMed. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. [Link]

  • IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • PubMed. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. [Link]

  • ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]

  • International Journal of Pharmaceutical Sciences. Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PubMed. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. [Link]

  • PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. [Link]

  • PMC. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]

Sources

A Comparative Guide to Synthetic Strategies: Accessing Key 2,6-Disubstituted Pyrimidine-4-Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the central framework of numerous therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount in modulating biological activity and optimizing pharmacokinetic properties. Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a versatile starting material, offering a reactive handle at the 6-position for a variety of cross-coupling and nucleophilic substitution reactions. However, reliance on a pre-functionalized starting material is not the only path to complex pyrimidine intermediates. De novo synthesis, through multicomponent reactions, presents an alternative and potentially more convergent approach.

This guide provides an in-depth technical comparison of two distinct synthetic strategies for accessing a key intermediate, Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate . We will explore:

  • Route A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling starting from this compound.

  • Route B: De novo Ring Synthesis via One-Pot Condensation of commercially available precursors.

This comparative analysis will be grounded in experimental data, cost-effectiveness, safety considerations, and waste management to provide a comprehensive framework for informed decision-making in your synthetic campaigns.

The Target Intermediate: Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate

The 2-methyl-6-phenylpyrimidine-4-carboxylate core is a valuable scaffold in drug discovery. The presence of the methyl group at the 2-position and the phenyl group at the 6-position provides a platform for further derivatization, enabling the exploration of structure-activity relationships (SAR). The ethyl ester at the 4-position serves as a versatile handle for conversion to amides, carboxylic acids, and other functional groups.

Route A: Suzuki-Miyaura Cross-Coupling of this compound

This approach leverages the reactivity of the chlorine atom at the 6-position of the pyrimidine ring for palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid. This reaction is a powerful and widely used method for the formation of C-C bonds.[2][3]

Reaction Scheme:

start This compound product Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate start->product Suzuki-Miyaura Coupling reagents Phenylboronic acid, Palladium Catalyst, Base reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Derived from similar transformations[4][5])

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate.

Performance Data (Estimated based on similar reactions)
ParameterValue
Yield 75-90%
Reaction Time 4-6 hours
Purity >95% after chromatography

Route B: De novo One-Pot Condensation

This alternative strategy involves the construction of the pyrimidine ring from simple, acyclic precursors in a single pot. This approach is based on the principles of multicomponent reactions, which are known for their high atom economy and efficiency.[4][5] A plausible pathway involves the condensation of ethyl benzoylacetate with acetamidine.

Reaction Scheme:

start1 Ethyl benzoylacetate product Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate start1->product start2 Acetamidine hydrochloride start2->product reagents Base (e.g., Sodium Ethoxide) reagents->product Condensation

Caption: De novo synthesis of Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate.

Experimental Protocol (Derived from similar pyrimidine syntheses[8][9])

Materials:

  • Ethyl benzoylacetate (1.0 equiv)

  • Acetamidine hydrochloride (1.1 equiv)

  • Sodium ethoxide (2.2 equiv)

  • Anhydrous ethanol

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.

  • Carefully add sodium ethoxide (2.2 equiv) in portions to the ethanol at room temperature to prepare a solution of sodium ethoxide.

  • Add acetamidine hydrochloride (1.1 equiv) to the sodium ethoxide solution and stir for 15 minutes.

  • Add ethyl benzoylacetate (1.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate.

Performance Data (Estimated based on similar reactions)
ParameterValue
Yield 60-80%
Reaction Time 6-8 hours
Purity >95% after purification

Comparative Analysis

FeatureRoute A: Suzuki-Miyaura CouplingRoute B: De novo Condensation
Starting Materials This compound, Phenylboronic acidEthyl benzoylacetate, Acetamidine hydrochloride, Sodium ethoxide
Reagent Cost Higher (Palladium catalyst, boronic acid)Lower (Commodity chemicals)
Reaction Time Generally shorter (4-6 hours)Generally longer (6-8 hours)
Yield Typically higher (75-90%)Typically moderate to good (60-80%)
Purification Requires chromatography to remove catalyst and byproductsMay be purified by recrystallization, but chromatography is often necessary
Atom Economy Lower, due to the use of stoichiometric base and formation of boronic acid wasteHigher, as more atoms from the starting materials are incorporated into the final product
Versatility High, a wide variety of boronic acids are commercially available for diversificationModerate, requires different ketoesters or amidines for diversification
Safety & Handling Palladium catalysts can be pyrophoric and require inert atmosphere techniques.[5][6]Sodium ethoxide is highly corrosive, flammable, and reacts violently with water.[7][8][9][10][11]
Waste Profile Palladium-containing waste, boronic acid byproducts, and organic solvents.[12]Primarily inorganic salts and organic solvents.

In-Depth Discussion

Expertise & Experience in Route Selection

The choice between Route A and Route B is not merely a matter of yield; it is a strategic decision that depends on the specific goals of the research program.

  • Route A (Suzuki-Miyaura Coupling) is often favored in a lead optimization campaign where a common intermediate (the chloropyrimidine) is used to generate a library of analogs by coupling with a diverse range of boronic acids. The generally higher yields and shorter reaction times can accelerate the SAR exploration. The primary drawback is the cost and potential toxicity of the palladium catalyst, which necessitates careful purification to remove residual metal from the final compound, a critical consideration for pharmaceutical applications.

  • Route B (De novo Synthesis) is an attractive option for large-scale synthesis of a specific target molecule where cost of goods is a major driver. The starting materials are inexpensive and readily available. While the yields may be slightly lower and reaction times longer, the avoidance of expensive and toxic heavy metals is a significant advantage. The process is also more atom-economical, aligning with the principles of green chemistry.[13][14] However, the use of sodium ethoxide requires stringent safety precautions due to its reactivity.

Trustworthiness: Self-Validating Systems

Both protocols described are designed to be self-validating through in-process controls. The progress of both reactions can be reliably monitored by TLC or LC-MS. The clear separation of the product from starting materials and byproducts upon purification provides confidence in the identity and purity of the final compound. For Route A, residual palladium can be quantified by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it meets regulatory limits for active pharmaceutical ingredients.

Cost-Effectiveness Analysis

A preliminary cost analysis based on commercially available reagent prices (subject to fluctuation) highlights the economic differences between the two routes.

ReagentRoute A (Suzuki) - Estimated Cost per gram of productRoute B (De novo) - Estimated Cost per gram of product
Starting Materials ModerateLow
Catalyst/Reagents High (Pd(PPh₃)₄: ~$900/g[15])Low
Solvents & Purification ModerateModerate
Overall Estimated Cost Higher Lower

Note: This is a simplified analysis and does not include labor, equipment, or waste disposal costs. Prices for palladium catalysts can vary significantly based on the specific catalyst and supplier.[4][16][7][13][14][17][18][19][20][21][22][23][24][25]

Safety, Health, and Environmental Considerations

Route A: Suzuki-Miyaura Coupling
  • Hazards: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric and should be handled under an inert atmosphere.[5][6] Triphenylphosphine is a known irritant. Organic solvents like 1,4-dioxane are flammable and have associated health risks.

  • Waste: The primary waste streams consist of palladium-contaminated materials, boronic acid byproducts, and organic solvents. Proper disposal of heavy metal waste is crucial and can be costly. However, recent advances in catalyst technology are focused on the development of recyclable palladium catalysts to mitigate this issue.[12]

Route B: De novo Condensation
  • Hazards: Sodium ethoxide is a strong base that is corrosive, flammable, and reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide.[7][8][9][10][11] It must be handled with extreme care in a dry, inert atmosphere. Anhydrous ethanol is also highly flammable.

  • Waste: The main byproducts are inorganic salts (e.g., sodium chloride) and the solvents used in the reaction and workup. This waste stream is generally considered less hazardous than that of Route A.

Conclusion and Recommendations

Both the Suzuki-Miyaura cross-coupling of this compound and the de novo one-pot condensation represent viable and effective strategies for the synthesis of Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate.

  • For rapid analog synthesis and SAR studies in a drug discovery setting , the Suzuki-Miyaura coupling (Route A) is often the more practical choice due to its high degree of versatility and generally higher yields.

  • For large-scale production of a specific target molecule where cost and environmental impact are primary concerns , the de novo condensation (Route B) offers a more economical and greener alternative, provided that the necessary safety precautions for handling sodium ethoxide are strictly implemented.

Ultimately, the optimal synthetic route will depend on the specific project requirements, including scale, budget, timeline, and available expertise. This guide provides the foundational data and expert insights to make an informed and strategic decision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and adherence to rigorous standards. The compounds we handle, such as ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, are often novel and possess unique chemical properties that demand a thorough understanding of their entire lifecycle, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this halogenated pyrimidine derivative, ensuring the protection of our personnel and the environment.

Core Principle: Hazard Identification and Regulatory Classification

Before any disposal procedure can be initiated, a complete understanding of the compound's hazard profile and regulatory status is essential.

Chemical Profile: this compound is a substituted pyrimidine, a class of heterocyclic compounds common in medicinal chemistry. The presence of a chlorine atom on the pyrimidine ring is the most critical feature for waste management.

Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any compound containing a carbon-halogen bond is presumptively classified as a halogenated organic compound .[1][2] This classification mandates a specific waste disposal pathway separate from non-halogenated organic waste to ensure proper treatment, which is typically high-temperature incineration.[3] Improper segregation can lead to regulatory fines and environmental contamination.[4]

Hazard Assessment: While a specific Safety Data Sheet (SDS) for this exact ester should always be consulted, data from closely related chlorinated pyrimidines indicate that this compound should be handled as, at a minimum, a substance that can cause serious eye irritation, skin irritation, and potential respiratory irritation.[5][6]

Table 1: Key Safety and Disposal Parameters

Parameter Information Rationale & Source
Chemical Classification Halogenated Organic Compound The molecule contains a covalent carbon-chlorine bond.[2][3]
Primary Physical Hazard Solid The compound is typically a solid at room temperature.
Primary Health Hazards Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. Based on SDS for analogous chlorinated pyrimidine structures.[5][6]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA) Governs all hazardous waste management in the United States.[4][7]
Required Disposal Method High-Temperature Incineration Standard treatment for halogenated organic wastes to ensure complete destruction and prevent release of toxic compounds.[1]

| Prohibited Disposal | Sewer/Drain Disposal | Strictly prohibited by RCRA for hazardous chemical waste.[4] |

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

When handling the pure compound, solutions, or contaminated waste, the following PPE is required to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][8]

Waste Segregation and Containment Protocol

This is the most critical step in the disposal process. Failure to segregate properly can contaminate entire streams of chemical waste.

  • Designate a "Halogenated Organic Waste" Container: Use a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE).

  • Proper Labeling: The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE ".[9][10] The label must also include the full chemical name: "this compound" and an appropriate hazard warning, such as a pictogram for irritants.[10] Do not use abbreviations or chemical formulas.[11]

  • Point of Generation: The waste container should be kept at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[9][10] This ensures the waste is under the control of laboratory personnel.

  • Keep Containers Closed: The waste container must remain securely closed at all times, except when actively adding waste.[4][11] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Procedures

Procedure 3.1: Disposal of Solid Waste and Concentrated Solutions
  • Location: Perform all waste transfers inside a certified chemical fume hood.

  • Transfer: Carefully transfer the solid compound or concentrated solution directly into the designated "Halogenated Organic Waste" container using a clean spatula or pipette.

  • Avoid Contamination: Do not allow the spatula or pipette to touch the outside of the waste container.

  • Seal: Immediately and securely close the waste container lid.

  • Log Entry: If your facility requires it, log the approximate amount of waste added to the container.

Procedure 3.2: Disposal of Dilute Solutions and Contaminated Solvents
  • Verify Compatibility: Ensure that the solvent is compatible with the HDPE container and other wastes already present.

  • Segregation is Key: If the solvent used to create the dilute solution is non-halogenated (e.g., ethanol, ethyl acetate), the entire mixture is now considered halogenated waste and must be disposed of in the halogenated waste stream.[11]

  • Transfer: Carefully pour the dilute solution into the "Halogenated Organic Waste" container via a funnel.

  • Seal: Securely close the container lid immediately after transfer.

Procedure 3.3: Disposal of Contaminated Labware
  • Sharps (Needles, Scalpels): Dispose of in a designated sharps container that is clearly labeled for chemically contaminated sharps. This container will also be disposed of as hazardous waste.

  • Glassware (Pipettes, Vials): Rinse glassware with a small amount of a suitable solvent (e.g., acetone) and pour the rinsate into the "Halogenated Organic Waste" container. The rinsed glassware can then be disposed of in a "Contaminated Lab Glass" box for hazardous waste pickup.

  • Consumables (Gloves, Weigh Boats, Paper Towels): Items with gross contamination (visible solid or liquid) should be placed in a sealed, labeled bag and deposited into the solid "Halogenated Organic Waste" stream. Items with incidental contact can typically be disposed of in the regular laboratory trash, but consult your institution's specific Environmental Health & Safety (EHS) guidelines.

Spill Management

Even with careful handling, spills can occur. A swift and correct response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill (<100 mL or a few grams), proceed with cleanup only if you are trained and have the proper equipment. For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a sealed, heavy-duty plastic bag or a dedicated container.

  • Label and Dispose: Label the bag/container as "Spill Debris: this compound" and dispose of it in the solid "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 cluster_1 Halogenated Waste Protocol A Waste Generation (Solid, Solution, or Contaminated Material) B Is the waste this compound or contaminated with it? A->B C YES: Halogenated Waste Stream B->C Yes D NO: Follow SOP for Non-Halogenated Waste B->D No E Select correctly labeled 'HAZARDOUS WASTE' (Halogenated Organics) container C->E F Transfer waste into container (inside fume hood) E->F G Securely close container lid F->G H Store in Satellite Accumulation Area (SAA) G->H I Is container full or has it been in SAA for >6 months? H->I I->H No J Arrange for pickup by Environmental Health & Safety (EHS) I->J Yes K Final Disposal via High-Temperature Incineration by licensed vendor J->K

Disposal workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regul
  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management.
  • Regulation of Labor
  • ETHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE - Safety D
  • 2-Chloro-4-methylpyrimidine, 98% - Safety D
  • Material Safety D
  • Ethyl 2-chloro-6-methylpyridine-4-carboxyl
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate - Safety D
  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily procedures. Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is even donned, the primary focus must be on robust engineering controls to minimize exposure.

  • Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any fine powders or aerosols. The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and regularly tested.[1][5][7]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection and use of appropriate PPE is a critical last line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in fume hood) Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatN95 respirator (or higher)
Conducting Reactions and Purifications (in fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatAs needed based on risk assessment
Handling Solid Compound Outside of a Fume Hood Not Recommended---
Causality Behind PPE Choices:
  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes. A face shield should be added when there is a higher risk of splashing, such as during transfers of larger volumes of solutions.[5]

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against skin contact.[4] Should the outer glove become contaminated, it can be safely removed without exposing the skin.

  • Body Protection: A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing.[5]

  • Respiratory Protection: An N95 respirator is recommended when handling the solid compound to prevent the inhalation of fine particles.[4] The need for respiratory protection during other procedures should be determined by a risk assessment.

Procedural Guidance: Step-by-Step Protocols

Adherence to standardized procedures is paramount for ensuring safety and reproducibility.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on PPE to avoid contamination.

PPE_Donning cluster_donning PPE Donning Sequence Start Start LabCoat 1. Lab Coat Start->LabCoat Securely fasten Respirator 2. Respirator (if required) LabCoat->Respirator Perform seal check Goggles 3. Goggles/Face Shield Respirator->Goggles Adjust for snug fit Gloves 4. Gloves (over cuffs) Goggles->Gloves Ensure complete coverage End Ready for Work Gloves->End

Caption: Correct sequence for donning PPE.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[1][8] Do not eat, drink, or smoke in the laboratory.[2][5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6][8] Some related compounds require refrigeration and storage under an inert gas.[8]

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

PPE_Doffing cluster_doffing PPE Doffing Sequence Start Work Complete Gloves 1. Gloves (outer pair if double-gloved) Start->Gloves Peel away from body Goggles 2. Goggles/Face Shield Gloves->Goggles Handle by clean straps LabCoat 3. Lab Coat Goggles->LabCoat Fold inward, away from body Respirator 4. Respirator (if worn) LabCoat->Respirator Handle by straps WashHands 5. Wash Hands Thoroughly Respirator->WashHands End Exit Lab WashHands->End

Caption: Correct sequence for doffing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Chemical Waste: All solid waste and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container.[4]

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after removal.

  • Regulatory Compliance: All waste disposal must be in accordance with local and national regulations.[1][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed container for disposal.

By integrating these principles of engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific innovation and personal safety are held in the highest regard.

References

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.